molecular formula C3H4N4 B8590112 Aminotriazine

Aminotriazine

Cat. No.: B8590112
M. Wt: 96.09 g/mol
InChI Key: QQOWHRYOXYEMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminotriazines comprise a class of nitrogen-containing heterocyclic compounds based on the 1,3,5-triazine core structure, which is a six-membered aromatic ring . These compounds are of significant interest in various scientific fields due to their versatile chemical properties and biological activities. In pharmaceutical research, specific aminotriazine derivatives have been identified as key scaffolds in developing novel therapeutics. For instance, certain bis-aminotriazine compounds have been designed as potent agonists of the Natriuretic Peptide Receptor C (NPR-C), a novel target for treating cardiovascular diseases . In neuroscience, other this compound derivatives have been explored as high-affinity ligands for the 5-HT7 receptor, acting as antagonists, which may have potential applications in the treatment of central nervous system (CNS) disorders . Beyond medicinal chemistry, substituted aminotriazines like melamine and cyanuric acid are important industrial products, and chlorinated triazines serve as starting points for herbicides and reactive dyes . This product is intended for research and further chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

IUPAC Name

triazin-4-amine

InChI

InChI=1S/C3H4N4/c4-3-1-2-5-7-6-3/h1-2H,(H2,4,5,6)

InChI Key

QQOWHRYOXYEMTL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NN=C1N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Aminotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of aminotriazines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details their physicochemical characteristics, reactivity, and key roles as therapeutic agents, with a focus on their applications as kinase inhibitors, central nervous system modulators, and antibacterial agents.

Physicochemical Properties of Aminotriazine Isomers

The properties of aminotriazines are dictated by the arrangement of nitrogen atoms within the triazine ring and the position of the amino substituent(s). The three core triazine isomers are 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The addition of an amino group to these scaffolds imparts distinct electronic and steric properties that influence their biological activity and pharmaceutical potential. Below is a summary of key physicochemical data for representative this compound compounds.

Property1,2,3-Triazin-4-amine1,2,4-Triazin-3-amine1,3,5-Triazin-2-amine
Molecular Formula C₃H₄N₄[1]C₃H₄N₄[1]C₃H₄N₄
Molecular Weight 96.09 g/mol [1]96.09 g/mol [1]96.09 g/mol
Melting Point Not available174-177 °C[2]219 - 224 °C[3]
pKa (of conjugate acid) Not availableNot available~5.0 (for melamine, a triamino-1,3,5-triazine)[4]
Solubility Soluble in organic solvents.[5]Soluble in water, ethanol, and methanol.[6]Limited solubility in water, better in organic solvents like acetone (B3395972) and ethanol.[7]
Appearance Not availableCrystalline solidWhite to off-white crystalline solid.[3]
Computed XLogP3 -1[1]-1.2[1]Not available

Chemical Reactivity and Synthesis

The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. Conversely, the amino group is a nucleophile and can react with electrophiles. This dual reactivity is a cornerstone of this compound chemistry.

Reactivity of the this compound Core
  • Nucleophilic Aromatic Substitution: Halogenated triazines are highly reactive towards nucleophiles. The chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be sequentially substituted by nucleophiles like amines, alcohols, and thiols with increasing temperature, allowing for the controlled synthesis of mono-, di-, and tri-substituted derivatives.

  • Reactions of the Amino Group: The exocyclic amino group behaves as a typical amine. It can be acylated, alkylated, and can participate in condensation reactions. For instance, it can react with isocyanates and benzoyl chlorides to form ureido and benzoylated compounds, respectively.[8]

  • Electrophilic Substitution: Due to the electron-withdrawing nature of the triazine ring, electrophilic substitution on the ring is generally difficult.[9]

General Synthesis Protocol

A common method for the synthesis of aminotriazines involves the cyclocondensation of a biguanide (B1667054) with an ester. The following is a representative protocol for the synthesis of a substituted 2-amino-1,3,5-triazine.

Protocol: Synthesis of 2-Amino-4-morpholino-s-triazine [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-amino-4-chloro-6-morpholino-s-triazine in a suitable solvent such as dioxane.

  • Addition of Reagents: Add 1.1 equivalents of the desired amine nucleophile (e.g., ammonia (B1221849) or a primary/secondary amine) and 1.2 equivalents of a base (e.g., triethylamine (B128534) or sodium carbonate) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid by-products and wash with the solvent.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid is then washed with cold water and recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure 2-amino-4-morpholino-s-triazine.[3]

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.

Kinase Inhibitors

This compound derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10]

  • Mechanism of Action: Many this compound-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[11][12] This inhibition can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, certain this compound derivatives have shown potent inhibitory activity against Pyruvate Dehydrogenase Kinase (PDK) and Phosphoinositide 3-kinase (PI3K).[10][13]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Inhibitor This compound->PI3K Inhibits This compound->PDK1 Inhibits GHT7_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₇ Receptor G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Serotonin Serotonin Serotonin->Receptor Binds This compound This compound Ligand This compound->Receptor Binds (Antagonist) Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclocondensation) Start->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, X-ray Crystallography) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

References

An In-depth Technical Guide to the Structure and Chemical Formula of Aminotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of aminotriazines. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are working with or interested in this important class of heterocyclic compounds. This guide delves into the fundamental aspects of aminotriazine chemistry, including their isomeric forms, molecular geometry, spectroscopic signatures, and synthetic methodologies. Furthermore, it presents a detailed look at a key biological pathway involving an this compound derivative, illustrating the crucial role these compounds play in biochemical processes.

Core Structure and Chemical Formula

Aminotriazines are a class of heterocyclic organic compounds characterized by a six-membered triazine ring to which at least one amino group is attached. The triazine ring consists of three nitrogen atoms and three carbon atoms. The general chemical formula for an this compound is C₃H₄N₄.[1]

There are three structural isomers of triazine, which differ in the positions of the nitrogen atoms in the ring: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (also known as s-triazine). Consequently, aminotriazines can exist in various isomeric forms depending on the parent triazine ring and the position of the amino substituent. The most common and well-studied aminotriazines are derivatives of the symmetrical 1,3,5-triazine. A prominent example is 2,4,6-triamino-1,3,5-triazine, commonly known as melamine (B1676169).

Quantitative Molecular Data

The precise molecular geometry of aminotriazines is crucial for understanding their chemical reactivity, intermolecular interactions, and biological activity. High-resolution analytical techniques such as X-ray crystallography have provided detailed insights into their bond lengths and angles. The following table summarizes key quantitative data for melamine, a representative this compound.

ParameterValue (Melamine)Data Source
Chemical Formula C₃H₆N₆PubChem
Molecular Weight 126.12 g/mol PubChem
C-N Bond Length (in ring) 1.3579(16) ÅX-ray Crystallography[2]
C-NH₂ Bond Length 1.3272(18) ÅX-ray Crystallography[2]
N-C-N Bond Angle (in ring) 124.35(12)° - 124.82(17)°X-ray Crystallography[2]
C-N-C Bond Angle (in ring) 115.92(16)° - 116.26(12)°X-ray Crystallography[2]
Topological Polar Surface Area 109 ŲPubChem (Computed)
XLogP3 -1.4PubChem (Computed)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of aminotriazines. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints of these molecules.

Infrared (IR) Spectroscopy of Melamine

The FTIR spectrum of melamine exhibits several characteristic absorption bands that correspond to specific vibrational modes within the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
3100-3500N-H stretching vibrations of the amino groups.[3][4]
1643-1650N-H bending (scissoring) of the amino groups.[4]
1530-1577C-N stretching within the triazine ring.[3][4][5]
1433-1533C-N stretching of the amino group bond.[4]
1022-1025C-N stretching mode.[3][4]
810-830Out-of-plane bending of the triazine ring and C-NH₂ group vibrations.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy of Melamine

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound structure.

  • ¹H NMR: In a solvent like D₂O, the protons of the NH₂ groups in melamine often undergo rapid exchange with the solvent, leading to a diminished or absent signal. A peak around 5.93 ppm has been reported for the NH₂ protons, though its observation can be solvent and temperature-dependent.[6] An intense singlet peak observed at 4.514 δ (ppm) is often due to the presence of undeuterated water in the D₂O solvent.[6]

  • ¹³C NMR: The ¹³C NMR spectrum of melamine shows signals in the upfield region that are characteristic of the triazine ring carbons. Signals at approximately 162 and 172 ppm can be attributed to the carbon atoms of the triazine ring.[6]

Experimental Protocols: Synthesis of 2,4-Diamino-1,3,5-triazines

A green and efficient method for the synthesis of 2,4-diamino-1,3,5-triazine derivatives involves the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation.[7] This procedure offers advantages such as reduced solvent usage, shorter reaction times, and a simple work-up.[7]

Materials:

  • Dicyandiamide

  • Substituted nitrile (e.g., benzonitrile)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq) and the desired nitrile (1.2 eq).

  • Add a minimal amount of a high-boiling point solvent such as DMSO to create a slurry.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of approximately 200°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash it with water to remove any unreacted starting materials and the solvent.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualization of a Key Biological Pathway: Atrazine (B1667683) Catabolism

s-Triazine herbicides, such as atrazine, are widely used in agriculture. Their biodegradation in the environment is of significant interest. The catabolic pathway of atrazine in certain bacteria, such as Pseudomonas sp. strain ADP, has been extensively studied and provides an excellent example of a biological process involving an this compound derivative. This pathway involves a series of enzymatic reactions that ultimately mineralize atrazine to ammonia (B1221849) and carbon dioxide.

Atrazine_Catabolism Atrazine Catabolic Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine AtzA / TrzN (Dechlorination) N_Isopropylammelide N-Isopropylammelide Hydroxyatrazine->N_Isopropylammelide AtzB (Dealkylation) Cyanuric_Acid Cyanuric Acid N_Isopropylammelide->Cyanuric_Acid AtzC (Dealkylation) CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 AtzD, AtzE, AtzF (Ring Cleavage)

Caption: Enzymatic degradation pathway of atrazine.

This guide has provided a detailed technical overview of the structure and chemical formula of aminotriazines, with a focus on providing actionable data and protocols for scientific professionals. The combination of structural data, spectroscopic information, synthetic methods, and a relevant biological pathway offers a multi-faceted understanding of this important class of chemical compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminotriazine compounds. Aminotriazines are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules, playing a significant role in drug discovery and development. This document details their key characteristics, outlines experimental protocols for their determination, and explores their interactions within biological signaling pathways.

Physical Properties

The physical properties of this compound derivatives are crucial for their handling, formulation, and pharmacokinetic profiles. These properties are significantly influenced by the nature and position of substituents on the triazine ring.

Solubility

The solubility of this compound compounds varies widely depending on their specific structure, including the presence of polar functional groups and the overall molecular size.

Table 1: Solubility of Selected this compound Compounds

CompoundSolventTemperature (°C)Solubility
Ammelide (6-amino-1H-1,3,5-triazin-2-one)Water20Soluble[1]
Ammelide (6-amino-1H-1,3,5-triazin-2-one)Ethanol (B145695)Not SpecifiedSoluble[1]
Ammelide (6-amino-1H-1,3,5-triazin-2-one)Methanol (B129727)Not SpecifiedSoluble[1]
3-Amino-1,2,4-triazineDMSONot SpecifiedSoluble (with sonication)[2]
3-Amino-1,2,4-triazineMethanolNot SpecifiedSlightly Soluble (with sonication)[2]
AtrazineWater2533 mg/L
SimazineWater205 mg/L
CyanazineWater25171 mg/L
6-heptadecyl-1,3,5-triazine-2,4-diamineWaterNot SpecifiedLess soluble than smaller-chain counterparts
6-heptadecyl-1,3,5-triazine-2,4-diamineNon-polar organic solventsNot SpecifiedHigher solubility

The solubility of aminotriazines in water is influenced by temperature and pH. Generally, solubility in water increases with temperature[1]. Alkaline conditions may also increase the solubility of basic this compound compounds[1]. For less soluble compounds, the use of co-solvents like ethanol or urea (B33335) can significantly enhance their solubility in water[3].

Melting and Boiling Points

The melting and boiling points of this compound compounds are indicative of their purity and the strength of their intermolecular forces.

Table 2: Melting and Boiling Points of Selected this compound Compounds

CompoundMelting Point (°C)Boiling Point (°C)
Ammelide198[1]369.3[1]
3-Amino-1,2,4-triazine174-177[2][4]169.59 (rough estimate)[2][4]
1,3,5-Triazin-2-amine>206 (sublimes)[5]195-205[5]
Anilazine (B1666039)159-160Not Available
pKa Values

The pKa value reflects the acidity or basicity of a molecule and is a critical parameter for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Table 3: Experimental pKa Values of Selected Triazine Derivatives

StructureExperimental pKa
2,4-diamino-6-methyl-1,3,5-triazine5.35
2-amino-4,6-dimethyl-1,3,5-triazine5.56
2,4-diamino-6-ethyl-1,3,5-triazine5.58
2-amino-4-ethyl-6-methyl-1,3,5-triazine5.77
2,4-diamino-6-propyl-1,3,5-triazine5.86
2,4-diamino-6-isopropyl-1,3,5-triazine5.99
2-amino-4,6-diethyl-1,3,5-triazine5.84
2-amino-4-ethyl-6-propyl-1,3,5-triazine5.99
2,4-diamino-6-butyl-1,3,5-triazine6.08

Data sourced from DFT simulations and experimental comparisons[6][7].

Chemical Properties

The chemical properties of aminotriazines dictate their reactivity, stability, and potential for forming various derivatives.

Crystal Structure

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding the solid-state properties of a compound. X-ray crystallography is the definitive technique for determining this structure. For example, the crystal structure of anilazine [4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine] reveals a dihedral angle of 4.04 (8)° between the triazine and benzene (B151609) rings. The crystal packing is stabilized by weak C—H⋯N hydrogen bonds and short Cl⋯Cl contacts, forming two-dimensional networks that are further linked by weak intermolecular π–π interactions[8].

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound compounds.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic bands for aminotriazines include N-H stretching vibrations for the amino groups and C=N stretching vibrations within the triazine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

  • UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule and can be employed for quantitative analysis.

Thermal Stability

The thermal stability of this compound compounds is a measure of their resistance to decomposition at elevated temperatures. This is a critical parameter for drug storage and formulation. For instance, studies on diaminotriazole-substituted tetrazine compounds have shown that their thermal stability and decomposition kinetics can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[9][10]. Some polynitrogenated heterocycles have demonstrated high thermal stability, with decomposition beginning above 250 °C in an inert atmosphere[11].

Reactivity

The reactivity of the this compound ring is characterized by the susceptibility of the carbon atoms to nucleophilic substitution, particularly when substituted with leaving groups like chlorine. The reactivity of the chlorine atoms on a trichlorotriazine (B8581814) (cyanuric chloride) molecule decreases with each successive substitution, allowing for the controlled, stepwise synthesis of mono-, di-, and tri-substituted derivatives by adjusting the reaction temperature[12]. Aminotriazines can undergo various reactions, including acylation, salification, and condensation reactions, to yield a diverse range of derivatives[13][14].

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound compounds are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the thermodynamic solubility determination using the shake-flask method.

  • Preparation of Saturated Solution: Add an excess amount of the solid this compound compound to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved this compound compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Determination of Melting Point (Capillary Method)

This protocol outlines the determination of the melting point range using a digital melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry this compound compound. Pack the powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point: Heat the sample rapidly to determine an approximate melting point range. Allow the apparatus to cool.

  • Accurate Melting Point: Using a fresh sample, heat at a rate of approximately 10-20 °C per minute until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting). The recorded range is the melting point of the compound.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of pKa values by potentiometric titration.

  • Sample Preparation: Accurately weigh a sample of the this compound compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if the compound is basic, or a strong base (e.g., NaOH) if the compound is acidic. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or overlapping pKa values, specialized software can be used to analyze the titration curve and determine the pKa values.

X-ray Crystallography

This protocol provides a general workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: Grow single crystals of the this compound compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion[15].

  • Crystal Mounting: Carefully mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated[16].

  • Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure[16].

Spectroscopic Analysis (FT-IR, NMR, UV-Vis)

This section provides a general procedure for obtaining spectroscopic data.

  • FT-IR Spectroscopy:

    • Prepare the sample as a KBr pellet, a mull (e.g., Nujol), or a thin film on a salt plate (e.g., NaCl).

    • Acquire the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹[17].

  • NMR Spectroscopy:

    • Dissolve the this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS)[10][17].

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, water).

    • Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer[10].

Thermal Analysis (TGA/DSC)

This protocol outlines a general procedure for thermal analysis.

  • Sample Preparation: Accurately weigh a small amount of the this compound compound (typically 1-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, alumina).

  • Instrument Setup: Place the sample pan and a reference pan (usually empty) into the TGA/DSC instrument.

  • Experimental Conditions: Program the instrument with the desired temperature range, heating rate (e.g., 10 °C/min), and atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions)[18][19].

  • Data Acquisition: Run the experiment and record the sample weight change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve for weight loss steps, indicating decomposition or loss of volatiles. Analyze the DSC curve for endothermic (e.g., melting) or exothermic (e.g., decomposition) events[18][19].

Role in Signaling Pathways

This compound derivatives have been extensively explored as modulators of various signaling pathways, particularly in the context of cancer and central nervous system disorders. Their rigid heterocyclic scaffold serves as an excellent pharmacophore for designing selective inhibitors and ligands.

Kinase Inhibition

Many this compound-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes.

This compound derivatives have shown promise as inhibitors of PDK, an enzyme that is often overexpressed in cancer cells and contributes to the metabolic shift known as the Warburg effect. By inhibiting PDK, these compounds can reverse this metabolic reprogramming and induce cancer cell death[5][20][21].

PDK_Inhibition_Pathway Pyruvate (B1213749) Pyruvate PDH PDH Pyruvate->PDH AcetylCoA AcetylCoA PDH->AcetylCoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK PDK PDK->PDH ATP_ADP ATP -> ADP This compound This compound Inhibitor This compound->PDK Inhibition

Caption: PDK Inhibition by this compound Derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. This compound derivatives have been developed as inhibitors of PI3K isoforms, demonstrating potential as anticancer agents[2][22].

PI3K_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream This compound This compound Inhibitor This compound->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

G-Protein Coupled Receptor (GPCR) Ligands

This compound derivatives have also been identified as ligands for GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.

The serotonin (B10506) 7 (5-HT₇) receptor is implicated in various central nervous system functions, including mood, cognition, and sleep. This compound-based compounds have been developed as selective 5-HT₇ receptor antagonists, showing potential for the treatment of depression and other neurological disorders[4][6][23].

GPCR_Signaling_Workflow cluster_membrane Cell Membrane GPCR 5-HT₇ Receptor G_Protein G Protein (Gs) GPCR->G_Protein Serotonin Serotonin (Agonist) Serotonin->GPCR This compound This compound Antagonist This compound->GPCR Blockade AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: 5-HT₇ Receptor Antagonism by Aminotriazines.

Synthesis Workflow

The synthesis of substituted this compound derivatives typically proceeds via the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled and selective synthesis.

Synthesis_Workflow Start Cyanuric Chloride (Trichlorotriazine) Step1 First Substitution (0-5 °C) Start->Step1 Mono_Sub Mono-substituted Triazine Step1->Mono_Sub + Nucleophile 1 Step2 Second Substitution (Room Temperature) Mono_Sub->Step2 Di_Sub Di-substituted Triazine Step2->Di_Sub + Nucleophile 2 Step3 Third Substitution (Reflux) Di_Sub->Step3 Tri_Sub Tri-substituted Triazine Step3->Tri_Sub + Nucleophile 3

References

An In-depth Technical Guide to Aminotriazine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotriazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The core triazine structure, a six-membered ring with three nitrogen atoms, can exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). The substitution of one or more hydrogen atoms with an amino group gives rise to the corresponding aminotriazine isomers. These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the different types of this compound isomers, their key characteristics, relevant experimental protocols, and their mechanisms of action, with a focus on their role as enzyme inhibitors in cancer therapy.

Types of this compound Isomers

The three parent triazine isomers are distinguished by the positions of the nitrogen atoms within the ring.[1][2] Amination of these core structures leads to the respective this compound isomers.

  • 1,2,3-Aminotriazines: Also known as vicinal triazines, these are the least stable of the triazine isomers.[2]

  • 1,2,4-Aminotriazines: Referred to as asymmetrical triazines, these isomers are key scaffolds in many biologically active compounds.[2]

  • 1,3,5-Aminotriazines: Known as symmetrical or s-triazines, this is the most common and well-studied class of triazines.[1] Melamine (2,4,6-triamino-1,3,5-triazine) is a prominent example.[3]

Beyond these basic isomeric forms, aminotriazines can also exhibit other types of isomerism, such as:

  • Tautomerism: The presence of amino groups allows for amino-imino tautomerism, which can influence the compound's chemical reactivity and biological interactions.

  • Conformational Isomerism: Restricted rotation around the C-N bond between the triazine ring and the amino substituent can lead to the existence of different conformers.

Characteristics of this compound Isomers

The physicochemical properties of this compound isomers can vary significantly based on the arrangement of nitrogen atoms in the triazine ring and the nature and position of the amino substituents.

Table 1: Physicochemical Properties of Parent this compound Isomers

Property4-Amino-1,2,3-triazine3-Amino-1,2,4-triazine2-Amino-1,3,5-triazine (a tautomer of Melamine)
Molecular Formula C₃H₄N₄C₃H₄N₄C₃H₆N₆
Molecular Weight 96.09 g/mol [4]96.09 g/mol 126.12 g/mol
Appearance --White crystalline solid[5]
Melting Point --354 °C (decomposition)[3]
Boiling Point -->354 °C (sublimed)[3]
Solubility in Water --3.2 g/L[3]
pKa ---
logP -1[4]--
Hydrogen Bond Donors 2[4]23
Hydrogen Bond Acceptors 4[4]46

Note: Data for some isomers is limited due to their lower stability and prevalence in research.

Biological Characteristics

This compound derivatives are renowned for their broad range of biological activities, which are highly dependent on the isomeric form and the substituents on the triazine ring.

Table 2: Biological Activities and IC50/Ki Values of Selected this compound Derivatives

Compound/Derivative ClassIsomer TypeTarget/Cell LineActivityIC50/Ki ValueReference(s)
Di- and tri-substituted s-triazines1,3,5-TriazineMCF-7 (ER+) breast cancerAnticancer0.1 - 0.77 µM[6]
Di- and tri-substituted s-triazinesMDA-MB-231 (ER−) breast cancerAnticancer6.49 µM[6]
2,4-diamino-s-triazines1,3,5-TriazineMycobacterium tuberculosis DHFRAntitubercularMIC: 1.57 - 1.76 µM[7]
5,6-dimethyl-2-guanidinobenzimidazole1,2,4-Triazine analogTrypanosoma brucei DHFRAnti-trypanosomalKi = 9 nM[8]
Curcumin (as a DHFR inhibitor)N/ADihydrofolate Reductase (DHFR)AnticancerKi = 243 nM[9]
Triazine-based derivatives1,3,5-TriazineDihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR)AnticancerGI50: 0.011 - 2.18 µM[9]

Experimental Protocols

The synthesis of this compound isomers often involves the nucleophilic substitution of chlorine atoms on a triazine ring with amines. The reactivity of the chlorine atoms can be controlled by temperature, allowing for sequential and selective substitution.

General Protocol for the Synthesis of Substituted 1,3,5-Aminotriazines:

This protocol is a generalized procedure based on the common methods described in the literature for the synthesis of mono-, di-, and tri-substituted s-triazine derivatives from cyanuric chloride.[10][11][12][13]

  • Monosubstitution:

    • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, methylene (B1212753) chloride) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of the first amine (1 equivalent) and a base (e.g., sodium carbonate, triethylamine) to scavenge the liberated HCl.

    • Stir the reaction mixture vigorously at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitate and evaporate the solvent to obtain the monosubstituted product.

  • Disubstitution:

    • Dissolve the monosubstituted product in a suitable solvent (e.g., dioxane, THF).

    • Add a solution of the second amine (1 equivalent) and a base.

    • Increase the reaction temperature to room temperature or slightly above and stir for several hours (e.g., 8-12 hours), monitoring by TLC.

    • Work up the reaction mixture by pouring it into crushed ice, followed by filtration and washing to isolate the disubstituted product.

  • Trisubstitution:

    • Dissolve the disubstituted product in a suitable solvent.

    • Add the third amine (1 equivalent) and a base.

    • Reflux the reaction mixture for an extended period (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

    • Isolate the trisubstituted product by precipitation, filtration, and washing.

Characterization Methods:

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the successful substitution of the amino groups. The signals for the protons and carbons on the triazine ring and the substituents provide key structural information.[14][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino groups and C=N stretching of the triazine ring are typically observed.[10][16]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

A significant number of this compound derivatives exert their biological effects by inhibiting key enzymes involved in cellular proliferation and redox homeostasis. Two important targets are Dihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[17][18] THF and its derivatives are essential for the synthesis of purines and thymidylate, which are building blocks for DNA synthesis and repair.[19][20] Inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA replication and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[19]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP This compound This compound Inhibitor This compound->DHFR Inhibits DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_Synth->Cell_Cycle

DHFR Inhibition by Aminotriazines

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a major cellular antioxidant system that plays a critical role in maintaining redox homeostasis.[21][22] TrxR reduces Trx, which in turn reduces oxidized proteins, thereby protecting cells from oxidative stress.[23] In many cancer cells, the thioredoxin system is overexpressed, contributing to tumor growth, survival, and resistance to therapy. This compound-based inhibitors of TrxR disrupt this protective mechanism, leading to an accumulation of reactive oxygen species (ROS), increased oxidative stress, and subsequent cancer cell apoptosis.[24]

TrxR_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR NADP NADP+ TrxR->NADP Trx_red Thioredoxin (Trx) (Reduced) TrxR->Trx_red This compound This compound Inhibitor This compound->TrxR Inhibits Trx_ox Thioredoxin (Trx) (Oxidized) Trx_ox->TrxR Trx_red->Trx_ox ROS Reactive Oxygen Species (ROS) Trx_red->ROS Reduces Protein_red Reduced Proteins Trx_red->Protein_red Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Protein_ox Oxidized Proteins Protein_red->Protein_ox Protein_ox->Trx_red

TrxR Inhibition by Aminotriazines

This compound isomers represent a versatile and promising class of compounds for drug discovery and development. Their diverse biological activities, particularly as anticancer agents through the inhibition of key enzymes like DHFR and TrxR, make them attractive scaffolds for the design of novel therapeutics. A thorough understanding of the different isomeric forms, their physicochemical and biological characteristics, and their mechanisms of action is essential for researchers and scientists working in this field. The synthetic protocols and characterization methods outlined in this guide provide a foundation for the further exploration and development of novel this compound-based drugs.

References

Aminotriazine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotriazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The 1,3,5-triazine (B166579) core, a six-membered ring with alternating carbon and nitrogen atoms, serves as a privileged scaffold. By modifying the functional groups attached to this core, researchers can modulate the physicochemical properties and biological activities of the resulting molecules. This adaptability has led to the development of this compound derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3] This guide will provide an in-depth look at the functional groups of this compound derivatives, their role in targeting specific signaling pathways, and the experimental protocols used in their evaluation, with a focus on their application as kinase inhibitors in oncology.

Core Structure and Key Functional Groups

The fundamental structure of an this compound consists of a 1,3,5-triazine ring system where at least one substituent is an amino group. The reactivity of the triazine ring, particularly the susceptibility of its carbon atoms to nucleophilic substitution, allows for the introduction of a diverse array of functional groups.

Common Functional Groups and Their Significance:

  • Amino Group (-NH2): The defining feature of this class of compounds, the amino group, and its substituted variants (secondary and tertiary amines), are crucial for forming hydrogen bonds with biological targets.[4][5] They can also influence the compound's basicity and solubility.

  • Aryl and Heteroaryl Groups: These bulky substituents can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. The electronic nature of these rings, whether electron-donating or electron-withdrawing, can significantly impact the overall electron distribution of the molecule and its binding affinity.

  • Alkyl Chains: These groups primarily contribute to the hydrophobicity of the molecule, which can affect its cell permeability and interaction with nonpolar regions of the target.

  • Hydroxyl (-OH) and Carbonyl (C=O) Groups: These polar groups can act as hydrogen bond donors and acceptors, respectively, contributing to the specificity and strength of the drug-target interaction.[4]

  • Halogens (F, Cl, Br, I): Halogen atoms can modulate the electronic properties of the molecule, enhance binding affinity through halogen bonding, and improve pharmacokinetic properties such as metabolic stability.

  • Sulfonamides (-SO2NHR): This functional group can form strong hydrogen bonds and is often used to improve the pharmacokinetic profile of a drug candidate.

The strategic placement and combination of these functional groups are central to the design of potent and selective this compound-based drugs.

Targeting the PI3K/AKT/mTOR Signaling Pathway

A prominent application of this compound derivatives is the inhibition of protein kinases, particularly within the PI3K/AKT/mTOr signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7][8][9] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6][10]

This compound-based compounds, such as Apitolisib (GDC-0980), have been developed as dual inhibitors of PI3K and mTOR.[11][12][13][14] By targeting two key nodes in this pathway, these inhibitors can achieve a more potent and durable suppression of cancer cell growth.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation GDC0980 This compound Inhibitor (e.g., GDC-0980) GDC0980->PI3K GDC0980->mTORC1 PTEN PTEN PTEN->PIP3 Inhibition

Fig. 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of this compound derivatives as kinase inhibitors is highly dependent on the nature and position of their functional groups. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compounds. Below is a table summarizing the inhibitory activity of Apitolisib (GDC-0980), an this compound derivative, against different isoforms of PI3K and mTOR.

CompoundTargetIC50 / Ki (nM)Reference
Apitolisib (GDC-0980)PI3Kα5[13][14][15]
PI3Kβ27[13][14][15]
PI3Kδ7[13][14][15]
PI3Kγ14[13][14][15]
mTOR17 (Ki)[13][15]

These data highlight the potent and relatively selective inhibitory profile of Apitolisib. Further SAR studies on similar this compound scaffolds have demonstrated that modifications to the substituents can fine-tune this selectivity and improve pharmacokinetic properties.[16][17][18][19]

Experimental Protocols

The development of this compound derivatives involves a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor. The three chlorine atoms can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature.

Synthesis_Workflow Start Cyanuric Chloride Step1 Nucleophilic Substitution 1 (0-5 °C) Start->Step1 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Step2 Nucleophilic Substitution 2 (Room Temp) Intermediate1->Step2 Intermediate2 Disubstituted Triazine Step2->Intermediate2 Step3 Nucleophilic Substitution 3 (Reflux) Intermediate2->Step3 Final Trisubstituted This compound Derivative Step3->Final

Fig. 2: General workflow for the synthesis of trisubstituted aminotriazines.

Protocol for a typical nucleophilic substitution:

  • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add the first nucleophile (e.g., an aromatic amine) dropwise while maintaining the temperature. The reaction is typically stirred for a few hours.

  • For the second substitution, warm the reaction mixture to room temperature and add the second nucleophile.

  • For the third substitution, the reaction mixture is often heated to reflux to facilitate the displacement of the final chlorine atom.

  • The final product is then isolated and purified, typically by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. A known cytotoxic drug is often used as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.[20][21][22][23]

Conclusion

This compound derivatives are a highly valuable class of compounds in drug discovery, offering a tunable scaffold for the development of potent and selective therapeutic agents. Their success as kinase inhibitors, particularly in the context of the PI3K/AKT/mTOR pathway, underscores their potential in oncology. A thorough understanding of the roles of different functional groups, combined with robust synthetic and biological evaluation protocols, is essential for the continued development of novel this compound-based drugs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

The Versatility of Aminotriazines: A Technical Guide to Their Key Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminotriazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms and at least one amino group, has emerged as a privileged structure in various scientific disciplines. Its unique electronic properties, synthetic tractability, and ability to engage in diverse intermolecular interactions have led to its widespread application in medicinal chemistry, materials science, and agriculture. This technical guide provides an in-depth exploration of the core applications of aminotriazines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and further innovation in the field.

Medicinal Chemistry: Targeting Disease with Precision

This compound derivatives have been extensively investigated as modulators of various biological targets, leading to the development of potent and selective inhibitors and antagonists for a range of diseases.

Enzyme Inhibition

Aminotriazines have proven to be a versatile framework for the design of potent enzyme inhibitors, playing a crucial role in the development of targeted therapies.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound-based molecules have been successfully developed as PI3K inhibitors.

Quantitative Data: PI3K Inhibition

Compound ClassTarget IsoformIC50 (nM)Reference
l-Aminoacyl-triazine DerivativesPI3KβVaries (compound-dependent)[1]

Signaling Pathway: PI3K/Akt/mTOR Cascade

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like Akt.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK/GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream This compound This compound Inhibitor This compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminotriazines.

Experimental Protocol: PI3K Enzyme Inhibition Assay

A common method to determine the inhibitory potential of this compound compounds against PI3K is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Workflow: PI3K Inhibition Assay

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound inhibitor Incubation Incubate enzyme with inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare PI3K enzyme and substrate (PIP2) solution Enzyme_Prep->Incubation Reaction_Start Initiate reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop reaction Reaction_Start->Reaction_Stop ADP_Glo Add ADP-Glo™ Reagent to deplete remaining ATP Reaction_Stop->ADP_Glo Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Glo->Kinase_Detection Luminescence Measure luminescence Kinase_Detection->Luminescence IC50_Calc Calculate IC50 value Luminescence->IC50_Calc

Caption: Generalized workflow for a PI3K enzyme inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in the kinase reaction buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the diluted this compound inhibitor or vehicle control. Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus to the PI3K activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][2]

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma, epilepsy, and certain types of cancer. This compound-sulfonamide conjugates have been identified as potent inhibitors of several human CA isoforms.

Quantitative Data: Carbonic Anhydrase Inhibition

Compound ClassTarget IsoformKᵢ (nM)Reference
Triazinyl-aminobenzenesulfonamideshCA I51.67[3]
Triazinyl-aminobenzenesulfonamideshCA II40.35[3]
Triazinyl-aminobenzenesulfonamideshCA IX0.91 - 126.2[3]

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The stopped-flow technique is a rapid kinetic method used to study fast reactions in solution, making it ideal for measuring CA activity.

Workflow: Stopped-Flow Assay

Stopped_Flow_Workflow cluster_setup Instrument Setup & Reagent Preparation cluster_measurement Measurement cluster_analysis Data Analysis Syringe_A Syringe A: Buffer with pH indicator and enzyme (pre-incubated with inhibitor) Mixing Rapid mixing of solutions from Syringe A and B Syringe_A->Mixing Syringe_B Syringe B: CO2-saturated solution Syringe_B->Mixing Hydration CO2 hydration catalyzed by CA, leading to a pH change Mixing->Hydration Detection Monitoring absorbance change of the pH indicator over time Hydration->Detection Rate_Calc Calculate initial reaction rates Detection->Rate_Calc Ki_Calc Determine inhibition constant (Ki) Rate_Calc->Ki_Calc

Caption: Workflow for a stopped-flow assay to measure carbonic anhydrase inhibition.

Methodology:

  • Reagent Preparation: Prepare two solutions. Solution A contains a buffer (e.g., TRIS), a pH indicator (e.g., phenol (B47542) red), and the carbonic anhydrase enzyme. For inhibition studies, the enzyme is pre-incubated with the this compound inhibitor. Solution B is a CO2-saturated solution.

  • Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow instrument. The hydration of CO2 catalyzed by CA causes a rapid change in pH, which is monitored by the change in absorbance of the pH indicator over a short time scale (milliseconds to seconds).

  • Data Analysis: The initial rate of the reaction is determined from the absorbance change over time. By measuring the rates at different inhibitor concentrations, the inhibition constant (Kᵢ) can be calculated.[4][5]

Receptor Antagonism

This compound derivatives have also been designed to act as antagonists for various G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery.

The 5-HT₇ receptor is implicated in various central nervous system disorders, including depression and anxiety. Aminotriazines with an indole (B1671886) motif have been developed as potent and selective 5-HT₇ receptor antagonists.

Quantitative Data: 5-HT₇ Receptor Binding Affinity

Compound ClassTargetKᵢ (nM)Reference
Indoleaminotriazines5-HT₇R8 - 55[4]

Materials Science: Engineering Novel Amorphous Materials

Beyond their biological activities, aminotriazines are valuable building blocks in materials science, particularly in the creation of molecular glasses. These are low-molecular-weight organic compounds that exist in a non-crystalline, amorphous solid state.

This compound-Based Molecular Glasses

Triazine derivatives with arylamino substituents have been shown to form stable molecular glasses with tunable glass transition temperatures (Tg). These materials are of interest for applications in organic electronics and other advanced technologies.

Quantitative Data: Thermal Properties of this compound Glasses

Compound TypeGlass Transition Temperature (Tg) (°C)Reference
Phenylamino-substituted triazines-19 to 32[6][7]
Cyclohexylamino-substituted triazinesGenerally higher than phenylamino (B1219803) analogs[6][7]

Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Workflow: DSC Measurement

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Sample_Weigh Weigh a small amount of the this compound sample Sample_Seal Seal the sample in an aluminum pan Sample_Weigh->Sample_Seal Loading Place the sample and a reference pan into the DSC Sample_Seal->Loading Heating_Cooling Subject the sample to a controlled heating and cooling cycle Loading->Heating_Cooling Heat_Flow Measure the heat flow into and out of the sample Heating_Cooling->Heat_Flow Thermogram Generate a thermogram (heat flow vs. temperature) Heat_Flow->Thermogram Tg_Determination Determine the glass transition temperature (Tg) from the shift in the baseline Thermogram->Tg_Determination

Caption: Workflow for determining the glass transition temperature using DSC.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is ramped up and/or down at a controlled rate.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the resulting thermogram (a plot of heat flow versus temperature). The Tg is typically determined as the midpoint of this transition.[8][9]

Agricultural Chemistry: Protecting Crops and Enhancing Yields

In the agricultural sector, aminotriazines have a long history of use as herbicides for the control of broadleaf and grassy weeds in various crops.

Triazine Herbicides

Herbicides based on the this compound structure, such as atrazine (B1667683) and simazine, function by inhibiting photosynthesis in susceptible plants. They are widely used due to their effectiveness and relatively low cost.

Mode of Action: Inhibition of Photosynthesis

Triazine herbicides act by blocking electron transport in photosystem II (PSII) of the photosynthetic apparatus. This disruption leads to the production of reactive oxygen species, which cause rapid cellular damage and ultimately plant death.

Logical Relationship: Herbicide Mode of Action

Herbicide_MoA Uptake Herbicide Uptake (Roots/Shoots) Translocation Translocation to Chloroplasts Uptake->Translocation PSII_Binding Binding to D1 protein in Photosystem II Translocation->PSII_Binding Electron_Block Blockage of Electron Transport PSII_Binding->Electron_Block ROS_Production Production of Reactive Oxygen Species (ROS) Electron_Block->ROS_Production Cell_Damage Cellular Damage (Lipid peroxidation, membrane disruption) ROS_Production->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Mode of action of triazine herbicides, leading to plant death.

Conclusion

The this compound core has demonstrated remarkable utility across a spectrum of scientific research, from the rational design of life-saving medicines to the engineering of advanced materials and the development of effective agricultural solutions. The synthetic accessibility of this scaffold, coupled with its capacity for diverse chemical modifications, ensures that aminotriazines will continue to be a fertile ground for discovery and innovation. This guide has provided a comprehensive overview of the key applications, supported by quantitative data, detailed experimental protocols, and clear visual diagrams, to empower researchers in their pursuit of new and impactful this compound-based technologies.

References

An In-depth Technical Guide to Aminotriazine Nomenclature and IUPAC Naming Conventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for aminotriazines, a critical class of heterocyclic compounds with widespread applications in pharmaceuticals, agriculture, and materials science. Understanding the precise naming of these molecules is paramount for unambiguous scientific communication, database searching, and regulatory compliance.

Core Triazine Isomers and Numbering

Triazines are six-membered heterocyclic aromatic rings containing three nitrogen atoms, with the molecular formula C₃H₃N₃. There are three structural isomers of triazine, distinguished by the positions of their nitrogen atoms. The IUPAC-approved numbering of these rings is fundamental to the nomenclature of their derivatives.[1][2]

  • 1,3,5-Triazine (B166579) (s-triazine): The most common and symmetrical isomer. Numbering starts at a nitrogen atom and proceeds around the ring to give the nitrogen atoms the locants 1, 3, and 5.

  • 1,2,4-Triazine (as-triazine): An asymmetrical isomer. Numbering begins with the nitrogen atom adjacent to the single carbon atom and continues in a way that gives the other nitrogen atoms the lowest possible locants.

  • 1,2,3-Triazine (v-triazine): Another asymmetrical isomer. The numbering starts from a nitrogen atom that is part of the N-N-N sequence and proceeds through the other two nitrogen atoms.

The logical relationship for numbering the 1,3,5-triazine ring is illustrated below.

G cluster_0 Numbering Convention for 1,3,5-Triazine Start Start Assign 1 to a Nitrogen Assign 1 to a Nitrogen Start->Assign 1 to a Nitrogen Step 1 Proceed around the ring Proceed around the ring Assign 1 to a Nitrogen->Proceed around the ring Step 2 Lowest locants for heteroatoms Lowest locants for heteroatoms Proceed around the ring->Lowest locants for heteroatoms Step 3 Final Numbering Final Numbering Lowest locants for heteroatoms->Final Numbering Outcome G Parent Aminotriazine Derivative Identify_Parent 1. Identify Parent Triazine Ring (1,3,5-, 1,2,4-, or 1,2,3-triazine) Parent->Identify_Parent Identify_Principal 2. Identify Principal Functional Group Identify_Parent->Identify_Principal Amino_Suffix Amino group is principal: Suffix: '-amine' Identify_Principal->Amino_Suffix Amino_Prefix Other group is principal: Prefix: 'amino-' Identify_Principal->Amino_Prefix Number_Ring 3. Number the Triazine Ring Amino_Suffix->Number_Ring Amino_Prefix->Number_Ring Name_Substituents 4. Name and Number Substituents Number_Ring->Name_Substituents N_Locants Use 'N-' for substituents on the amino nitrogen Name_Substituents->N_Locants Assemble_Name 5. Assemble Full IUPAC Name (alphabetical order for prefixes) N_Locants->Assemble_Name G Start Cyanuric Chloride Step1 React with 1 eq. of Amine 1 (R1NH2) ~0-5 °C Start->Step1 Intermediate1 2-Amino-4,6-dichloro-1,3,5-triazine Step1->Intermediate1 Step2 React with 1 eq. of Amine 2 (R2NH2) ~20-40 °C Intermediate1->Step2 Product N2-R1-N4-R2-6-chloro-1,3,5-triazine-2,4-diamine Step2->Product

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Aminotriazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diverse applications of aminotriazine and its derivatives in medicinal chemistry and drug development underscore the critical need for comprehensive safety and handling protocols in the laboratory. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required when working with this compound, with a primary focus on the commonly utilized isomer, 3-Amino-1,2,4-triazine. While this document centers on 3-Amino-1,2,4-triazine, it is imperative for researchers to consult the specific Safety Data Sheet (SDS) for any this compound isomer or derivative being used, as properties and hazards can vary. Other isomers include, but are not limited to, 2-Amino-1,3,5-triazine.

Core Safety & Physical Data

Understanding the inherent properties and hazards of a chemical is the foundation of safe laboratory practice. The following tables summarize key quantitative data for 3-Amino-1,2,4-triazine, compiled from various safety data sheets and chemical databases.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC3H4N4[1][2]
Molecular Weight96.09 g/mol [1][2]
Melting Point174-177 °C[3]
AppearanceTan powder[4]
SolubilityNo data available[5]
Flash PointNot applicable[6]
Autoignition TemperatureNot applicable[6]
Hazard Identification and Classification
Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2][7]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[8]
Acute Inhalation ToxicityCategory 4H332: Harmful if inhaled[8]

Experimental Protocols for Safe Handling

Adherence to standardized protocols is essential to mitigate the risks associated with handling this compound. The following sections detail the necessary procedures for personal protection, spill management, and emergency response.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of properly after handling the material.[9][10]

  • Body Protection: A lab coat or impervious clothing must be worn to prevent skin contact.[9][10]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9] If dust formation is likely, a NIOSH-approved respirator is recommended.[9]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Visualizing Laboratory Safety Workflows

To further clarify the procedural logic of laboratory safety, the following diagrams, created using the DOT language, illustrate key workflows.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Chemical Weigh Chemical in Fume Hood Don_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Work_Area->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound in the laboratory.

Spill_Response_Workflow Spill_Occurs Chemical Spill Occurs Assess_Situation Assess Spill Size and Hazard Spill_Occurs->Assess_Situation Small_Spill Small, Controllable Spill Assess_Situation->Small_Spill Minor? Large_Spill Large or Uncontrolled Spill Assess_Situation->Large_Spill Major? Contain_Spill Contain Spill with Absorbent Material Small_Spill->Contain_Spill Yes Evacuate_Area Evacuate Immediate Area Large_Spill->Evacuate_Area Yes Alert_Supervisor Alert Lab Supervisor and Safety Officer Evacuate_Area->Alert_Supervisor Seek_Medical_Attention Seek Medical Attention if Exposed Alert_Supervisor->Seek_Medical_Attention Clean_Up Clean Up Spill Following SDS Protocol Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Waste Clean_Up->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate

References

Aminotriazines: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Pharmacological Activity, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Introduction

Aminotriazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry and drug discovery. Their unique structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of aminotriazines, focusing on their chemical properties, synthesis methodologies, and their significant role as modulators of key biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Chemical Properties of Aminotriazines

The aminotriazine core consists of a six-membered aromatic ring containing three nitrogen atoms, with one or more amino group substituents. The three isomeric forms are 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (s-triazine), with the 1,3,5-s-triazine being a common scaffold in many biologically active compounds. The presence of nitrogen atoms and amino substituents imparts specific physicochemical properties, including hydrogen bonding capabilities and the potential for multiple points of diversification, making them attractive for designing targeted therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is versatile, with several established methods allowing for the controlled introduction of various substituents. The most common precursor is the readily available and cost-effective 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at different temperatures allows for a stepwise and selective nucleophilic substitution.

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride (Conventional Method)

This protocol describes a general procedure for the synthesis of mono-, di-, and trisubstituted s-triazine derivatives.

Materials:

  • Cyanuric chloride

  • Appropriate nucleophiles (e.g., amines, anilines, morpholine, piperidine)

  • Sodium carbonate or other suitable base

  • Acetone or other suitable solvent

  • Methylene chloride

  • 1N HCl

Procedure:

  • Monosubstitution:

    • Dissolve cyanuric chloride (1 equivalent) in acetone.

    • In a separate vessel, dissolve the first nucleophile (1 equivalent) and sodium carbonate (2 equivalents) in water.

    • Cool the cyanuric chloride solution to 0-5°C in an ice bath.

    • Slowly add the nucleophile solution to the cyanuric chloride solution with vigorous stirring.

    • Continue stirring at 0-5°C for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the monosubstituted product.

    • Filter the precipitate, wash with cold water, and dry.

  • Disubstitution:

    • Dissolve the monosubstituted product (1 equivalent) in a suitable solvent (e.g., acetone, dioxane).

    • Add the second nucleophile (1.1 equivalents) and a base (e.g., sodium carbonate, 2 equivalents).

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with 1N HCl.

    • Filter the resulting precipitate, wash with water, and dry.

  • Trisubstitution:

    • Dissolve the disubstituted product (1 equivalent) in a suitable solvent (e.g., dioxane).

    • Add the third nucleophile (1.2 equivalents) and a base.

    • Heat the reaction mixture to reflux (70-100°C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling, the product can be isolated by filtration or extraction.

Experimental Protocol: Microwave-Assisted Synthesis of Aminotriazines

Microwave irradiation offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[1]

Materials:

  • Cyanuric chloride or a substituted chlorotriazine

  • Nucleophile

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., DMF, ethanol)

  • Microwave reactor

Procedure:

  • Combine the chlorotriazine derivative (1 equivalent), the nucleophile (1.2-1.5 equivalents), and the base (2-3 equivalents) in a microwave-safe reaction vessel.

  • Add a suitable solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150°C) for a short duration (e.g., 2-30 minutes).[2]

  • After cooling, the product can be isolated by precipitation with water, followed by filtration and purification.

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Cyanuric Chloride C1 Monosubstituted Triazine A1->C1 Step 1 B1 Nucleophile 1 (0-5°C) B1->C1 E1 Disubstituted Triazine C1->E1 Step 2 D1 Nucleophile 2 (Room Temp) D1->E1 G1 Trisubstituted Triazine E1->G1 Step 3 F1 Nucleophile 3 (Reflux) F1->G1 A2 Chlorotriazine Derivative C2 Microwave Irradiation (e.g., 150°C, 2.5 min) A2->C2 B2 Nucleophile B2->C2 D2 Substituted Triazine C2->D2

General experimental workflows for this compound synthesis.

Pharmacological Roles and Mechanisms of Action

This compound derivatives have demonstrated a wide range of biological activities, targeting various enzymes and receptors implicated in disease.

Anticancer Activity

Many this compound-based compounds exhibit potent anticancer properties by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival.[3] Its dysregulation is a common feature in many cancers. Several s-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4] For instance, Gedatolisib is a dual inhibitor of PI3K and mTOR that has been investigated in clinical trials for metastatic breast cancer.[4]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound Inhibitor This compound->PI3K Inhibition This compound->mTORC1 Inhibition

This compound inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR Inhibition:

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the MAPK and PI3K/Akt pathways, leading to cell proliferation.[5] Mutations and overexpression of EGFR are common in various cancers. This compound derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).[4]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound Inhibitor This compound->EGFR Inhibition

EGFR signaling pathway and its inhibition by aminotriazines.

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[6] Ibrutinib, a potent BTK inhibitor, has revolutionized the treatment of certain B-cell malignancies. The this compound scaffold has been explored for the development of novel BTK inhibitors.

BCR_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation Survival B-Cell Survival & Proliferation NFkB->Survival This compound This compound Inhibitor This compound->BTK Inhibition

Inhibition of the B-cell receptor signaling pathway by aminotriazines.
Neurological and Psychiatric Disorders

5-HT7 Receptor Antagonism:

The 5-HT7 receptor, a G-protein coupled receptor for serotonin (B10506), is implicated in mood regulation, circadian rhythms, and cognitive processes.[7] Antagonists of the 5-HT7 receptor are being investigated for the treatment of depression and other central nervous system disorders. This compound derivatives have been identified as potent and selective 5-HT7 receptor antagonists.[8] These antagonists block the binding of serotonin to the receptor, thereby inhibiting the downstream signaling cascade that involves the production of cyclic AMP (cAMP).[7]

SHT7_pathway Serotonin Serotonin SHT7R 5-HT7 Receptor Serotonin->SHT7R Binding G_protein Gs Protein SHT7R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream This compound This compound Antagonist This compound->SHT7R Blockade

Mechanism of action of this compound-based 5-HT7 receptor antagonists.
Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanism of action in this context is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane integrity.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for selected this compound compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetIC50 / KiCell LineReference
Gedatolisib PI3K/mTOR-Metastatic Breast Cancer[4]
Compound 14 EGFR-TK2.54 ± 0.22 µM-[4]
Compound 18 EGFRIC50 = 61 nMHCT116[4]
Compound 21 EGFR-T790M0.18 ± 0.11 µM-[4]
Compound 35 PI3KδIC50 = 2.3 nM-[4]

Table 2: 5-HT7 Receptor Antagonist Activity

Compound IDTargetKiReference
Compound 5c 5-HT7R8 nM[8]
Compound 5d 5-HT7R55 nM[8]

Table 3: Antimicrobial Activity of 1,3,5-Triazine Aminobenzoic Acid Derivatives

Compound IDMicroorganismActivity Compared to AmpicillinReference
Compound 10 S. aureusComparable[9]
Compound 13 E. coliComparable[9]
Compound 14 E. coliComparable[9]
Compound 16 S. aureusComparable[9]

Conclusion and Future Directions

Aminotriazines represent a highly versatile and valuable class of heterocyclic compounds in drug discovery. Their straightforward and adaptable synthesis, coupled with their ability to interact with a wide range of biological targets, has led to the development of numerous potent and selective therapeutic candidates. The continued exploration of the this compound scaffold, aided by computational modeling and innovative synthetic strategies, holds immense promise for the discovery of novel drugs to address unmet medical needs in oncology, neurology, and infectious diseases. This guide provides a solid foundation for researchers to build upon, offering detailed methodologies and a clear understanding of the key signaling pathways modulated by this remarkable heterocyclic system.

References

The Aminotriazine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminotriazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities associated with the this compound core, with a focus on its applications in oncology, infectious diseases, and beyond. This document details the quantitative data for various derivatives, outlines the experimental protocols for their evaluation, and visualizes key pathways and workflows.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes crucial for tumor growth and progression.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature in cancer. This compound-based compounds have been successfully developed as potent inhibitors of several kinases.

1.1.1. Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for cancer therapy. Several this compound derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[1][2]

A notable example is a series of aminoacyl-triazine derivatives based on the pan-PI3K inhibitor ZSTK474, which have demonstrated isoform-selective inhibition of PI3Kβ.[3][4] The stereochemistry of the amino acid substituent was found to be crucial for selectivity, with L-amino acyl derivatives favoring PI3Kβ and their D-congeners preferring PI3Kδ.[3][4] Another study reported a 2-(thiophen-2-yl)-1,3,5-triazine derivative as a dual PI3Kα/mTOR inhibitor with potent antitumor activity in A549, MCF-7, and HeLa cell lines.[5] A series of 1,3,5-triazine (B166579) derivatives containing a dithiocarbamate (B8719985) moiety were also identified as selective PI3Kα inhibitors, with one compound exhibiting an IC50 of 1.2 nM.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes This compound This compound Inhibitors This compound->PI3K This compound->mTORC1

1.1.2. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

EGFR is another important target in cancer therapy, and several this compound derivatives have been developed as EGFR tyrosine kinase (EGFR-TK) inhibitors. For example, certain 4-aminoquinoline-1,3,5-triazine derivatives have shown significant inhibitory activity against EGFR-TK.[7]

1.1.3. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a key enzyme in the folate metabolic pathway, and its inhibition disrupts DNA synthesis, leading to cell death. The this compound scaffold is present in the well-known DHFR inhibitor, cycloguanil.[8] Novel 2,4-diamino-s-triazine derivatives have been designed as potential inhibitors of Mycobacterium tuberculosis DHFR, with some compounds showing selective inhibition of the pathogenic enzyme over the human enzyme.[9]

Cytotoxic Activity Against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of this compound derivatives against a wide range of cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay is a commonly used method to assess this activity.[10]

For instance, novel imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells, with IC50 values significantly lower than the parent compound, imatinib.[10] Symmetrical chlorophenylamino-s-triazine derivatives have also shown potent cytotoxic activity against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines.[11]

Compound/Derivative Target Cell Line Activity Reference
Imamine-1,3,5-triazine derivative 4fMDA-MB-231IC50 = 6.25 µM[10]
Imamine-1,3,5-triazine derivative 4kMDA-MB-231IC50 = 8.18 µM[10]
2-(thiophen-2-yl)-1,3,5-triazine derivative 13gA549IC50 = 0.20 µM[5]
2-(thiophen-2-yl)-1,3,5-triazine derivative 13gMCF-7IC50 = 1.25 µM[5]
2-(thiophen-2-yl)-1,3,5-triazine derivative 13gHeLaIC50 = 1.03 µM[5]
1,3,5-triazine-dithiocarbamate derivative 13HCT-116IC50 = 0.83 µM[6]
1,3,5-triazine-dithiocarbamate derivative 13U87-MGIC50 = 1.25 µM[6]
Symmetrical chlorophenylamino-s-triazine 2cMCF7IC50 = 4.14 µM[11]
Symmetrical chlorophenylamino-s-triazine 2cC26IC50 = 7.87 µM[11]
Symmetrical chlorophenylamino-s-triazine 3cMCF7IC50 = 4.98 µM[11]
Symmetrical chlorophenylamino-s-triazine 3cC26IC50 = 3.05 µM[11]
Symmetrical chlorophenylamino-s-triazine 4cMCF7IC50 = 6.85 µM[11]
Symmetrical chlorophenylamino-s-triazine 4cC26IC50 = 1.71 µM[11]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have demonstrated significant activity against a variety of bacteria and fungi.[12][13]

Antibacterial Activity

Derivatives of 1,3,5-triazine have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[12][14] For example, certain 1,3,5-triazine aminobenzoic acid derivatives have shown antimicrobial activity against Staphylococcus aureus and Escherichia coli comparable to ampicillin.[12][15][16] Novel triazine-based compounds have also exhibited potent activity against Bacillus cereus and S. aureus.[17]

Compound/Derivative Bacterial Strain Activity (MIC) Reference
Triazine-based compound 9B. cereus3.91 µg/mL[17]
Triazine-based compound 9S. aureus3.91 µg/mL[17]
Triazine-based compound 5E. coli1.95 µg/mL[17]
Triazine-based compound 9E. coli1.95 µg/mL[17]
Triazine aminobenzoic acid derivative 10MRSAMore active than ampicillin[15]
Triazine aminobenzoic acid derivative 13E. coliMore active than ampicillin[15]
Triazine-derived bis imidazolium (B1220033) QAS (C12, C14)S. aureus<10 mg L⁻¹[18]
Triazine-derived bis imidazolium QAS (C12, C14)E. coli62 mg L⁻¹[18]
Antifungal Activity

The s-triazine scaffold has also been explored for the development of novel antifungal agents.[19] Hybrid molecules incorporating the s-triazine core have shown efficacy against pathogenic fungi such as Candida species.[19] For example, certain s-triazine derivatives have demonstrated antifungal potency comparable to fluconazole (B54011) against C. albicans and C. tropicalis.[19]

Antiviral Activity

This compound derivatives have been investigated for their potential to combat viral infections. Their mechanisms of action can involve the inhibition of viral enzymes or interference with the viral life cycle.

Activity Against DNA Viruses

Triazine analogues of cidofovir (B1669016) have demonstrated strong activity against a broad spectrum of DNA viruses, including adenoviruses, poxviruses, and herpesviruses.

Activity Against RNA Viruses

The this compound scaffold has also been incorporated into compounds targeting RNA viruses. For instance, prodrugs of imidazotriazine and pyrrolotriazine C-nucleosides have been developed as potential anti-HCV agents, targeting the NS5B polymerase.[20][21] Triazavirin, a novel antiviral drug with an azolo[5,1-c][3][12][22]triazine core, has shown efficacy against influenza and has been studied for its potential against SARS-CoV-2.[23]

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas as well.

5-HT7 Receptor Antagonism

A series of aminotriazines have been identified as novel antagonists of the 5-HT7 receptor, a target for the treatment of central nervous system disorders such as depression.[24][25] Some of these compounds exhibit high affinity and selectivity for the 5-HT7 receptor.[24][25]

Antidiabetic Activity

Imeglimin-inspired novel 1,3,5-triazine derivatives have been developed as antidiabetic agents. Certain compounds have been identified as selective and potent dipeptidyl peptidase-4 (DPP-4) inhibitors, showing dose-dependent improvement in blood glucose and insulin (B600854) levels in animal models.[26]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with this compound compounds at various concentrations A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and IC50 values G->H

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.[7]

Western_Blot_Workflow A Prepare protein lysates from treated and untreated cells B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by size using SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane to prevent non-specific binding D->E F Incubate with primary antibody against the target protein E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze band intensity H->I

Protocol:

  • Protein Extraction: Lyse cells treated with this compound compounds and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

MIC_Assay_Workflow A Prepare serial dilutions of This compound compounds in broth medium in a 96-well plate B Inoculate each well with a standardized suspension of the test microorganism A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) C->D E Observe for visible growth (turbidity) after a defined incubation period (e.g., 18-24h) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Protocol:

  • Compound Dilution: Perform a serial two-fold dilution of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial or fungal suspension.

  • Controls: Include a positive control well (microorganism without the compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Plaque_Assay_Workflow A Seed host cells in a multi-well plate to form a confluent monolayer B Prepare serial dilutions of the virus and the this compound compound A->B C Infect the cell monolayer with the virus in the presence of different concentrations of the compound B->C D Incubate to allow virus adsorption C->D E Overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread D->E F Incubate for several days until plaques are visible E->F G Fix and stain the cells (e.g., with crystal violet) F->G H Count the number of plaques and calculate the percent inhibition and EC50 value G->H

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the this compound compound and a known titer of the virus.

  • Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the compound.

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

The this compound scaffold represents a highly versatile and valuable core in the field of drug discovery. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and antiviral effects, as well as activity against other therapeutic targets. The ease of chemical modification of the triazine ring allows for the generation of large libraries of compounds for screening and optimization. The continued exploration of this privileged scaffold is expected to yield novel and effective therapeutic agents to address unmet medical needs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly advancing area of medicinal chemistry.

References

Aminotriazine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminotriazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound derivatives as valuable building blocks in the design and development of novel therapeutic agents. It delves into their synthesis, diverse applications as kinase inhibitors, anticancer agents, and antimicrobial drugs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction to Aminotriazines in Drug Discovery

Aminotriazines are six-membered heterocyclic compounds containing three nitrogen atoms. Their structural diversity, arising from the three isomers (1,2,4-, 1,2,3-, and 1,3,5-triazine), allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities. The ability of the this compound scaffold to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal pharmacophore for targeting a wide range of biological macromolecules. This has led to the development of numerous this compound-based compounds with potent and selective activities against various diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the sequential nucleophilic substitution of chloro-substituted triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and regioselective introduction of different amines and other nucleophiles.

General Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives

A common and efficient method for the synthesis of 2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation. This "green chemistry" approach offers advantages such as reduced reaction times, minimal solvent usage, and simplified purification procedures.[1][2][3][4]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine

  • Materials: Dicyandiamide, benzonitrile (B105546), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • A mixture of dicyandiamide (1.0 eq) and benzonitrile (1.2 eq) is placed in a microwave-safe reaction vessel.

    • A catalytic amount of a suitable base (e.g., potassium carbonate) and a minimal amount of a high-boiling solvent like DMSO can be added to facilitate the reaction.

    • The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

    • The crude product is washed with water and a suitable organic solvent (e.g., ethanol) and then dried to afford the desired 2,4-diamino-6-phenyl-1,3,5-triazine.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Aminotriazines as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The this compound scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) / Akt / mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a prime target for anticancer drug development. Several this compound-based compounds have been developed as potent inhibitors of this pathway.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Aminotriazines

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb_GTP Rheb-GTP TSC1_2->Rheb_GTP Promotes GDP binding Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibits (when unphosphorylated) Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Quantitative Data: this compound-based PI3K/mTOR Inhibitors

Compound IDTarget(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Gedatolisib PI3Kα/γ/δ, mTOR0.4, 5.4, 1.3, 1.6--[5]
ZSTK474 PI3Kα/β/δ/γ16, 44, 18, 29U87-MG0.1[5]
Compound 13 PI3Kα1.2HCT-116, U87-MG0.83, 1.25[6]

Experimental Protocol: PI3Kα Enzyme Inhibition Assay [7][8][9]

  • Objective: To determine the in vitro inhibitory activity of this compound compounds against the PI3Kα enzyme.

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the production of PIP3, the product of PI3K activity.

  • Procedure:

    • The PI3Kα enzyme is incubated with the this compound test compound at various concentrations in a reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature.

    • The reaction is stopped, and a detection mixture containing a PIP3-binding protein labeled with a donor fluorophore and a labeled antibody against a tag on the binding protein (acceptor fluorophore) is added.

    • After incubation, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of PI3Kα activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.

Signaling Pathway Diagram: BTK Inhibition in B-Cell Malignancies

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Cell_Survival B-Cell Proliferation & Survival NF_kB->Cell_Survival Inhibitor This compound Inhibitor Inhibitor->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound-based BTK inhibitors.[10][11][12]

Quantitative Data: this compound-based BTK Inhibitors

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound C11 BTK17.0Raji, Ramos0.28, 0.45[13]
CGI-1746 BTK1.9--[14]

Experimental Protocol: BTK Kinase Activity Assay [13][15][16][17]

  • Objective: To measure the inhibitory effect of this compound compounds on BTK enzymatic activity.

  • Principle: An in vitro kinase assay using a recombinant BTK enzyme and a generic tyrosine kinase substrate. The amount of phosphorylated substrate is quantified, often using an ADP-Glo™ Kinase Assay which measures ADP formation.

  • Procedure:

    • Recombinant human BTK enzyme is incubated with varying concentrations of the this compound inhibitor in a kinase reaction buffer.

    • The reaction is initiated by adding a peptide substrate and ATP.

    • The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC50 values are determined from the dose-response curves.

Aminotriazines as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. This compound derivatives have emerged as a promising scaffold for the design of novel antibacterial and antiviral agents.

Antibacterial Aminotriazines

Several studies have reported the synthesis and evaluation of this compound derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[13][14][17] The mechanism of action for many of these compounds is still under investigation, but some have been shown to target intracellular processes.[14]

Quantitative Data: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 7d S. aureus, E. coli6.25, 12.5[18]
Compound 8c S. aureus, E. coli12.5, 25[19]
Compound 9 B. cereus, S. aureus, E. coli3.91, 3.91, 1.95[19]
TZP4 MRSA, MDR P. aeruginosa4, 8[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [6][19][20]

  • Objective: To determine the lowest concentration of an this compound compound that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Procedure:

    • A serial two-fold dilution of the this compound compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 105 CFU/mL).

    • Positive (bacteria with no compound) and negative (medium only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Aminotriazines

The development of this compound-based antiviral agents is an emerging area of research. Some derivatives have shown promising activity against a range of viruses, including influenza and herpes simplex virus.[8][21] The mechanisms of action can vary, with some compounds inhibiting viral entry or replication processes. For instance, some triazine derivatives act as neuraminidase inhibitors, preventing the release of new influenza virus particles from infected cells.[8][9][18][22] Others function as nucleoside analogs that target viral DNA polymerase.[23][24][25][26][27]

Experimental Workflow: Antiviral Plaque Reduction Assay

Plaque_Reduction_Assay Cell_Culture 1. Seed susceptible host cells in plates Confluent_Monolayer 2. Incubate to form a confluent monolayer Cell_Culture->Confluent_Monolayer Virus_Infection 3. Infect cells with virus (in the presence/absence of this compound) Confluent_Monolayer->Virus_Infection Overlay 4. Add semi-solid overlay (e.g., agarose) Virus_Infection->Overlay Incubation 5. Incubate to allow plaque formation Overlay->Incubation Staining 6. Fix and stain cells (e.g., crystal violet) Incubation->Staining Plaque_Counting 7. Count plaques and calculate % inhibition Staining->Plaque_Counting

Caption: General workflow for a plaque reduction assay to determine antiviral activity.[1][10][11][16][28]

Quantitative Data: Antiviral Activity of Triazine Analogs

CompoundVirusAssayEC50 / IC50 (µM)Reference
1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine Herpes Simplex Virus-1Plaque Reduction0.3[21]
Compound 2i Influenza A (H1N1)CPE Reduction57.5
Compound 5i Influenza A (H1N1)CPE Reduction24.3

Experimental Protocol: Plaque Reduction Assay for Influenza Virus [1][10][16][28]

  • Objective: To quantify the inhibitory effect of an this compound compound on influenza virus replication.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Procedure:

    • MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

    • The cell monolayers are washed and then infected with a known titer of influenza virus in the presence of serial dilutions of the this compound compound.

    • After a 1-hour adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or Avicel) containing the corresponding concentration of the test compound.

    • The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).

    • The cells are then fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas.

    • The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets have led to the discovery of potent inhibitors of key signaling pathways in cancer, as well as promising antibacterial and antiviral agents. The continued exploration of the chemical space around the this compound core, coupled with detailed structure-activity relationship studies and mechanistic investigations, holds great promise for the development of the next generation of therapeutics to address unmet medical needs. This guide provides a foundational understanding and practical methodologies for researchers and scientists engaged in the exciting field of this compound-based drug discovery.

References

Aminotriazine-Based Polymers: A Technical Overview of Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Aminotriazine-based polymers are a versatile class of materials characterized by the presence of the triazine ring, a six-membered heterocycle containing three nitrogen atoms. This core structure imparts a unique combination of properties, including high thermal stability, chemical resistance, and a high nitrogen content, making them suitable for a wide array of applications. This technical guide provides a comprehensive overview of the synthesis, properties, and uses of various this compound-based polymers, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological mechanisms.

Core Chemistry and Polymer Architectures

The most prominent this compound monomer is melamine (B1676169), a trimer of cyanamide. Other important this compound monomers include guanamines, such as benzoguanamine. These monomers can be polymerized through various reactions to create diverse polymer architectures, including:

  • Aminoplast Resins: The most commercially significant are melamine-formaldehyde (MF) resins, formed through the condensation polymerization of melamine and formaldehyde (B43269). These are thermosetting polymers with a highly cross-linked structure.

  • Covalent Organic Frameworks (COFs): These are crystalline porous polymers with a periodic structure formed from the self-assembly of organic building blocks. Triazine-based COFs are explored for applications in gas storage and separation, catalysis, and energy storage.

  • Hypercrosslinked Polymers (HCPs): These are amorphous porous polymers with high surface areas, synthesized through reactions like Friedel-Crafts alkylation.

  • Sequence-Defined Polymers: These are polymers where the monomer sequence is precisely controlled, offering opportunities to mimic biological macromolecules and create materials with specific functions.

  • Vitrimers: These are a class of polymers that behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures due to dynamic covalent bonds.

Quantitative Data on this compound-Based Polymers

The properties of this compound-based polymers can be tailored by controlling the monomer composition, synthesis conditions, and cross-linking density. The following tables summarize key quantitative data for different types of this compound-based polymers.

Table 1: Mechanical and Physical Properties of Melamine-Formaldehyde (MF) Resins

PropertyValueUnitCitation
Mechanical Properties
Elastic (Young's) Modulus7.0GPa[1]
Tensile Strength (Ultimate)30MPa[1]
Compressive Strength240MPa[2]
Bending Strength85MPa[2]
Impact Strength0.15J/cm[2]
Physical Properties
Density1.5g/cm³[1]
Water Absorption (24h)0.1 - 0.3%
Shrinkage0.65%[2]

Table 2: Thermal and Electrical Properties of Melamine-Formaldehyde (MF) Resins

PropertyValueUnitCitation
Thermal Properties
Maximum Service Temperature80°C[2]
Decomposition Temperature350°C[1]
Thermal Conductivity0.375 - 0.5W/m·K[1][2]
Specific Heat Capacity1200J/kg·K[1][2]
Electrical Properties
Dielectric Strength9.5 - 30kV/mm[1][2]
Electrical Resistivity1E+15Ohm·mm²/m[2]

Table 3: Performance of this compound-Based Porous Polymers in Gas Separation and Adsorption

Polymer TypeApplicationPerformance MetricValueUnitCitation
Triazine-based COFCO₂/N₂ SeparationCO₂/N₂ Selectivity35.09-
Amino-Triazine-HCPPFOA AdsorptionAdsorption Capacity1569mg/g
Triazine-based POPDye AdsorptionRemoval Efficiency (Methyl Orange)>99%[3]
Imidazolium- and Triazine-Based POPCO₂ UptakeCO₂ Uptake Capacity--[4]

Table 4: Drug Delivery Performance of this compound-Based Nanoparticles

Polymer SystemDrug/CargoDrug Loading ContentEntrapment EfficiencyRelease ProfileCitation
s-Triazine Polyamide NPsCelecoxib1.58 - 4.19%62.3 - 99.8%Sustained release over 48h
Triazine-cored Amphiphilic PolymersAntisense Oligonucleotides--Enhanced exon-skipping[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of key this compound-based polymers.

Synthesis of Melamine-Formaldehyde (MF) Resin

This protocol describes the synthesis of MF resin via a two-step condensation reaction.

Materials:

  • Melamine (C₃H₆N₆)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

  • Deionized water

  • Reaction vessel with a stirrer, condenser, and temperature control

Procedure:

  • Methylolation (Addition Reaction):

    • Charge the formaldehyde solution into the reaction vessel.

    • Adjust the pH of the formaldehyde solution to 8.0-9.0 using the NaOH solution.

    • Slowly add melamine to the formaldehyde solution while stirring. The typical molar ratio of formaldehyde to melamine is between 2:1 and 3:1.

    • Heat the mixture to 70-90°C and maintain this temperature for 1-2 hours with continuous stirring. This step results in the formation of methylolmelamines.

  • Condensation Reaction:

    • Lower the pH of the reaction mixture to 5.5-6.5 by adding a suitable acid (e.g., formic acid).

    • Continue heating and stirring. The condensation reaction leads to the formation of methylene (B1212753) and ether bridges between the methylolmelamine units, increasing the molecular weight and viscosity of the resin.

    • Monitor the viscosity of the resin. The reaction is stopped when the desired viscosity is reached by cooling the mixture and adjusting the pH to neutral or slightly alkaline to stabilize the resin.

  • Characterization:

    • Molecular Weight: Determined by techniques such as gel permeation chromatography (GPC).

    • Solid Content: Measured by gravimetric analysis after drying a known amount of resin in an oven.

    • Viscosity: Measured using a viscometer at a specified temperature.

    • Thermal Stability: Assessed using thermogravimetric analysis (TGA).[8]

Preparation of this compound-Based Nanoparticles for Drug Delivery

This protocol outlines a general method for preparing drug-loaded this compound-based nanoparticles using a nanoprecipitation technique.

Materials:

  • This compound-based polymer (e.g., s-triazine polyamides)

  • Drug to be encapsulated

  • A solvent in which the polymer and drug are soluble (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • A non-solvent in which the polymer is insoluble (e.g., water)

  • Surfactant (optional, for stabilization)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the this compound-based polymer and the drug in the chosen organic solvent.

  • Nanoprecipitation:

    • Add the organic solution dropwise into the non-solvent under continuous stirring. The rapid diffusion of the solvent into the non-solvent leads to the precipitation of the polymer, encapsulating the drug into nanoparticles.

    • If a surfactant is used, it should be dissolved in the non-solvent prior to the addition of the organic phase.

  • Purification:

    • The resulting nanoparticle suspension is purified to remove the organic solvent and unencapsulated drug. This can be achieved by methods such as dialysis or centrifugation followed by redispersion in an aqueous medium.

  • Characterization:

    • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

    • Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Drug Loading and Encapsulation Efficiency: Determined by separating the nanoparticles from the aqueous phase and quantifying the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The formulas are:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100[9][10]

    • In Vitro Drug Release: The nanoparticles are dispersed in a release medium (e.g., phosphate-buffered saline - PBS) at a specific pH and temperature. At predetermined time intervals, samples are withdrawn, and the amount of released drug is quantified.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

Synthesis Workflow of Melamine-Formaldehyde Resin

MF_Synthesis_Workflow cluster_step1 Step 1: Methylolation cluster_step2 Step 2: Condensation A Formaldehyde Solution B pH Adjustment (8.0 - 9.0) A->B C Melamine Addition B->C D Heating (70-90°C, 1-2h) C->D E pH Adjustment (5.5 - 6.5) D->E Methylolmelamines F Continued Heating & Stirring E->F G Viscosity Monitoring F->G H Reaction Quenching (Cooling & pH Neutralization) G->H I Final Product H->I MF Resin

Caption: Workflow for the synthesis of melamine-formaldehyde resin.

Cellular Uptake Mechanism of Polymer-Drug Nanoparticles

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle This compound Polymer -Drug Nanoparticle CellMembrane Cell Membrane Nanoparticle->CellMembrane Binding Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape DrugRelease Drug Release in Cytoplasm EndosomalEscape->DrugRelease Target Therapeutic Target DrugRelease->Target Therapeutic Action

Caption: General mechanism of cellular uptake for polymer-drug nanoparticles.[11][12][13][14][15]

Factors Influencing this compound Polymer Properties

Property_Factors Properties Final Polymer Properties MonomerRatio Monomer Ratio MonomerRatio->Properties Temperature Temperature Temperature->Properties pH pH pH->Properties Catalyst Catalyst Catalyst->Properties MonomerType Monomer Type MonomerType->Properties Crosslinking Cross-linking Density Crosslinking->Properties FunctionalGroups Functional Groups FunctionalGroups->Properties

Caption: Key factors influencing the properties of this compound polymers.

Applications of this compound-Based Polymers

The unique properties of this compound-based polymers have led to their use in a diverse range of applications.

  • Coatings, Adhesives, and Laminates: Melamine-formaldehyde resins are widely used in decorative laminates, wood adhesives, and surface coatings due to their excellent hardness, scratch resistance, and thermal stability.

  • Gas Storage and Separation: The high porosity and tunable pore size of triazine-based COFs and HCPs make them promising materials for the selective adsorption and separation of gases like CO₂ and CH₄.[16]

  • Catalysis: The nitrogen-rich structure of this compound polymers can act as a solid support for catalytic metal nanoparticles or can themselves act as organocatalysts.[3][4][17]

  • Water Treatment: Functionalized this compound polymers have shown high efficiency in removing pollutants from water, such as perfluoroalkyl carboxylic acids (PFCAs).

  • Drug and Gene Delivery: The ability to form nanoparticles and the presence of amino groups for functionalization make this compound-based polymers attractive for the delivery of drugs and genetic material like antisense oligonucleotides.[5][6][7] They can protect the therapeutic cargo and facilitate cellular uptake.

  • Flame Retardants: The high nitrogen content of this compound polymers contributes to their inherent flame-retardant properties, often used as additives in other materials.

  • Vitrimers for Recyclable Composites: this compound-based vitrimers offer the potential for creating high-performance, recyclable composite materials, addressing the challenge of thermoset waste.[18][19]

Conclusion and Future Outlook

This compound-based polymers represent a mature yet continually evolving field of materials science. While traditional applications of melamine-formaldehyde resins remain significant, advanced materials like COFs, sequence-defined polymers, and vitrimers are opening up new frontiers. For researchers and professionals in materials science and drug development, these polymers offer a rich platform for designing materials with tailored properties for specific, high-performance applications. Future research is likely to focus on developing more sustainable synthesis routes, enhancing the performance of these materials in areas like carbon capture and drug delivery, and exploring their potential in emerging fields such as smart materials and biomedical devices.

References

An In-depth Technical Guide to the Synthesis of Aminotriazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Synthesis and Application of Aminotriazine Derivatives in Drug Discovery

This compound derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their rigid scaffold and the ability to introduce a variety of substituents at different positions allow for the fine-tuning of their physicochemical properties and biological activities. This has led to their exploration as potent inhibitors of various enzymes, particularly kinases, which play crucial roles in cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound derivatives, detailed experimental protocols, and an exploration of their application in targeting key signaling pathways.

Core Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives primarily revolves around two main scaffolds: the symmetrical 1,3,5-triazines (s-triazines) and the asymmetrical 1,2,4-triazines.

Synthesis of 1,3,5-Triazine (B166579) Derivatives

The most common and versatile starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution reactions. This stepwise replacement enables the introduction of various amino groups and other functionalities in a controlled manner.

A general synthetic scheme starts with the reaction of cyanuric chloride with a primary or secondary amine at low temperatures (0-5 °C) to achieve monosubstitution. Increasing the temperature to room temperature facilitates the second substitution, and further heating (50-100 °C) allows for the third substitution, yielding trisubstituted aminotriazines.

Another important class of 1,3,5-triazine derivatives are guanamines, which are 2,4-diamino-6-substituted-s-triazines. A classical approach to their synthesis is the reaction of dicyandiamide (B1669379) with a nitrile in the presence of a base.[1]

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

The synthesis of 1,2,4-triazine derivatives often involves the cyclocondensation of α-dicarbonyl compounds with aminoguanidines or the reaction of α-haloketones with acylhydrazines followed by cyclization. One common method involves the reaction of a 1,2-dicarbonyl compound with aminoguanidine, which proceeds through the formation of a hydrazone intermediate that subsequently cyclizes to form the 1,2,4-triazine ring.

Domino and multi-component reactions have also emerged as efficient strategies for the synthesis of substituted 1,2,4-triazines from readily available starting materials.[2]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of a Disubstituted 1,3,5-Triazine Derivative

General Procedure for the Synthesis of 4-((4-chloro-6-(substituted amino)-1,3,5-triazin-2-yl)amino)benzoic acid derivatives:

To a solution of N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid (7.0 mmol) and sodium carbonate (16.8 mmol) in distilled water (20 mL), a solution of the desired amine (8.4 mmol) in dioxane (5 mL) is added while stirring. The reaction mixture is stirred overnight at room temperature. Following the reaction, the mixture is neutralized with 1 N HCl. The resulting precipitate is filtered and washed with water to yield the product.[3]

Protocol 2: Synthesis of Benzoguanamine (a Guanamine Derivative)

In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle, 5 grams of potassium hydroxide (B78521) (85%) is dissolved in 100 mL of methyl Cellosolve. Dicyandiamide (0.6 mole) and benzonitrile (B105546) (0.48 mole) are then added. The mixture is stirred and heated to initiate an exothermic reaction, which is controlled by the refluxing solvent. After the initial reaction subsides, the slurry is refluxed for 5 hours to ensure complete reaction. The mixture is then cooled and filtered. The collected solid is washed with hot water to remove any unreacted dicyandiamide or melamine (B1676169) and then dried to give benzoguanamine.[4] The yield can be further increased by evaporating the filtrate to obtain a second crop of the product.[4]

Protocol 3: Synthesis of a 5,6-Disubstituted-1,2,4-triazin-3-amine Derivative

General Procedure for the Synthesis of 5,6-Biaryl-1,2,4-triazine-3-amine derivatives:

A mixture of 6-bromo-5-aryl-1,2,4-triazin-3-amine (1 equivalent), the corresponding aryl boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in a 4:1 mixture of 1,4-dioxane (B91453) and water is heated under nitrogen at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Quantitative Data on this compound Synthesis

The efficiency of synthetic routes for this compound derivatives can vary significantly based on the chosen methodology, starting materials, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of various this compound derivatives.

Starting Material 1Starting Material 2ProductReaction ConditionsYield (%)Reference
Cyanuric Chloride4-Aminobenzoic acidN-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acidNa2CO3, acetone/water, 0-5 °C92.1[5]
N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acidAniline4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acidNa2CO3, dioxane/water, RT, overnight85[3]
DicyandiamideBenzonitrileBenzoguanamineKOH, methyl Cellosolve, reflux, 5h75-87[4]
5-phenyl-1,2,4-triazin-3-amineN-Bromosuccinimide6-Bromo-5-phenyl-1,2,4-triazin-3-amineDMF, -25 °C to RT64[6]
6-Bromo-5-phenyl-1,2,4-triazin-3-amine2,6-Dimethylphenylboronic acid6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-aminePd(PPh3)4, K2CO3, dioxane/water, 100 °C, 12h43[6]

Table 1: Synthesis of 1,3,5-Triazine and 1,2,4-Triazine Derivatives.

Derivative TypeSynthesis MethodCatalyst/BaseSolventTemperature (°C)Time (h)Yield Range (%)
Monosubstituted s-triazineNucleophilic SubstitutionNa2CO3Acetone/Water0-52-480-95
Disubstituted s-triazineNucleophilic SubstitutionNa2CO3Dioxane/WaterRoom Temp12-2470-90
Trisubstituted s-triazineNucleophilic SubstitutionK2CO3DioxaneReflux1860-85
GuanaminesDicyandiamide + NitrileKOHMethyl CellosolveReflux2.5-575-95
1,2,4-TriazinesDomino AnnulationAlCl3·6H2OAcetonitrileRoom Temp0.3-0.580-95

Table 2: Comparative Overview of Synthetic Methodologies for this compound Derivatives.

Signaling Pathways and Biological Evaluation

This compound derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Two key signaling pathways frequently targeted by these compounds are the PI3K/Akt/mTOR and the PDK1 pathways, both of which are often dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (also known as protein kinase B).[8] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), leading to the promotion of cell growth and survival.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p CellGrowth Cell Growth & Survival mTORC1->CellGrowth This compound This compound Derivative This compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives on PI3K.

The PDK1 Signaling Pathway

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) is another critical kinase involved in cancer metabolism.[2] PDK1 phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells.[9] Inhibition of PDK1 can reverse this metabolic switch, promoting apoptosis in cancer cells.

PDK1_Pathway Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK1 PDK1 PDK1->PDH p (inactivation) This compound This compound Derivative This compound->PDK1 Inhibition Biochemical_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Reaction_Setup Add Kinase, Substrate, ATP, and Compound Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction Incubation->Stop_Reaction Detection Add Kinase Detection Reagent Stop_Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis Cell_Based_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Western_Blot Western Blot for Phospho-Substrate Protein_Quant->Western_Blot Analysis Analyze Band Intensity to Determine Inhibition Western_Blot->Analysis

References

The Pivotal Role of the Aminotriazine Core in Agrochemical and Dye Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine (B166579) ring, a heterocyclic scaffold containing alternating carbon and nitrogen atoms, serves as a fundamental building block in modern chemistry. When substituted with one or more amino groups, these aminotriazine structures exhibit a remarkable versatility that has been harnessed to develop a vast array of commercially significant products. This technical whitepaper provides an in-depth exploration of the critical role of the this compound core in two major industrial sectors: agrochemicals, particularly herbicides, and the synthesis of reactive dyes for textiles. We will delve into the mechanisms of action, synthesis protocols, structure-activity relationships, and key performance data, offering a comprehensive resource for researchers and industry professionals.

Aminotriazines in Agrochemicals: Dominance in Weed Management

Since their discovery in the 1950s, this compound derivatives, most notably atrazine (B1667683), have become some of the most widely used herbicides globally.[1][2] Their efficacy, cost-effectiveness, and broad-spectrum control of various weeds have made them indispensable in the cultivation of major crops like corn, sorghum, and sugarcane.[2]

Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal action of aminotriazines is the disruption of photosynthesis.[3] These molecules act as potent inhibitors of the photosynthetic electron transport chain at Photosystem II (PSII).[4] Specifically, they bind to the QB binding site on the D1 protein of the PSII complex, competitively displacing plastoquinone, the native electron acceptor.[4] This blockage halts the flow of electrons, leading to a buildup of highly reactive singlet oxygen species, which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[4]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB_Site D1 Protein (QB Binding Site) QA->QB_Site PQ Plastoquinone Pool QB_Site->PQ Normal e- Flow Light Light Energy (Photons) Light->P680 Excites This compound This compound Herbicide (e.g., Atrazine) Block BLOCKS This compound->Block Block->QB_Site Binds to D1 Protein ROS Reactive Oxygen Species (ROS) Production Block->ROS Causes Damage Lipid Peroxidation & Cell Death ROS->Damage Leads to

Caption: Herbicidal mechanism of aminotriazines at Photosystem II.
Key this compound Herbicides & Efficacy

The substitution pattern on the triazine ring dictates the selectivity and activity of the herbicide. Atrazine, simazine, and propazine (B92685) are classic examples, differing in their N-alkyl substituents.[5] The persistence and environmental fate of these compounds are of significant concern, as they can be found in surface and groundwater due to their relatively long half-lives.[5][6]

HerbicideChemical StructureTypical Application Rate ( kg/ha )Primary Crop UseKey Weeds Controlled
Atrazine 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine1.1 - 2.2Corn, Sorghum, SugarcanePigweed, Lambsquarters, Foxtails, Velvetleaf[7]
Simazine 2-chloro-4,6-bis(ethylamino)-s-triazine1.1 - 4.5Corn, Fruit, Nuts, TurfgrassAnnual grasses and broadleaf weeds
Cyanazine 2-chloro-4-(1-cyano-1-methylethylamino)-6-ethylamino-s-triazine1.1 - 3.4Corn, CottonAnnual grasses and broadleaf weeds

Note: Application rates are general and vary based on soil type, weed pressure, and local regulations. Cyanazine use has been largely phased out in many regions.

Environmental Degradation Pathway

This compound herbicides undergo degradation in the environment primarily through microbial action. The main pathway involves the sequential dealkylation of the side chains, followed by hydrolysis of the chlorine atom to a hydroxyl group. Atrazine, for instance, degrades to deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), which are further metabolized to diaminochlorotriazine (B1259301) (DACT).[8]

G Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA De-ethylation DIA Deisopropylatrazine (DIA) Atrazine->DIA De-isopropylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis DACT Diaminochlorotriazine (DACT) DEA->DACT De-isopropylation DIA->DACT De-ethylation G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dye Chlorotriazine Dye (Dye-Tz-Cl) BondedDye Covalently Bonded Dye (Dye-Tz-O-Fiber) Dye->BondedDye Forms Covalent Bond HCl HCl Dye->HCl Eliminates Fiber Cellulose Fiber (Fiber-OH) Fiber->Dye Nucleophilic Attack Alkali Alkali (OH-) Alkali->Fiber Activates (Fiber-O-) G CC Cyanuric Chloride (Tz-Cl3) Step1 + Ethylamine (0-5 °C) CC->Step1 Inter1 2,4-dichloro-6-(ethylamino) -s-triazine Step2 + Isopropylamine (20-25 °C) Inter1->Step2 Atrazine Atrazine (Final Product) Step1->Inter1 Step2->Atrazine

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Aminotriazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel aminotriazine derivatives, a promising class of compounds in modern drug discovery. The versatility of the triazine scaffold allows for the development of targeted therapies for a range of diseases, including cancer, inflammatory disorders, and central nervous system diseases.

Introduction

This compound derivatives, particularly those based on the 1,3,5-triazine (B166579) (s-triazine) and 1,2,4-triazine (B1199460) core, are privileged structures in medicinal chemistry.[1][2] Their unique chemical properties and the ability to readily modify their structure at multiple positions have led to the discovery of potent and selective inhibitors for various biological targets.[2] Several s-triazine derivatives have already been approved for clinical use, such as altretamine (B313) for ovarian cancer, gedatolisib (B612122) for metastatic breast cancer, and enasidenib (B560146) for leukemia, highlighting the therapeutic potential of this compound class.[2] This document outlines synthetic strategies, detailed experimental protocols, and biological evaluation of these promising molecules.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound derivatives typically involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different amines and other nucleophiles. Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[3][4]

Protocol 1: General Procedure for the Synthesis of Disubstituted s-Triazine Derivatives

This protocol describes a common method for synthesizing disubstituted this compound derivatives starting from cyanuric chloride.

Experimental Workflow:

cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution A Cyanuric Chloride C Monosubstituted Intermediate A->C 0-5 °C, Base B Amine 1 (R1-NH2) B->C E Disubstituted Product C->E Room Temp to Reflux D Amine 2 (R2-NH2) D->E Start Reactants in Microwave Vial Microwave Microwave Irradiation Start->Microwave Workup Cooling & Precipitation Microwave->Workup Purify Filtration & Purification Workup->Purify Product Final Product Purify->Product RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 BCR B-Cell Receptor (BCR) LynSyk Lyn/Syk BCR->LynSyk Activation BTK BTK LynSyk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream BCell_Activity B-Cell Proliferation & Survival Downstream->BCell_Activity Leads to Inhibitor This compound Derivative Inhibitor->BTK

References

Application Notes & Protocols: Laboratory Synthesis of Aminotriazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Aminotriazine Synthesis

Triazines are a class of nitrogen-containing heterocyclic compounds that exist in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazines.[1][2] The 1,3,5-triazine (B166579) (s-triazine) and 1,2,4-triazine (B1199460) isomers are particularly significant scaffolds in medicinal chemistry and materials science.[1][2][3] Derivatives of this compound are foundational to the development of a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and antiviral properties.[4][5]

These application notes provide detailed, step-by-step laboratory protocols for the synthesis of two representative types of aminotriazines: benzoguanamine (B160333), via the reaction of dicyandiamide (B1669379) and benzonitrile (B105546), and substituted s-triazines, via sequential nucleophilic substitution of cyanuric chloride. The methodologies are designed to be safe, reproducible, and adaptable for research and drug development applications.

Safety Precautions: All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All hazardous materials should be handled using standard laboratory procedures.[6] Chemical waste must be disposed of in accordance with local institutional regulations.

Protocol 1: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

This protocol details the synthesis of benzoguanamine, a phenyl-substituted this compound, through the base-catalyzed condensation of dicyandiamide and benzonitrile.[6][7] This method is robust and provides a high yield of the product.

2.1. Principle

The synthesis involves the nucleophilic addition of dicyandiamide to benzonitrile, followed by cyclization to form the triazine ring. The reaction is catalyzed by a base, such as potassium hydroxide (B78521), in a high-boiling point solvent.

Reaction Scheme: C₆H₅CN (Benzonitrile) + C₂H₄N₄ (Dicyandiamide) --[KOH, Solvent, Heat]--> C₉H₉N₅ (Benzoguanamine)

2.2. Materials and Equipment

  • Reagents:

    • Dicyandiamide (C₂H₄N₄), high purity

    • Benzonitrile (C₆H₅CN), high purity

    • Potassium Hydroxide (KOH), 85%

    • Solvent: 2-Methoxyethanol (B45455) (Methyl Cellosolve) or Polyethylene Glycol 400 (PEG 400) as a greener alternative[6][8]

    • Distilled Water

  • Equipment:

    • 500 mL round-bottom flask

    • Heating mantle

    • Mechanical stirrer

    • Reflux condenser

    • Buchner funnel and filtration flask

    • Standard laboratory glassware

    • Melting point apparatus

    • Analytical balance

2.3. Experimental Procedure

  • Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer and reflux condenser, dissolve 5.0 g of potassium hydroxide in 100 mL of 2-methoxyethanol (or PEG 400).[6]

  • Addition of Reactants: Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[6]

  • Reaction: Stir the mixture and begin heating. An exothermic reaction will commence as the temperature reaches 90–110°C, causing the product to precipitate as a fine white solid. The refluxing solvent helps to control the reaction's vigor.[6]

  • Reflux: Once the initial exothermic reaction subsides, continue to stir and heat the slurry at reflux for 2.5 to 5 hours to ensure the reaction goes to completion.[6]

  • Cooling and Filtration: After the reflux period, cool the mixture to room temperature. Filter the solid product using a Buchner funnel.[7]

  • Washing: Wash the crude product thoroughly by suspending it in hot distilled water. This step removes unreacted dicyandiamide and other water-soluble impurities. Filter the washed product again.[6][7]

  • Drying: Dry the purified white solid product in an oven or under a vacuum.

  • Second Crop (Optional): The solvent filtrate can be concentrated by evaporation to obtain a second crop of the product, which can increase the total yield to 90-95%.[6]

2.4. Purification and Characterization

  • Purification: The product is primarily purified by washing with hot water.[6] For higher purity, recrystallization can be performed by dissolving the product in a suitable hot solvent and allowing it to cool slowly.[7]

  • Characterization:

    • Melting Point: The expected melting point of pure benzoguanamine is 227–228°C.[6]

    • Spectroscopy: Confirm the structure using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Protocol 2: General Synthesis of Substituted s-Triazines from Cyanuric Chloride

This protocol describes a versatile method for synthesizing mono-, di-, and tri-substituted aminotriazines starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The method relies on the differential reactivity of the chlorine atoms, allowing for sequential nucleophilic substitution by controlling the reaction temperature.[10][11]

3.1. Principle

The three chlorine atoms on the cyanuric chloride ring can be replaced sequentially by nucleophiles (e.g., amines, alcohols, thiols). The first substitution occurs at low temperatures (0–5°C), the second at room temperature, and the third requires elevated temperatures (reflux).[10][11]

Reaction Scheme (Example with Amines): C₃N₃Cl₃ + R¹-NH₂ --[Base, 0-5°C]--> C₃N₃Cl₂(NHR¹) C₃N₃Cl₂(NHR¹) + R²-NH₂ --[Base, RT]--> C₃N₃Cl(NHR¹)(NHR²) C₃N₃Cl(NHR¹)(NHR²) + R³-NH₂ --[Base, Reflux]--> C₃N₃(NHR¹)(NHR²)(NHR³)

3.2. Materials and Equipment

  • Reagents:

    • Cyanuric Chloride (C₃N₃Cl₃)

    • Desired nucleophiles (e.g., various primary or secondary amines)

    • Base (e.g., Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃))

    • Solvent (e.g., Acetone, Acetonitrile, or a Water/Methanol mixture)

    • Distilled Water, Crushed Ice

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Reflux condenser

    • TLC plates for reaction monitoring

    • Rotary evaporator

    • Buchner funnel and filtration flask

3.3. Experimental Procedure

Step A: Monosubstitution (First Chlorine Atom)

  • Setup: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone) in a round-bottom flask and cool the solution to 0–5°C in an ice bath with vigorous stirring.[10]

  • Nucleophile Addition: In a separate flask, dissolve the first nucleophile (1 equivalent) and a base like K₂CO₃ (1 equivalent) in the same solvent.[10]

  • Reaction: Add the cold nucleophile solution dropwise to the cyanuric chloride solution, maintaining the temperature at 0–5°C.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step B: Disubstitution (Second Chlorine Atom) 5. Nucleophile Addition: To the reaction mixture containing the monosubstituted product, add a solution of the second nucleophile (1 equivalent) and base (1 equivalent) at room temperature. 6. Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor completion by TLC.[10]

Step C: Trisubstitution (Third Chlorine Atom) 7. Nucleophile Addition: Add the third nucleophile (1 equivalent) and base (1 equivalent) to the mixture. 8. Reaction: Heat the reaction mixture to reflux until TLC analysis indicates the disappearance of the starting material (disubstituted triazine). This step can take several hours.[10] 9. Work-up: Once the final reaction is complete, remove the solvent using a rotary evaporator. Pour the remaining residue onto crushed ice.[10] 10. Isolation: Filter the precipitated solid product, wash it thoroughly with distilled water, and dry it under a high vacuum.[10]

3.4. Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc-EtOH) or by column chromatography.[10]

  • Characterization: The final structure and purity should be confirmed by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][9]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis protocols described.

ParameterProtocol 1: Benzoguanamine SynthesisProtocol 2: Melamine (B1676169) from Dicyandiamide/Cyanamide (B42294)
Primary Reactants Dicyandiamide, Benzonitrile[6]Dicyandiamide, Cyanamide[12][13]
Solvent 2-Methoxyethanol[6]Dimethylsulfoxide (DMSO)[12][13]
Catalyst/Base Potassium Hydroxide (KOH)[6]Potassium Hydroxide (KOH)[12][13]
Reaction Temp. 90–110°C, then Reflux[6]160–180°C[12][13]
Reaction Time 2.5–5 hours[6]~15-60 minutes[13]
Reported Yield 90–95% (total)[6]93–96%[12][13]
Melting Point 227–228°C[6]>350°C (sublimes)

Visualization of Experimental Workflows

5.1. General Workflow for this compound Synthesis

The following diagram illustrates the logical steps involved in a typical laboratory synthesis of an this compound derivative, from preparation to final characterization.

G prep Reagent & Glassware Preparation setup Reaction Setup (Solvent, Catalyst, Reactants) prep->setup reaction Controlled Reaction (Heating/Cooling, Stirring) setup->reaction monitor Monitor Progress (TLC) reaction->monitor workup Reaction Work-up (Cooling, Quenching) monitor->workup Reaction Complete isolation Product Isolation (Filtration/Extraction) workup->isolation purify Purification (Recrystallization/ Chromatography) isolation->purify char Characterization (NMR, IR, MS, M.P.) purify->char

Caption: General experimental workflow for this compound synthesis.

5.2. Workflow for Benzoguanamine Synthesis

This diagram details the specific sequence of operations for the synthesis of benzoguanamine as described in Protocol 1.

G start Dissolve KOH in Solvent add Add Dicyandiamide & Benzonitrile start->add heat Heat to Reflux (2.5 - 5 hours) add->heat cool Cool to Room Temperature heat->cool filter1 Filter Crude Solid Product cool->filter1 wash Wash with Hot Water filter1->wash filter2 Filter Purified Product wash->filter2 dry Dry Product filter2->dry

Caption: Step-by-step workflow for the synthesis of benzoguanamine.

References

Application Notes and Protocols for the Detection and Quantification of Aminotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of aminotriazine compounds in various matrices. The included protocols offer detailed, step-by-step guidance for laboratory implementation.

Introduction to this compound Analysis

Aminotriazines are a class of nitrogen-containing heterocyclic compounds, with some, like atrazine (B1667683) and simazine, widely used as herbicides. Due to their potential for environmental contamination and adverse health effects, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental samples, food products, and biological matrices. The choice of analytical technique depends on factors such as the matrix complexity, required sensitivity, and available instrumentation. Commonly employed methods include gas chromatography (GC), high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), and enzyme-linked immunosorbent assay (ELISA).

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is critical for achieving accurate and reliable quantification of aminotriazines. This section provides a comparative summary of the most common techniques, with their performance metrics detailed in the subsequent tables.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for this compound analysis, providing a clear comparison of their key characteristics.

Table 1: Gas Chromatography (GC) Based Methods

Analyte(s)MatrixSample PreparationDetection MethodLOQLODRecovery (%)Reference
Atrazine & metabolitesUrineProtein precipitation, SPEGC-MS1.0 - 2.0 ppb0.025 - 0.050 ng injected97 - 115[1]
Atrazine & metabolitesWaterSPE (C18 & cation exchange)GC-MSD0.10 µg/L-95 - 100[2][3]
AtrazineSoilMAE with n-hexane:acetoneGC-ECD-1.5 ng/g84[4]
TriazinesWaterLiquid-Liquid ExtractionGC-NPD0.1 - 5.0 µg/L--[5]

Table 2: Liquid Chromatography (LC) Based Methods

Analyte(s)MatrixSample PreparationDetection MethodLOQLODRecovery (%)Reference
Triazine & Phenylurea HerbicidesWaterSPE (graphitized carbon)LC-MS0.05 - 0.20 µg/L0.013 - 0.168 µg/L72.6 - 117.5[6]
Triazine Herbicides & MetabolitesFoodAcetonitrile (B52724) ExtractionLC-MS (APCI)0.05 ppm-82 - 99[7]
Atrazine & metabolitesWaterDirect InjectionDI-ESI-LC/MS/MS0.10 µg/L0.0005 ng injected-[8]
Six Triazine HerbicidesHoneyHydrophilic MIRs SPEHPLC-MS/MS-0.02–0.15 ng/g83 - 97[9]
Primary Aromatic AminesWastewaterDerivatization (PPIA)HPLC-Fluorescence/MS-0.12-0.21 nmol/LExcellent[10]

Table 3: Immunoassay Based Methods

Analyte(s)MatrixSample PreparationDetection MethodLOQLODCross-ReactivityReference
Triazine Metabolites (DACT)WaterNone requiredELISA~1.3 ng/mL (50% inhibition)0.1 ng/mLDACT (100%), Atrazine Despropyl (8.5%), Atrazine Desethyl (2.3%)

Experimental Protocols

This section provides detailed, step-by-step protocols for the key analytical methods used for this compound quantification.

Protocol 1: GC-MS Analysis of Aminotriazines in Water

This protocol is based on the principles of solid-phase extraction followed by gas chromatography-mass spectrometry, a robust method for the analysis of atrazine and its metabolites in water samples.[2][3]

Materials:

  • Solid-Phase Extraction (SPE) cartridges (C18 and C18/cation exchange mixed-mode)

  • Methylene (B1212753) chloride, Methanol (B129727), Acetonitrile (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen evaporator

  • Gas chromatograph with a mass selective detector (GC-MSD)

  • Analytical standards of aminotriazines

Procedure:

  • Sample Preparation (SPE):

    • Adjust the pH of a 1 L water sample to 3-4.

    • Condition the C18 and C18/cation exchange SPE cartridges sequentially with methanol followed by deionized water.

    • Load the water sample onto the tandem SPE cartridges at a flow rate of 5-10 mL/min.

    • After loading, dry the cartridges under vacuum.

    • Elute the analytes from each cartridge separately with methylene chloride.

    • Pool the eluates and pass them through anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

    • GC Conditions:

      • Column: Appropriate capillary column for pesticide analysis (e.g., HP-5MS).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Optimize for the separation of target analytes (e.g., initial temperature of 60°C, ramp to 250°C).

      • Injector Temperature: 250°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target this compound.

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions of the target aminotriazines.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample (1L) pH_Adjust Adjust pH to 3-4 Sample->pH_Adjust SPE_Condition Condition SPE Cartridges (C18 & Cation Exchange) pH_Adjust->SPE_Condition Sample_Load Load Sample onto SPE SPE_Condition->Sample_Load SPE_Dry Dry Cartridges Sample_Load->SPE_Dry Elution Elute with Methylene Chloride SPE_Dry->Elution Drying Dry Eluate (Na2SO4) Elution->Drying Concentration Concentrate to 1mL Drying->Concentration Final_Extract Final Extract Concentration->Final_Extract Injection Inject 1-2µL Final_Extract->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of aminotriazines in water.

Protocol 2: LC-MS/MS Analysis of Aminotriazines in Food Matrices (QuEChERS)

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS for sensitive and selective detection of triazine derivatives in food.[11]

Materials:

  • Homogenizer/blender

  • Centrifuge tubes (50 mL and 15 mL)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

  • Analytical standards of aminotriazines

Procedure:

  • Sample Preparation (QuEChERS):

    • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing PSA and magnesium sulfate (and C18 or GCB if necessary).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Injection: Inject a small volume (e.g., 5-10 µL) of the final extract.

    • LC Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.

      • Flow Rate: 0.2-0.5 mL/min.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Construct a calibration curve using matrix-matched standards to compensate for matrix effects.

    • Quantify the analytes based on the peak areas of their specific MRM transitions.

Workflow Diagram:

LCMS_Workflow cluster_prep QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Food Sample Extraction Add Acetonitrile & Salts, Shake Vigorously Sample->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA, MgSO4) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Injection Inject Extract Final_Extract->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of aminotriazines in food.

Protocol 3: ELISA for Triazine Metabolites in Water

This protocol describes a competitive enzyme-linked immunosorbent assay for the rapid screening of triazine metabolites in water samples.

Materials:

  • Triazine metabolite ELISA kit (containing antibody-coated microtiter plate, enzyme conjugate, standards, substrate, and stop solution)

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation: Allow all reagents and samples to reach room temperature.

  • Assay Procedure:

    • Add standards, controls, and water samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the enzyme conjugate to each well.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this time, the target triazine metabolites in the sample compete with the enzyme conjugate for binding to the antibodies on the plate.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes), allowing for color development. The intensity of the color is inversely proportional to the concentration of triazine metabolites in the sample.

    • Add the stop solution to each well to terminate the reaction.

  • Measurement and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of triazine metabolites in the samples by interpolating their absorbance values from the standard curve.

Logical Relationship Diagram:

ELISA_Principle cluster_low_conc Low Analyte Concentration cluster_high_conc High Analyte Concentration Low_Analyte Few Analyte Molecules High_Conjugate Many Enzyme Conjugates Bind Low_Analyte->High_Conjugate less competition High_Signal Strong Color Signal High_Conjugate->High_Signal High_Analyte Many Analyte Molecules Low_Conjugate Few Enzyme Conjugates Bind High_Analyte->Low_Conjugate more competition Low_Signal Weak Color Signal Low_Conjugate->Low_Signal Antibody Antibody-Coated Well Antibody->Low_Analyte Antibody->High_Analyte

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the sensitive and accurate determination of this compound derivatives in a variety of matrices. The combination of advanced sample preparation techniques like SPE and QuEChERS with powerful analytical instruments such as GC-MS and LC-MS/MS offers a powerful tool for routine monitoring, research, and ensuring compliance with regulatory limits. ELISA serves as a valuable high-throughput screening tool. Adherence to these protocols will enable researchers and scientists to generate high-quality, defensible data for these important environmental and food contaminants.

References

Application Note: Analysis of Aminotriazine Herbicides by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotriazines are a class of nitrogen-containing heterocyclic compounds, with derivatives widely used as herbicides in agriculture to control broadleaf and grassy weeds.[1] Due to their persistence and potential for environmental contamination of soil and water, sensitive and reliable analytical methods are required for their monitoring.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of aminotriazine herbicides.[2] This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of these compounds in various environmental matrices.[1][3]

Principle of GC-MS

GC-MS is a hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] In GC, a sample is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase within a capillary column.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for identification.[4] For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific fragment ions characteristic of the target analytes.[6]

Applications

The analysis of this compound herbicides is crucial in various fields:

  • Environmental Monitoring: To assess the contamination of ground and surface water, as well as soil, to ensure environmental quality and safety.[2][6]

  • Food Safety: To monitor residue levels in food products to ensure they are below the maximum residue limits (MRLs) set by regulatory agencies.[7]

  • Toxicology: To support human health risk assessments by detecting and quantifying exposure to these compounds.

Experimental Protocols

1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This protocol is adapted from a method for the extraction of triazine herbicides from water samples.[8]

  • Objective: To extract and preconcentrate this compound herbicides from aqueous samples.

  • Procedure:

    • Place a 5.00 mL water sample in a conical test tube.

    • Add sodium chloride to the sample to a final concentration of 4% (w/v) and dissolve.

    • Prepare a mixture of 1.00 mL of a disperser solvent (e.g., acetone) and 12.0 µL of an extraction solvent (e.g., chlorobenzene).

    • Rapidly inject this mixture into the water sample using a syringe. A cloudy solution will form.

    • Centrifuge the mixture for 5 minutes at 6000 rpm.

    • The fine droplets of the extraction solvent will sediment at the bottom of the tube.

    • Collect a 2.0 µL aliquot of the sedimented phase and inject it into the GC-MS system.[8]

2. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of triazine herbicides from water samples.[2][9]

  • Objective: To clean up and concentrate this compound herbicides from water samples.

  • Procedure:

    • Adjust the pH of a 1-liter water sample to a range of 7.0 to 9.0.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Pass the water sample through the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the trapped analytes with a suitable organic solvent (e.g., methylene (B1212753) chloride).

    • Dry the eluate and concentrate it to a final volume of 1 mL.[10]

    • The extract is now ready for GC-MS analysis.[2]

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound herbicides.[11][12]

  • Gas Chromatograph (GC) Conditions:

    • Column: Agilent CP-Sil 5 CB-MS (25 m x 0.32 mm, 0.40 µm film thickness) or equivalent 5% phenyl-dimethylpolysiloxane column.[11]

    • Injector: Splitless mode, 250-275 °C.[11][12]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1-5 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 15 °C/min.

      • Hold at 180 °C for 1 minute.

      • Ramp 2: Increase to 215-300 °C at a rate of 2-8 °C/min.

      • Final hold time: 2-10 minutes.[11][12]

  • Mass Spectrometer (MS) Conditions:

    • Interface Temperature: 280-300 °C.[12][13]

    • Ion Source Temperature: 225-230 °C.[12][13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Full scan (m/z 35-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[11]

Quantitative Data

The following tables summarize the quantitative performance data for the GC-MS analysis of several this compound herbicides from various studies.

Table 1: Retention Times and Limits of Detection for Selected this compound Herbicides.

AnalyteRetention Time (min)Limit of Detection (LOD)Reference
Atrazine10.071.7 ppt (B1677978) (ng/L)[2][6]
Simazine13.140.021 - 0.12 µg/L[6][8]
Propazine7.720.021 - 0.12 µg/L[6][8]
Terbuthylazine8.430.021 - 0.12 µg/L[6][8]
Ametryn14.070.021 - 0.12 µg/L[6][8]
Prometryn10.940.021 - 0.12 µg/L[6][8]
Terbutryn12.190.021 - 0.12 µg/L[6][8]
Cyanazine-0.021 - 0.12 µg/L[8]
Desethylatrazine--[11]
Desisopropylatrazine--[11]

Table 2: Recovery and Precision Data for this compound Analysis in Spiked Water Samples.

AnalyteSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Atrazine200 ppt (ng/L)90.5 ± 3.53.2[2]
Multiple Triazines5.0 µg/L85.2 - 114.5 (River Water)1.36 - 8.67[8]
Multiple Triazines5.0 µg/L87.8 - 119.4 (Tap Water)1.36 - 8.67[8]
Multiple Triazines-93 - 103 (Water)< 10[6]
Multiple Triazines-91 - 102 (Soil)< 10[6]

Experimental Workflow and Signaling Pathways

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Extraction Extraction (e.g., DLLME, SPE) Sample->Extraction Isolate Analytes Concentration Concentration Extraction->Concentration Pre-concentrate Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification DataAcquisition->Identification Mass Spectra Library Quantification Quantification DataAcquisition->Quantification Calibration Curve Report Final Report Identification->Report Quantification->Report

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for Aminotriazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotriazines are a class of nitrogen-containing heterocyclic compounds with a broad range of applications, including as herbicides, pharmaceuticals, and industrial chemicals.[1][2] Due to their structural diversity and the complexity of matrices in which they are often found, High-Performance Liquid Chromatography (HPLC) has become an indispensable technique for their analysis and purification.[2][3] HPLC offers high resolution, sensitivity, and adaptability, making it suitable for both analytical quantification and preparative isolation of aminotriazine derivatives.[1][4] This document provides detailed application notes and protocols for the purification of aminotriazines using HPLC.

Principle of Separation

The purification of aminotriazines by HPLC relies on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents).[1] By carefully selecting the column chemistry and mobile phase composition, a high degree of separation can be achieved based on the specific physicochemical properties of the target this compound and its impurities. Common modes of separation for aminotriazines include reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC).[1][5]

Key Considerations for Method Development

  • Column Selection: The choice of stationary phase is critical. C18 columns are widely used for reversed-phase separation of moderately polar to non-polar triazines.[6][7] For more polar aminotriazines, HILIC or mixed-mode columns can provide better retention and separation.[1]

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase can significantly influence the retention of ionizable aminotriazines.[6] For preparative work, volatile buffers like ammonium (B1175870) bicarbonate are advantageous as they can be easily removed during downstream processing.[1]

  • Detection: UV detection is commonly employed for aminotriazines, with the wavelength selected based on the analyte's maximum absorbance (e.g., 220-254 nm).[1][6] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for highly sensitive and specific detection and identification.[2]

  • Sample Preparation: Proper sample preparation is crucial to protect the HPLC column and achieve optimal separation. Techniques such as solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are often used to extract and clean up aminotriazines from complex matrices.[2][6][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC analysis and purification of aminotriazines.

Table 1: Recovery and Precision of HPLC Methods for this compound Analysis

Compound(s)MatrixSample PreparationRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Melamine (B1676169)Cow's MilkUltrasonic-homogenization, Centrifugal monolithic silica (B1680970) spin minicolumn (MonoSpin C18)> 96.8< 2.0[8]
Simazine, Atrazine, AmetrynHuman UrineSolid-Phase Extraction (C18 cartridges)85 - 105Not specified[6]
MelamineOvine LiverStrong cation exchange solid phase extraction51 - 115<10 (intra-assay), <32 (inter-assay)[9]
Melamine and related substancesFertilizerStandard addition and extractionNot applicable0.41 - 0.56 (for peak area)[10]

Table 2: Purity Enhancement of a 1,3,5-Triazine Derivative via Semi-Preparative HPLC

AnalyteInitial Purity (%)Final Purity (%)Purification MethodReference
1,3,5-triazine derivative with tyrosine31.32Not specified (significantly improved based on NMR)Semi-preparative LC[1]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Control of Triazine Derivatives

This protocol is based on the analytical method used for purity control of newly synthesized triazine derivatives.[1]

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[1]

  • Chromatographic Conditions:

    • Column: SeQuant ZIC-HILIC, 3.5 µm, 2.1 x 100 mm.[1]

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) + 0.1% acetic acid.[1]

    • Mobile Phase B: 100% Acetonitrile (ACN).[1]

    • Gradient: Start at 95% B, linear change to 40% B over 20 minutes.[1]

    • Flow Rate: 0.500 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Detection: DAD at 254 nm and ESI-Q-TOF MS in positive mode.[1]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Semi-Preparative HPLC for Purification of a 1,3,5-Triazine Derivative

This protocol outlines a semi-preparative method for isolating a specific triazine derivative.[1]

  • Instrumentation:

    • Semi-preparative HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Larger diameter semi-preparative column (e.g., 8-20 mm ID).[1]

    • Mobile Phase A: 100 mM Ammonium Bicarbonate (NH4HCO3).[1]

    • Mobile Phase B: Methanol (MeOH).[1]

    • Mobile Phase Composition: 25% Methanol in 100 mM Ammonium Bicarbonate (isocratic).[1]

    • Flow Rate: Adapted for the larger column, typically in the range of 5–50 mL/min.[1]

  • Sample Preparation:

    • Dissolve the crude product in the mobile phase to create a concentrated solution. The solubility of the product was noted to increase under basic pH conditions, making the ammonium bicarbonate buffer suitable.[1]

    • The injection volume can be significantly larger than in analytical HPLC, up to several milliliters.[1]

  • Fraction Collection and Post-Purification:

    • Collect the fraction(s) containing the peak of the desired compound.

    • Remove the volatile mobile phase (ammonium bicarbonate and methanol) from the collected fractions by lyophilization (freeze-drying) to obtain the purified compound in a solid state.[1]

Protocol 3: HPLC Analysis of Melamine in Milk

This protocol describes a "green" HPLC method using 100% water as the mobile phase for the analysis of melamine in milk.[8]

  • Instrumentation:

    • HPLC system with a Photo-Diode Array (PDA) detector.[8]

  • Chromatographic Conditions:

    • Column: ODS (C18) column.[8]

    • Mobile Phase: 100% Water (isocratic).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Detection: PDA detector.[8]

  • Sample Preparation:

    • Extract melamine from the milk sample using ultrasonic-homogenization with 100% water.[8]

    • Purify the extract using a centrifugal monolithic silica spin minicolumn (MonoSpin C18) to deproteinize and defat the sample.[8]

    • Centrifuge at 3,500 g for 1 minute for optimal recovery.[8]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample Crude this compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter Sample (e.g., 0.45 µm) Dissolution->Filtration Injection Inject onto HPLC System Filtration->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detect Eluting Compounds (UV/MS) Separation->Detection Collection Collect Fractions of Interest Detection->Collection SolventRemoval Solvent Removal (Evaporation/Lyophilization) Collection->SolventRemoval PurityAnalysis Purity Analysis (Analytical HPLC) SolventRemoval->PurityAnalysis PurifiedProduct Purified this compound PurityAnalysis->PurifiedProduct G cluster_mobile Mobile Phase Properties cluster_stationary Stationary Phase Properties cluster_analyte Analyte Properties Separation HPLC Separation Quality Composition Organic Modifier % (e.g., ACN, MeOH) Composition->Separation pH pH / Buffer pH->Separation FlowRate Flow Rate FlowRate->Separation Chemistry Column Chemistry (e.g., C18, HILIC) Chemistry->Separation ParticleSize Particle Size ParticleSize->Separation Dimensions Column Dimensions Dimensions->Separation Polarity Polarity / Hydrophobicity Polarity->Separation pKa pKa (Ionization State) pKa->Separation Solubility Solubility in Mobile Phase Solubility->Separation

References

The Aminotriazine Scaffold: A Versatile Tool in the Synthesis of Novel 5-HT7 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin (B10506) 7 receptor (5-HT7R), a G-protein coupled receptor (GPCR), has emerged as a significant target in the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and cognitive deficits. The modulation of the 5-HT7 receptor's activity can be achieved through the design and synthesis of specific ligands. Among the various chemical scaffolds explored, the aminotriazine core has proven to be a particularly fruitful starting point for the development of potent and selective 5-HT7 receptor ligands. This document provides a detailed overview of the application of this compound in the synthesis of these ligands, complete with experimental protocols and data presentation.

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor primarily signals through two distinct pathways: the canonical Gs-protein coupled pathway and the non-canonical G12-protein coupled pathway. Understanding these pathways is crucial for the functional characterization of novel ligands.

  • Canonical Gs/cAMP Pathway: Upon agonist binding, the 5-HT7 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, influencing gene transcription and cellular function.[1][2]

  • Non-canonical G12/RhoA Pathway: The 5-HT7 receptor can also couple to the G12 alpha subunit.[1][3] This interaction activates small GTPases, particularly RhoA and Cdc42.[3] The activation of the RhoA pathway is involved in the regulation of cell morphology, including neurite outgrowth and spine formation.[3]

5-HT7_Receptor_Signaling_Pathways cluster_membrane Cell Membrane cluster_gs Gs Pathway (Canonical) cluster_g12 G12 Pathway (Non-canonical) 5-HT7R 5-HT7 Receptor Gs Gs 5-HT7R->Gs activates G12 G12 5-HT7R->G12 activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_Gs Cellular Response (Gene Transcription, etc.) PKA->Cellular_Response_Gs phosphorylates targets RhoA_Cdc42 RhoA / Cdc42 G12->RhoA_Cdc42 activates ROCK ROCK RhoA_Cdc42->ROCK activates Cellular_Response_G12 Cellular Response (Neurite Outgrowth, etc.) ROCK->Cellular_Response_G12 regulates cytoskeleton Serotonin Serotonin (Agonist) Serotonin->5-HT7R binds to

Caption: 5-HT7 Receptor Signaling Pathways

Synthesis of this compound-Based 5-HT7 Receptor Ligands

The synthesis of this compound derivatives as 5-HT7 receptor ligands often involves a multi-step process, frequently utilizing microwave-assisted organic synthesis to improve reaction times and yields.[4][5][6] A common strategy involves the sequential substitution of chlorine atoms on a cyanuric chloride core.

General Synthesis Workflow

The general workflow for the synthesis of these compounds can be visualized as a three-step process starting from cyanuric chloride.

Synthesis_Workflow Start Cyanuric Chloride Step1 Step 1: First Nucleophilic Substitution (e.g., with an amine R1-NH2) Start->Step1 Intermediate1 2-substituted-4,6-dichloro-1,3,5-triazine Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution (e.g., with an amine R2-NH2) Intermediate1->Step2 Intermediate2 2,4-disubstituted-6-chloro-1,3,5-triazine Step2->Intermediate2 Step3 Step 3: Third Nucleophilic Substitution (e.g., with an amine R3-NH2) Intermediate2->Step3 Final_Product Final this compound Ligand Step3->Final_Product

Caption: General Synthesis Workflow

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Tryptamine-Aminotriazine Derivative

This protocol describes a representative synthesis of an this compound ligand incorporating a tryptamine (B22526) moiety, adapted from methodologies reported in the literature.[4][5]

Materials:

  • 2-Chloro-4,6-diamino-1,3,5-triazine

  • Tryptamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine 2-chloro-4,6-diamino-1,3,5-triazine (1 mmol), tryptamine (1.2 mmol), and DIPEA (2.5 mmol) in DMF (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 30-60 minutes.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for 5-HT7 Receptor Affinity

This protocol outlines a standard procedure to determine the binding affinity (Ki) of newly synthesized this compound compounds for the human 5-HT7 receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]5-CT (5-carboxamidotryptamine)

  • Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM)

  • Synthesized this compound compounds (test ligands)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Filtration apparatus with glass fiber filters

Procedure:

  • Reaction Setup: In a 96-well plate, add the binding buffer, cell membranes, a fixed concentration of [³H]5-CT (e.g., 0.5 nM), and varying concentrations of the test this compound compound. For determining non-specific binding, use 10 µM 5-HT in place of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 3: Functional cAMP Accumulation Assay

This protocol measures the functional activity of the synthesized compounds as agonists or antagonists at the 5-HT7 receptor by quantifying changes in intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT7 receptor

  • Cell culture medium

  • Test compounds (this compound derivatives)

  • Reference agonist (e.g., 5-CT)

  • cAMP assay kit (e.g., HTRF-based)

  • 96-well cell culture plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed the 5-HT7R-expressing cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist.

  • Agonist/Antagonist Treatment:

    • Agonist mode: Add the diluted test compounds to the cells.

    • Antagonist mode: Pre-incubate the cells with the test compounds for a defined period, then add a fixed concentration of the reference agonist (e.g., EC80 of 5-CT).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 and Emax values.

    • Antagonist mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation

The pharmacological data for a series of this compound-based 5-HT7 receptor ligands are summarized in the tables below.

Table 1: Binding Affinities of this compound Derivatives at the 5-HT7 Receptor
Compound IDR1 MoietyR2 MoietyKi (nM)Reference
1 Indole-3-ethylPhenethyl8[3][7]
2 Indole-3-ethyl2-((4-fluorophenyl)amino)ethyl18[7]
3 Indole-3-ethylEthoxy-phenyl55[3]
4 Indole-3-ethylPhenyl61[7]
5 TryptaminePhenethyl109[7]
Table 2: Functional Activity of Selected this compound Ligands
Compound IDAssay TypeFunctional ResponseEC50/IC50 (nM)
1 cAMP AssayAntagonist15.2
2 cAMP AssayAntagonist28.7

Conclusion

The this compound scaffold represents a highly valuable platform for the design and synthesis of novel 5-HT7 receptor ligands. The synthetic accessibility of this core, particularly through efficient methods like microwave-assisted synthesis, allows for the rapid generation of diverse chemical libraries. The detailed protocols provided herein for synthesis, receptor binding, and functional assays offer a comprehensive guide for researchers aiming to explore this promising area of medicinal chemistry. The continued investigation of this compound derivatives is expected to yield new chemical entities with therapeutic potential for a variety of CNS disorders.

References

Development of aminotriazine-based polymers for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and application of aminotriazine-based polymers in various fields, including drug and gene delivery, flame retardants, and environmental remediation.

Application in Drug and Gene Delivery: Triazine-Cored Polymeric Vectors for Antisense Oligonucleotide Delivery

Triazine-cored amphiphilic polymers (TAPs) have shown significant promise as vectors for the delivery of antisense oligonucleotides (AOs), which are used to combat genetic disorders and infections.[1][2][3] These polymers can enhance the cellular uptake of AOs, protecting them from degradation and facilitating their therapeutic action.[1][2][3]

Quantitative Data Summary
Polymer IDCompositionHydrophilic-Lipophilic Balance (HLB)In Vitro Exon-Skipping Efficiency (% of control)In Vivo Exon-Skipping Efficiency (fold increase vs. AO alone)Cytotoxicity (IC50 in µg/mL)Reference
TAP-A1Triazine-PEI(0.8k)-Jeffamine M2070Low~250~11 (PMO), ~15 (2'-OMePS)> 50[1]
TAP-A2Triazine-PEI(0.8k)-Jeffamine M600High~200Not Reported> 50[1]
TAP-B1Triazine-PEI(1.2k)-Jeffamine M2070Low~300Not Reported~40[1]
TAP-B2Triazine-PEI(1.2k)-Jeffamine M600High~220Not Reported~45[1]
G2-1Guanidine surface groupsNot ApplicableHighNot ReportedLow[4]
G2-5Alkyl surface groupsNot ApplicableHighNot ReportedVery Low[4]

Note: PEI = Polyethyleneimine; PMO = Phosphorodiamidate Morpholino Oligomer; 2'-OMePS = 2'-O-methyl Phosphorothioate RNA. Data is compiled from multiple sources and represents approximate values for comparison.

Experimental Protocols

Synthesis of Triazine-Cored Amphiphilic Polymers (TAPs)

This protocol describes a combinatorial chemistry approach to synthesize a library of TAPs with varying properties.

  • Materials: Cyanuric chloride, polyethyleneimine (LPEI, various molecular weights), Jeffamine M series (e.g., M600, M2070), anhydrous dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA), dialysis tubing (MWCO 1 kDa).

  • Procedure:

    • Dissolve cyanuric chloride in anhydrous DCM under a nitrogen atmosphere.

    • Add a solution of LPEI in DCM dropwise to the cyanuric chloride solution at 0°C with stirring.

    • After 2 hours, add a solution of Jeffamine M series in DCM dropwise and allow the reaction to proceed for another 2 hours at room temperature.

    • Add TEA to the reaction mixture to neutralize the HCl generated.

    • Stir the reaction for 24 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting polymer in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted starting materials and low molecular weight byproducts.

    • Lyophilize the purified polymer to obtain a white powder.

In Vitro Evaluation of Antisense Oligonucleotide (AO) Delivery

This protocol outlines the steps to assess the efficiency of TAPs in delivering AOs to cells in culture, leading to exon skipping.

  • Materials: C2C12E50 myoblast cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin (B12071052), antisense oligonucleotide (AO) targeting a specific exon, TAPs, MTS assay kit.

  • Cell Culture:

    • Culture C2C12E50 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transfection Protocol:

    • Seed C2C12E50 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare TAP/AO complexes by mixing the TAP solution with the AO solution at various weight ratios in serum-free DMEM.

    • Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

    • Add the TAP/AO complexes to the cells.

    • Incubate the cells for 48-72 hours.

  • Evaluation of Exon Skipping:

    • After incubation, harvest the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers flanking the target exon to amplify the corresponding mRNA.

    • Analyze the PCR products by gel electrophoresis to visualize the presence of the shorter, exon-skipped transcript.

    • Quantify the percentage of exon skipping using densitometry.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate as described above.

    • Treat the cells with varying concentrations of the TAPs alone.

    • After 24 hours, perform an MTS assay according to the manufacturer's instructions to determine cell viability.[1]

Visualizations

Experimental_Workflow_for_AO_Delivery cluster_synthesis Polymer Synthesis cluster_invitro In Vitro Evaluation s1 Dissolve Cyanuric Chloride s2 Add LPEI s1->s2 s3 Add Jeffamine s2->s3 s4 Neutralize & React s3->s4 s5 Purify (Dialysis) s4->s5 s6 Lyophilize s5->s6 iv2 Prepare TAP/AO Complexes s6->iv2 Synthesized TAP iv1 Cell Seeding iv1->iv2 iv7 Cytotoxicity Assay (MTS) iv1->iv7 iv3 Transfection iv2->iv3 iv4 RNA Extraction iv3->iv4 iv5 RT-PCR iv4->iv5 iv6 Gel Electrophoresis iv5->iv6 analysis analysis iv6->analysis Analyze Exon Skipping analysis2 analysis2 iv7->analysis2 Determine Cell Viability

Caption: Workflow for TAP synthesis and in vitro AO delivery evaluation.

Signaling_Pathway_Antisense_Oligonucleotide TAP_AO TAP/AO Complex Endocytosis Endocytosis TAP_AO->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm AO_release AO Release Cytoplasm->AO_release Nucleus Nucleus Splicing Splicing Nucleus->Splicing AO_release->Nucleus Pre_mRNA Pre-mRNA Pre_mRNA->Splicing Mutant_mRNA Mutant mRNA Splicing->Mutant_mRNA Without AO Corrected_mRNA Corrected mRNA Splicing->Corrected_mRNA AO binds to pre-mRNA Translation Translation Mutant_mRNA->Translation Corrected_mRNA->Translation Mutant_Protein Mutant Protein Translation->Mutant_Protein Functional_Protein Functional Protein Translation->Functional_Protein

Caption: Mechanism of action for antisense oligonucleotide delivery.

Application in Flame Retardants: Triazine-Based Polymeric Flame Retardants

Triazine-based polymers can be synthesized to act as effective flame retardants, often in combination with other compounds like ammonium (B1175870) polyphosphate (APP) to create intumescent flame-retardant (IFR) systems.[5][6] These systems work by forming a protective char layer upon heating, which insulates the underlying material and reduces the release of flammable gases.[6]

Quantitative Data Summary
Polymer SystemLOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) Reduction (%)Char Yield (%)Reference
PP / 25% APP25.5V-1~40~15[6]
PP / 25% (APP:TBMC 3:1)29.0V-0~60~25[6]
PP / 25% (APP:TBMC 2:1)30.5V-0~65~28[6]
PP / 25% (APP:TBMC 1:1)31.0V-0~70~30[6]
EP / 0.4 wt% VDPD33.1V-032Not Reported[7]

Note: PP = Polypropylene (B1209903); EP = Epoxy Resin; APP = Ammonium Polyphosphate; TBMC = A novel triazine-based polymeric flame retardant; VDPD = A novel triazine-ring-containing DOPO-derived compound. LOI = Limiting Oxygen Index.

Experimental Protocols

Synthesis of a Triazine-Based Polymeric Flame Retardant (TBMC)

  • Materials: Melamine (B1676169), cyanuric chloride, N,N'-bis(2-aminoethyl)piperazine, anhydrous 1,4-dioxane (B91453), sodium hydroxide (B78521).

  • Procedure:

    • Add melamine and anhydrous 1,4-dioxane to a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel.

    • Heat the mixture to 50°C and slowly add a solution of cyanuric chloride in anhydrous 1,4-dioxane.

    • After 2 hours, add a solution of N,N'-bis(2-aminoethyl)piperazine and sodium hydroxide in water.

    • Raise the temperature to 95°C and maintain for 4 hours.

    • Cool the reaction mixture to room temperature and filter the precipitate.

    • Wash the product with water and ethanol, then dry in a vacuum oven at 80°C.

Evaluation of Flame Retardancy

  • Sample Preparation:

    • Melt-blend polypropylene (PP) with the triazine-based flame retardant and APP at various ratios using a twin-screw extruder.

    • Press the resulting blend into standard-sized bars for testing.

  • Limiting Oxygen Index (LOI):

    • Determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material according to ASTM D2863.

  • UL-94 Vertical Burn Test:

    • Mount a standard test bar vertically and apply a flame to the bottom edge for 10 seconds.

    • Observe the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below.

    • Classify the material as V-0, V-1, or V-2 based on the UL-94 standard criteria.[5]

  • Cone Calorimetry:

    • Expose a sample to a specific heat flux in a cone calorimeter.

    • Measure parameters such as the time to ignition, heat release rate (HRR), peak heat release rate (PHRR), total heat released (THR), and smoke production rate.[6][8]

Visualizations

Flame_Retardant_Synthesis_Workflow cluster_synthesis TBMC Synthesis cluster_testing Flame Retardancy Testing fs1 Mix Melamine & Dioxane fs2 Add Cyanuric Chloride fs1->fs2 fs3 Add Piperazine Derivative & NaOH fs2->fs3 fs4 Heat and React fs3->fs4 fs5 Filter and Wash fs4->fs5 fs6 Dry fs5->fs6 ft1 Melt Blend with PP & APP fs6->ft1 Synthesized TBMC ft2 Prepare Test Bars ft1->ft2 ft3 LOI Test ft2->ft3 ft4 UL-94 Test ft2->ft4 ft5 Cone Calorimetry ft2->ft5 analysis_fr analysis_fr ft3->analysis_fr Determine Oxygen Index analysis_fr2 analysis_fr2 ft4->analysis_fr2 Classify Burn Rating analysis_fr3 analysis_fr3 ft5->analysis_fr3 Analyze Heat Release

Caption: Workflow for flame retardant synthesis and testing.

Application in Environmental Remediation: Amino/Triazine Dual-Functionalized Hypercrosslinked Polymer for PFOA Removal

Amino/triazine dual-functionalized hypercrosslinked polymers (Amino-Triazine-HCPs) are effective adsorbents for removing persistent organic pollutants like perfluorooctanoic acid (PFOA) from water.[9] These polymers possess a high surface area and multiple functional groups that facilitate the adsorption of PFOA through various interactions.[9]

Quantitative Data Summary
AdsorbentPFOA Adsorption Capacity (mg/g)Removal Efficiency (%)Time to >93% Removal (min)Reusability (cycles)Reference
Amino-Triazine-HCP1569>9910≥ 5[9]
Activated Carbon~100-400Variable> 60Variable-
Ion-Exchange Resin~200-600Variable> 30Variable-

Note: Data for activated carbon and ion-exchange resins are typical values and can vary widely based on the specific material.

Experimental Protocols

Synthesis of Amino-Triazine-HCP

  • Materials: Benzoguanamine, 4,4'-bis(chloromethyl)biphenyl (BCMBP), anhydrous 1,2-dichloroethane (B1671644) (DCE), anhydrous ferric chloride (FeCl3).

  • Procedure:

    • Add benzoguanamine, BCMBP, and anhydrous DCE to a three-necked flask under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add anhydrous FeCl3 as a catalyst.

    • Heat the reaction mixture to 80°C and maintain for 24 hours.

    • Cool the mixture to room temperature and filter the resulting polymer.

    • Wash the polymer sequentially with methanol, water, and acetone.

    • Dry the polymer in a vacuum oven at 60°C.

PFOA Adsorption Studies

  • Materials: Amino-Triazine-HCP, PFOA standard solution, deionized water, shaker, centrifuge, high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Batch Adsorption Experiments:

    • Prepare a series of PFOA solutions of known concentrations.

    • Add a specific amount of Amino-Triazine-HCP to each PFOA solution.

    • Place the mixtures on a shaker and agitate at a constant speed and temperature for a specified time to reach equilibrium.

    • Separate the adsorbent from the solution by centrifugation.

    • Analyze the supernatant for the remaining PFOA concentration using HPLC-MS.

    • Calculate the adsorption capacity (q_e) using the formula: q_e = (C_0 - C_e) * V / m, where C_0 is the initial concentration, C_e is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

  • Adsorption Kinetics:

    • Follow the same procedure as the batch experiments but collect aliquots of the solution at different time intervals to determine the PFOA concentration over time.

  • Reusability Studies:

    • After an adsorption cycle, regenerate the used adsorbent by washing with a suitable solvent (e.g., methanol).

    • Dry the regenerated adsorbent and reuse it for subsequent adsorption cycles.

    • Evaluate the adsorption capacity in each cycle to assess the reusability.

Visualizations

PFOA_Adsorption_Workflow cluster_synthesis_pfoa Amino-Triazine-HCP Synthesis cluster_adsorption PFOA Adsorption Testing ps1 Mix Monomers & Solvent ps2 Add Catalyst (FeCl3) ps1->ps2 ps3 Heat and React ps2->ps3 ps4 Filter and Wash ps3->ps4 ps5 Dry ps4->ps5 pa2 Add Adsorbent ps5->pa2 Synthesized HCP pa1 Prepare PFOA Solutions pa1->pa2 pa3 Agitate to Equilibrium pa2->pa3 pa4 Separate Adsorbent pa3->pa4 pa5 Analyze Supernatant (HPLC-MS) pa4->pa5 analysis_pfoa analysis_pfoa pa5->analysis_pfoa Calculate Adsorption Capacity

Caption: Workflow for PFOA adsorbent synthesis and testing.

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Aminotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications as anticancer, antimicrobial, and antiviral agents.[1][2] The synthesis of these nitrogen-containing heterocyclic compounds has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technology offers a green and highly efficient alternative to conventional heating methods, providing substantial improvements in reaction times, yields, and product purity.[1][3][4]

Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform temperature increases that can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes.[1][3] This targeted heating also minimizes the formation of byproducts, simplifying purification and improving overall process efficiency.[4] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various aminotriazine compounds, intended to serve as a comprehensive guide for researchers in drug discovery and development.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology in the synthesis of this compound derivatives offers several key advantages over traditional convective heating methods:

  • Rapid Reaction Times: Reaction durations are frequently reduced from hours to minutes.[1][5]

  • Increased Yields: Many synthetic procedures exhibit significantly improved product yields.[1][4]

  • Enhanced Purity: The focused heating often leads to cleaner reaction profiles with fewer byproducts.[4]

  • Energy Efficiency: Microwave synthesis is a more sustainable approach, consuming less energy compared to conventional methods.[3][4]

  • Facilitated Optimization: The ability to rapidly screen various reaction conditions accelerates the optimization of synthetic protocols.

Data Presentation: Comparative Synthesis Data

The following tables summarize quantitative data from various literature sources, comparing microwave-assisted synthesis with conventional heating methods for the preparation of this compound derivatives.

Table 1: Synthesis of 3-Amino-5-substituted-1,2,4-triazoles

CompoundReactantsMethodTemperature (°C)TimeYield (%)Reference
3-Amino-5-propyl-1,2,4-triazoleAminoguanidine (B1677879) hydrocarbonate, Propionic acid, HClMicrowave1803 hHigh[6]
3-Amino-5-isobutyl-1,2,4-triazoleAminoguanidine hydrocarbonate, Isovaleric acid, HClMicrowave1803 h76[6]

Table 2: Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin (B114582)

EntryHeating MethodTemperature (°C)Time (h)Yield (%)Reference
1Conventional1002425[7][8]
2Microwave70142[7][8]
3Microwave100165[7][8]
4Microwave100372[7][8]

Table 3: One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids

ReactantsMethodTemperature (°C)Time (min)Yield (%)Reference
2-aminopyridine (B139424), cyanamide (B42294), 4-chlorobenzaldehydeMicrowave1201570[9]
2-aminopyridine, cyanamide, various aryl/heteroaryl aldehydesMicrowave12015Excellent[9]

Experimental Protocols

The following are detailed methodologies for key experiments in the microwave-assisted synthesis of this compound compounds.

Protocol 1: General Procedure for the Synthesis of 3-Amino-5-substituted-1,2,4-triazoles

This protocol is adapted from a method for the straightforward synthesis of 3-amino-1,2,4-triazoles directly from carboxylic acids.[6]

Materials:

  • Aminoguanidine hydrocarbonate

  • Appropriate carboxylic acid (e.g., propionic acid, isovaleric acid)

  • 37% Hydrochloric acid

  • Microwave reactor (e.g., Anton Paar Monowave 300 or Multiwave 5000)

  • G10 microwave process vial

Procedure:

  • In a suitable flask, mix aminoguanidine hydrocarbonate (0.01 mol) with a 37% solution of HCl (0.015 mol).

  • Stir the mixture for 1 hour to facilitate the reaction.

  • Evaporate the water to obtain the dry solid intermediate.

  • Transfer the solid to a G10 microwave process vial and add the corresponding organic acid (0.012 mol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 3 hours.

  • After cooling, the product can be isolated and purified using standard techniques such as recrystallization.

Protocol 2: Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin

This protocol describes a novel, catalyst-free synthesis of tri-substituted 1,3,5-triazines.[7][8]

Materials:

  • Benzotriazole-activated substituted benzoic acids

  • Metformin

  • Triethylamine (B128534) (TEA)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the benzotriazole-activated substituted benzoic acid (1.5 mmol), metformin (1 mmol), and triethylamine (5 equiv.) in dimethylformamide (3 mL).

  • Seal the vessel and subject the mixture to microwave irradiation at 100 °C for 3 hours.

  • After the reaction is complete, pour the crude mixture over ice.

  • Stir the mixture in a sodium carbonate solution for 15 minutes to precipitate the product.

  • Isolate the solid product by filtration and purify by stirring in diethyl ether for 30 minutes, followed by vacuum filtration.

Protocol 3: One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids

This protocol outlines an efficient, multi-component reaction under solvent-free conditions.[9]

Materials:

  • 2-Aminopyridine

  • Cyanamide

  • Aromatic aldehyde or ketone (e.g., 4-chlorobenzaldehyde)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-aminopyridine (1 mmol), cyanamide (2 mmol), and the appropriate aromatic aldehyde or ketone (1 mmol).

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 120 °C for 15 minutes under neat (solvent-free) conditions.

  • Upon completion, allow the reaction vessel to cool to room temperature.

  • The resulting product can then be purified by appropriate methods, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of this compound compounds.

G cluster_workflow General Experimental Workflow for Microwave-Assisted Synthesis Reactants Reactants & Solvent (if applicable) MicrowaveVial Combine in Microwave Vial Reactants->MicrowaveVial MicrowaveReactor Microwave Irradiation (Controlled Temperature & Time) MicrowaveVial->MicrowaveReactor Workup Reaction Work-up (e.g., Cooling, Precipitation) MicrowaveReactor->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Compound Characterization->FinalProduct

Caption: General workflow for microwave-assisted this compound synthesis.

G cluster_pathway Potential Signaling Pathway Inhibition by this compound Compounds GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor PDK Pyruvate Dehydrogenase Kinase (PDK) Receptor->PDK activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) PDK->Downstream activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation promotes This compound This compound Derivative This compound->PDK inhibits

Caption: Inhibition of PDK signaling by this compound derivatives.[10]

G cluster_logic Decision Logic for Method Selection Goal Goal: Synthesize This compound Compound TimeConstraint Is rapid synthesis required? Goal->TimeConstraint YieldConstraint Is high yield critical? TimeConstraint->YieldConstraint No Microwave Select Microwave-Assisted Synthesis TimeConstraint->Microwave Yes GreenChem Are green chemistry principles a priority? YieldConstraint->GreenChem No YieldConstraint->Microwave Yes GreenChem->Microwave Yes Conventional Consider Conventional Heating GreenChem->Conventional No

Caption: Logic for choosing microwave-assisted synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of substituted 1,3,5-triazine (B166579) derivatives, a core scaffold in medicinal chemistry and materials science. The following sections offer a selection of modern and classical synthetic strategies, emphasizing efficiency, sustainability, and versatility.

Introduction

The 1,3,5-triazine ring is a privileged heterocyclic motif found in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1] One-pot synthesis offers a streamlined and efficient approach to constructing these complex molecules, minimizing waste and purification steps.[2] This document outlines several robust one-pot methodologies for preparing substituted 1,3,5-triazines, suitable for library synthesis and lead optimization in drug discovery programs.

I. Green Synthetic Approaches: Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound-assisted organic synthesis have emerged as powerful green chemistry tools, often leading to dramatically reduced reaction times, increased yields, and the ability to perform reactions in environmentally benign solvents like water.[3][4]

A. Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazines

This protocol describes the final nucleophilic substitution step in the synthesis of bioactive morpholine-functionalized 1,3,5-triazine derivatives.[5]

Experimental Protocol:

  • To a 10 mL microwave reactor vial, add 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol).

  • Add the desired amine (1.1 mmol), sodium carbonate (Na₂CO₃) (2 mmol) as a base, and tetrabutylammonium (B224687) bromide (TBAB) (0.1 mmol) as a phase-transfer catalyst.

  • Add dimethylformamide (DMF) (3 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2.5 minutes with a power of 50 W.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

CompoundAmine SubstituentYield (%)Melting Point (°C)
3 2-Phenylethylamine88-
5 Benzylamine70212

Data sourced from a study on green synthetic protocols for 1,3,5-triazine derivatives with anticancer potential.[5]

B. Ultrasound-Assisted (Sonochemical) Synthesis

This method provides a rapid and efficient synthesis of 1,3,5-triazine derivatives in an aqueous medium.[3][5]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol) and the appropriate amine (1.1 mmol) in a minimal amount of an organic co-solvent if necessary.

  • Add an aqueous solution of sodium carbonate (2 mmol).

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 5-35 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, collect the precipitated product by filtration, wash with water, and dry.

Quantitative Data:

MethodReaction TimeYield (%)
Conventional (Reflux)5-6 hours69
Sonochemical30-35 minutes84

Comparison of conventional heating versus sonochemical synthesis for a representative 1,3,5-triazine derivative.[5] Most of the investigated compounds can be obtained with a yield of over 75% in as little as 5 minutes.[3]

II. Multi-Component Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives

This catalyst-free, one-pot, three-component reaction provides a straightforward route to 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones from readily available starting materials.[6][7]

Experimental Protocol:

  • In a 10 mL reaction vial, dissolve the arylaldehyde (1.0 mmol) in dimethylformamide (DMF) (1.0 mL).

  • Add thiourea (B124793) (2.0 mmol) and the corresponding orthoformate (e.g., triethyl orthoformate) (1.5 mmol) to the solution.

  • Stir the reaction mixture at 80 °C for 5 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data:

Aldehyde SubstituentOrthoformateYield (%)
4-ChlorobenzaldehydeTriethyl orthoformate85
4-MethylbenzaldehydeTriethyl orthoformate82
2-NaphthaldehydeTriethyl orthoformate78
4-ChlorobenzaldehydeTrimethyl orthoformate88

Yields for a selection of synthesized 1,3,5-triazine-2,4-dithione derivatives.[7]

III. Synthesis via Sequential Nucleophilic Substitution of Cyanuric Chloride

The classical and highly versatile approach to substituted 1,3,5-triazines involves the stepwise substitution of the three chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by careful temperature regulation.[5][8]

General Protocol for Trisubstituted 1,3,5-Triazines:

  • First Substitution (0-5 °C): Dissolve cyanuric chloride (1 mmol) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone). Cool the solution to 0-5 °C in an ice bath. Add the first nucleophile (1 mmol) dropwise, maintaining the temperature. A base (e.g., N,N-diisopropylethylamine (DIPEA), Na₂CO₃) may be required to neutralize the HCl generated. Stir for 1-2 hours.

  • Second Substitution (Room Temperature): To the solution containing the monosubstituted triazine, add the second nucleophile (1 mmol) and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Third Substitution (Elevated Temperature): Add the third nucleophile (1 mmol) to the reaction mixture and heat to reflux (typically 70-120 °C). Stir for several hours to overnight until the disubstituted intermediate is consumed.

  • Work-up: After cooling, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Quantitative Data:

Nucleophile 1Nucleophile 2Nucleophile 3Yield (%)
2-ChloroanilineMorpholineBenzylamine~70 (for final step)
Various Alkoxides--52-89 (for trisubstitution)
Various Amines(Same Amine)-44-98 (for disubstitution)

Representative yields for various substitution patterns on the triazine core.[5][8]

IV. One-Pot Synthesis via Controlled Cross-Cyclotrimerization of Nitriles

This method allows for the synthesis of unsymmetrically substituted 1,3,5-triazines through the controlled reaction of different nitriles.[9][10] The reaction proceeds through the formation of a nitrilium salt intermediate.

Experimental Protocol:

  • In a flame-dried, argon-purged flask, dissolve the first nitrile (1 mmol) in a dry solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -40 °C).

  • Add triflic anhydride (B1165640) or triflic acid (1 mmol) dropwise to form the nitrilium salt intermediate. Stir for a specified time at this temperature.

  • Add the second nitrile (2 mmol) to the reaction mixture.

  • Allow the reaction to warm to a higher temperature (e.g., room temperature or reflux) and stir until the reaction is complete.

  • Quench the reaction, typically with an aqueous basic solution.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

Nitrile 1Nitrile 2Yield (%)
AcetonitrileBenzonitrile75
BenzonitrileAcetonitrile60
PivalonitrileBenzonitrile80

Yields for the synthesis of 2,4-disubstituted-6-substituted 1,3,5-triazines.[9]

Visualizing the Synthetic Workflow

Diagram of the General One-Pot Synthesis Workflow:

G General Workflow for One-Pot Synthesis of 1,3,5-Triazines cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Product Isolation cluster_end Final Product A Precursors (e.g., Nitriles, Aldehydes, Cyanuric Chloride) D Mixing & Reaction Setup A->D B Reagents (e.g., Amines, Thiourea, Catalysts) B->D C Solvent C->D E Controlled Conditions (Temperature, Time, Energy Input) D->E Initiation F Quenching & Extraction E->F Completion G Purification (Chromatography/Recrystallization) F->G H Substituted 1,3,5-Triazine Derivative G->H

Caption: A generalized workflow for the one-pot synthesis of 1,3,5-triazine derivatives.

Diagram of the Sequential Substitution Pathway:

G Sequential Substitution on Cyanuric Chloride CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Mono Monosubstituted Triazine CC->Mono + Nucleophile 1 (0-5 °C) Di Disubstituted Triazine Mono->Di + Nucleophile 2 (Room Temp.) Tri Trisubstituted Triazine Di->Tri + Nucleophile 3 (Elevated Temp.)

Caption: Temperature-controlled sequential substitution of cyanuric chloride.

References

Application Notes and Protocols for X-ray Crystallography of Aminotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of X-ray crystallography for determining the three-dimensional structures of aminotriazine derivatives. This information is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and advancing the development of novel therapeutics targeting pathways such as the EGFR/PI3K/AKT/mTOR signaling cascade.

Introduction to Aminotriazines and X-ray Crystallography

This compound derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Many derivatives have been developed as potent and selective inhibitors of key cellular targets, including epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[1][2] X-ray crystallography is an essential analytical technique that provides precise atomic-level information about the three-dimensional structure of these molecules. This structural data is invaluable for elucidating the mechanism of action, optimizing ligand-target interactions, and designing more effective drug candidates.[3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives for crystallographic studies typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with various amines and other nucleophiles allows for the creation of a diverse library of compounds. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled sequential substitutions.

Detailed Synthesis Protocol: Stepwise Nucleophilic Substitution

This protocol describes a general method for the synthesis of a disubstituted this compound derivative.

Materials:

  • Cyanuric chloride

  • Amine 1 (e.g., a substituted aniline)

  • Amine 2 (e.g., a secondary amine like morpholine)

  • Acetone (B3395972)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Distilled water

  • Crushed ice

  • Round bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • First Substitution (Monosubstitution):

    • Dissolve cyanuric chloride (1 equivalent) in acetone or THF in a round bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve Amine 1 (1 equivalent) and sodium bicarbonate or potassium carbonate (1 equivalent) in acetone or water.

    • Slowly add the Amine 1 solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture vigorously for 2-4 hours at 0-5 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Second Substitution (Disubstitution):

    • Once the first substitution is complete, add a solution of Amine 2 (1 equivalent) and sodium bicarbonate or potassium carbonate (1 equivalent) in THF or water to the reaction mixture.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice with stirring.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several techniques can be employed, and the optimal conditions must be determined empirically for each new compound.

Slow Evaporation

This is the simplest crystallization method.

Protocol:

  • Prepare a saturated or near-saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture).

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Crystals should form over a period of several days to weeks.

Vapor Diffusion

This technique is highly effective for obtaining high-quality crystals from small amounts of material.[4][5] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound.[4][5]

Protocol (Sitting Drop):

  • Prepare a concentrated solution of the this compound derivative in a "good" solvent (e.g., dichloromethane, THF).

  • In the reservoir of a crystallization plate well, add a larger volume (e.g., 500 µL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether).

  • On the sitting drop post within the well, place a small drop (1-5 µL) of the compound solution.

  • Seal the well tightly with a clear sealing tape or a glass coverslip.

  • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

Liquid-Liquid Diffusion (Layering)

In this method, a layer of anti-solvent is carefully added on top of a solution of the compound, and crystallization occurs at the interface.[6]

Protocol:

  • Dissolve the this compound derivative in a small amount of a dense "good" solvent (e.g., dichloromethane, chloroform) in a narrow tube or vial.

  • Carefully and slowly layer a less dense "anti-solvent" (e.g., hexane, heptane) on top of the solution, ensuring minimal mixing at the interface.

  • Seal the tube and leave it undisturbed.

  • Crystals will slowly form at the interface of the two solvents.

X-ray Diffraction Data Collection and Structure Determination

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow from synthesis to structure determination.

Detailed Protocol
  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), the crystal is often coated in a cryoprotectant to prevent ice formation.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This involves indexing the reflections and integrating their intensities.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods for small molecules.

  • Structure Refinement: The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates are then often deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[7]

Data Presentation: Crystallographic Data for this compound Derivatives

The following table summarizes representative crystallographic data for several this compound derivatives. This data allows for the comparison of different substitution patterns on the triazine core and their effects on the crystal packing.

Compound/RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3Et [5]C₂₄H₃₂N₆OMonoclinicP2₁/n10.123(1)16.098(2)14.588(2)9098.67(1)902348.1(5)4
3OMe [5]C₂₂H₂₈N₆O₂MonoclinicP2₁/n10.011(1)15.698(2)14.654(2)9098.43(1)902277.8(5)4
3NMe₂ [5]C₂₄H₃₄N₈MonoclinicP2₁/m9.778(1)16.489(2)7.211(1)90108.56(1)901101.8(2)2
2NMe₂ [5]C₂₃H₃₁N₇OrthorhombicPca2₁19.489(1)9.967(1)11.234(1)9090902181.1(3)4
UFAGUE [7]C₉H₁₆ClN₅OrthorhombicPca2₁15.015(1)16.516(1)16.581(1)9090904124.1(5)16

Application in Drug Discovery: Targeting the EGFR/PI3K/AKT/mTOR Pathway

This compound derivatives have been extensively investigated as inhibitors of the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1] X-ray crystallography has been instrumental in elucidating how these inhibitors bind to the ATP-binding sites of EGFR and PI3K, providing a rational basis for the design of more potent and selective drugs.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes GF Growth Factor GF->EGFR Binds Aminotriazine_EGFR This compound Derivative Aminotriazine_EGFR->EGFR Inhibits (ATP-binding site) Aminotriazine_PI3K This compound Derivative Aminotriazine_PI3K->PI3K Inhibits (ATP-binding site)

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by this compound derivatives.

References

Application Notes: In Vitro Assays for Evaluating the Biological Activity of Aminotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotriazine derivatives are a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry and drug discovery. The triazine scaffold is a key pharmacophore found in numerous molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] The ability to modify the triazine core with various substituents allows for the fine-tuning of their pharmacological profiles.[1] This document provides detailed application notes and experimental protocols for a range of common in vitro assays used to characterize the biological activity of this compound compounds, aimed at researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity Evaluation

Many this compound derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] The evaluation of these anticancer properties typically involves a tiered approach, starting with assessing general cytotoxicity and progressing to more detailed mechanistic studies such as apoptosis and cell cycle analysis.

Cell Viability and Cytotoxicity Assays

A primary step in evaluating the anticancer potential of this compound compounds is to determine their effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[4][5]

Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[5] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase.[5] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[6][7]

Experimental Protocol: MTT Assay [1][6][8]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare a stock solution of the this compound compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration should typically not exceed 0.5%.[8] Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same DMSO concentration) and a no-treatment control.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][6]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][6]

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, 10% SDS in 0.01 M HCl) to each well.[6][7][8] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[6][8]

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50/GI50 values) of various this compound derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives [9]

Compound Substitution Cancer Cell Line IC50 (µM)
2c 3-Cl, Pyrrolidine MCF-7 (Breast) 4.14
C26 (Colon) 7.87
3c 3,4-diCl, Pyrrolidine MCF-7 (Breast) 4.98
C26 (Colon) 3.05
4c 2,4-diCl, Pyrrolidine MCF-7 (Breast) 6.85
C26 (Colon) 1.71

| Paclitaxel | Standard Drug | C26 (Colon) | 2.30 |

Table 2: Cytotoxicity of Triazine-Benzimidazole Analogs and Other Derivatives [2]

Compound Description Cancer Cell Line IC50 / GI50 (µM)
Analog 34 Trisubstituted s-triazine MCF-7 (Breast) 0.82
Compound 40 2,4-diamino-1,3,5-triazine hybrid DAN-G (Pancreatic) 2.14
A-427 (Lung) 1.51
Compound 12 DHFR/TrxR inhibitor HCT116 (Colorectal) 0.026
MCF-7 (Breast) 0.080
Compound 13 DHFR/TrxR inhibitor HCT116 (Colorectal) 0.116

| | | MCF-7 (Breast) | 0.127 |

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability % & Determine IC50 read->analyze end End analyze->end

Experimental workflow for the MTT cell viability assay.
Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[10] Evaluating the ability of this compound compounds to induce apoptosis is a critical step in mechanistic studies. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[10][11]

Principle of the Annexin V/PI Assay During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[6][11] By using both stains, one can distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.[10]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]

Experimental Protocol: Annexin V/PI Apoptosis Assay [6][10]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound compound (e.g., at its IC50 concentration) for a desired time period (e.g., 24-48 hours).[10]

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer it to a conical tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine these cells with the floating cells.[10]

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6] Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6][10]

Visualization: Apoptosis Assay Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Treat Cancer Cells harvest Harvest Adherent & Floating Cells seed->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & Propidium Iodide (PI) resuspend->add_stains incubate Incubate in Dark (15 min) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) analyze->quantify

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), thereby preventing cell division.[12] Cell cycle analysis using PI staining and flow cytometry is a standard method to investigate these effects.

Principle of Cell Cycle Analysis Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed cells with PI, the cellular DNA content can be quantified by flow cytometry. Since the DNA content doubles as cells progress from the G1 to the G2/M phase, the distribution of cells in different phases of the cell cycle can be determined based on their fluorescence intensity.[13]

Experimental Protocol: Cell Cycle Analysis [6]

  • Cell Treatment: Treat cells with the this compound compound for the desired time.

  • Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PBS solution containing RNase A (to degrade RNA and ensure PI only binds to DNA) and PI.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically visualized as a histogram of fluorescence intensity, showing peaks corresponding to the G0/G1, S, and G2/M phases.

Kinase Inhibition Assays

Many this compound compounds function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer, such as PI3K, PDK1, FGFR, and EGFR.[3][14][15][16]

Principle of Kinase Inhibition Assays Biochemical kinase assays measure the ability of a compound to inhibit the activity of a specific purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The luminescence signal generated is inversely proportional to the kinase activity.[8][15]

Experimental Protocol: General Kinase Inhibition Assay (ADP-Glo™ Method) [8][15]

  • Compound Preparation: Prepare serial dilutions of the test this compound compound in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase enzyme, and the specific kinase substrate.

  • Initiation: Start the reaction by adding ATP. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into ATP, which drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.[8]

Data Presentation: PI3K Isoform Inhibition by this compound Analogs [14]

Table 3: Inhibition of PI3K Isoforms by l-Aminoacyl-triazine Derivatives

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM)
ZSTK474 18 300 250 75
Compound 19 1000 65 1000 >10000
Compound 21 1000 1500 100 >10000

Assays were performed using 10 µM ATP.

Visualization: Signaling Pathways Targeted by Aminotriazines

Aminotriazines have been shown to inhibit several key signaling pathways involved in cancer cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Compound Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

PDK_PDH_Pathway cluster_glycolysis Glycolysis cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH_active PDH Complex (Active) Pyruvate->PDH_active Enters Mitochondrion PDH_inactive PDH Complex (Inactive) PDH_active->PDH_inactive AcetylCoA Acetyl-CoA PDH_active->AcetylCoA PDK1 PDK1 PDK1->PDH_inactive P TCA TCA Cycle & OxPhos AcetylCoA->TCA Inhibitor 3-Amino-1,2,4-triazine Compound Inhibitor->PDK1 MIC_MBC_Workflow cluster_prep Assay Preparation cluster_mic MIC Determination cluster_mbc MBC Determination serial_dilute Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-24h) inoculate->incubate_mic read_mic Visually Inspect for Growth (Turbidity) incubate_mic->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic plate_agar Plate Aliquots from Clear Wells (≥ MIC) onto Agar determine_mic->plate_agar incubate_agar Incubate Agar Plates plate_agar->incubate_agar count_colonies Count Colonies (CFU) incubate_agar->count_colonies determine_mbc MBC = Lowest Concentration with ≥99.9% Killing count_colonies->determine_mbc

References

Application Notes and Protocols for Utilizing Aminotriazine Scaffolds in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminotriazine Scaffold in Oncology

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have emerged as a promising class of compounds for the development of novel anticancer agents. The triazine ring system, a six-membered ring containing three nitrogen atoms, can be readily modified at its substitution points, allowing for the fine-tuning of physicochemical properties and biological activity.[2] This structural versatility enables the design of potent and selective inhibitors targeting various key players in cancer progression.[3]

Several this compound-based compounds have demonstrated significant antitumor activity by modulating critical cellular signaling pathways involved in cell proliferation, survival, and metabolism.[1][2] Notably, this compound derivatives have been developed as potent inhibitors of various kinases, including Pyruvate (B1213749) Dehydrogenase Kinase (PDK), Cyclin-Dependent Kinase 9 (CDK9), Phosphoinositide 3-Kinase (PI3K), and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[4][5][6] The dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.[7][8][9] This document provides a comprehensive overview of the application of this compound scaffolds in anticancer drug development, including detailed experimental protocols and data presentation.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivative (4f)Not specifiedMDA-MB-231 (Breast)6.25[9]
Imamine-1,3,5-triazine derivative (4k)Not specifiedMDA-MB-231 (Breast)8.18[9]
Amidinourea-triazine congener (3d)Not specifiedMDA-MB-231 (Breast)0.76[10]
1,3,5-Triazine-pyrazole derivative (15)EGFRNot specified0.305[2]
1,3,5-Triazine-pyrazole derivative (16)EGFRNot specified0.287[2]
1,3,5-Triazine-pyrazole derivative (17)EGFRNot specified0.229[2]
1,3,5-Triazine-pyridine derivative (53)CDK1, CDK2, CDK5Not specified0.021, 0.007, 0.003[2]
Morpholine-functionalized 1,3,5-triazine (B166579) (11)Not specifiedSW480 (Colorectal)5.85[11]
2-anilinopyrimidine derivative (5b)CDK9Not specified0.059[4]

Signaling Pathways and Mechanisms of Action

This compound-based anticancer agents exert their effects by targeting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

PDK/PDH Signaling Pathway

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate Dehydrogenase Kinase (PDK) plays a crucial role in this process by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), which in turn shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle. This compound derivatives that inhibit PDK can reactivate the PDC, thereby promoting oxidative phosphorylation and inducing metabolic stress and apoptosis in cancer cells.[7]

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis PDC PDC PDC->AcetylCoA PDK PDK PDK->PDC This compound This compound Inhibitor This compound->PDK Inhibits CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Active) RNAPII->pRNAPII AntiApoptotic Anti-apoptotic Proteins pRNAPII->AntiApoptotic Transcription Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits This compound This compound Inhibitor This compound->CDK9 Inhibits PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation This compound This compound Inhibitor This compound->PI3K Inhibits EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation This compound This compound Inhibitor This compound->EGFR Inhibits TK Synthesis_Workflow Start Start: Cyanuric Chloride Step1 Step 1: First Nucleophilic Substitution (Amine 1, 0-5°C) Start->Step1 Intermediate1 Monosubstituted Triazine Step1->Intermediate1 Step2 Step 2: Second Nucleophilic Substitution (Amine 2, RT) Intermediate1->Step2 Intermediate2 Disubstituted Triazine Step2->Intermediate2 Step3 Step 3: Third Nucleophilic Substitution (Amine 3, Reflux) Intermediate2->Step3 Product Final Product: Trisubstituted Triazine Step3->Product

References

Troubleshooting & Optimization

How to optimize reaction conditions for aminotriazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminotriazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions and resolve common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of aminotriazines.

Issue 1: Low or No Product Yield

Q: My this compound synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields are a common issue in this compound synthesis and can arise from several factors. Here is a systematic guide to troubleshooting this problem:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. Ensure your TLC system is appropriate for visualizing both the starting materials and the product.[1]

  • Suboptimal Reaction Temperature:

    • Solution: Temperature is a critical parameter. For stepwise synthesis from cyanuric chloride, the first substitution is typically performed at 0-5 °C, the second at room temperature, and the third at elevated temperatures (reflux).[2] Deviating from this temperature gradient can lead to a mixture of products or an incomplete reaction. For other methods, a temperature screening experiment may be necessary to find the optimal conditions.

  • Poor Solubility of Reactants:

    • Solution: Ensure that all your starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent or using a co-solvent system.

  • Catalyst Inactivity or Inappropriate Loading:

    • Solution: If you are using a catalyst, ensure it is active and from a reliable source. The catalyst loading should be optimized; both too low and too high concentrations can negatively impact the yield. Perform small-scale experiments with varying catalyst amounts to determine the optimal loading.

  • Presence of Moisture:

    • Solution: Many reagents used in this compound synthesis are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.

Issue 2: Formation of Multiple Products or Byproducts

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products is often related to the reaction conditions and the nature of the starting materials.

  • Stepwise Synthesis from Cyanuric Chloride:

    • Cause: Cyanuric chloride has three reactive chlorine atoms that can be substituted. If the temperature is not carefully controlled, multiple substitutions can occur simultaneously, leading to a mixture of mono-, di-, and tri-substituted products.

    • Solution: Strictly adhere to the temperature gradient for each substitution step. The first substitution should be carried out at 0-5 °C, the second at room temperature, and the third at a higher temperature.[2]

  • Side Reactions:

    • Cause: The functional groups on your starting materials may participate in unintended side reactions.

    • Solution: Consider using protecting groups for sensitive functionalities that are not involved in the desired transformation. Milder reaction conditions (lower temperature, less reactive base) can also help to minimize side reactions.

  • Hydrolysis of Cyanuric Chloride:

    • Cause: Cyanuric chloride can react with water to form cyanuric acid, which can complicate the reaction and purification.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to exclude moisture.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound product. What are the recommended methods?

A: Purification of this compound derivatives can be challenging due to their polarity and sometimes poor solubility.

  • Crystallization: This is often the most effective method for purifying solid this compound products. Experiment with different solvents and solvent mixtures to find suitable conditions for recrystallization.

  • Column Chromatography: Silica gel column chromatography is a common purification technique. The choice of eluent is crucial and should be optimized using TLC. For very polar compounds, a reverse-phase column may be more effective.

  • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties. For example, washing the organic layer with a dilute acid solution can remove basic impurities.

  • Semi-preparative HPLC: For high-purity requirements, semi-preparative HPLC can be a powerful tool for isolating the desired product from a complex mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most common precursor for the synthesis of 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Other important starting materials include biguanides and various nitriles for multicomponent reactions.

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction.[1] A co-spot of the starting material and the reaction mixture is recommended to accurately track the disappearance of the starting material and the appearance of the product.

Q3: What are the key parameters to optimize for improving the yield of this compound synthesis?

A3: The key parameters to optimize are:

  • Temperature: Crucial for controlling selectivity in stepwise reactions.

  • Solvent: Affects solubility of reactants and can influence reaction rate.

  • Catalyst: The type and loading of the catalyst can significantly impact the reaction.

  • Base: The choice and stoichiometry of the base are important for neutralizing acidic byproducts.

  • Reaction Time: Should be optimized by monitoring the reaction to completion.

Q4: Are there alternative, greener methods for this compound synthesis?

A4: Yes, microwave-assisted synthesis and sonochemistry are emerging as greener alternatives to conventional heating.[4] These methods can significantly reduce reaction times and often lead to higher yields with less energy consumption.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of this compound synthesis.

Table 1: Effect of Solvent on Yield in a Representative this compound Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane0-5392-95
Acetone (B3395972)04~90
Tetrahydrofuran (THF)Room Temp24Variable
Dimethylformamide (DMF)150 (Microwave)0.0487

Table 2: Effect of Temperature on Stepwise Substitution of Cyanuric Chloride

Substitution StepRecommended Temperature (°C)Typical Reaction Time
First0 - 51 - 4 hours
SecondRoom Temperature (~25)12 - 24 hours
Third> 80 (Reflux)12 - 24 hours

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Di-substituted this compound from Cyanuric Chloride

This protocol describes the synthesis of a di-substituted this compound by the sequential addition of two different amines to cyanuric chloride.

Step 1: Mono-substitution

  • Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the first amine (1 equivalent) and a base (e.g., sodium carbonate or DIPEA, 1-1.2 equivalents) in the same solvent.

  • Slowly add the amine solution to the cyanuric chloride solution dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC until the cyanuric chloride is consumed.

  • Upon completion, the mono-substituted product can be isolated by filtration to remove the base and evaporation of the solvent. In many cases, the reaction mixture is used directly in the next step.

Step 2: Di-substitution

  • To the solution containing the mono-substituted product from Step 1, add the second amine (1 equivalent) and a base (1-1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the mono-substituted starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

Many this compound derivatives are being investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytosol GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by aminotriazines.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

Troubleshooting_Workflow Start Low Yield in This compound Synthesis Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Extend_Time_Temp Extend Reaction Time or Increase Temperature Incomplete->Extend_Time_Temp Check_Conditions Review Reaction Conditions Complete->Check_Conditions Extend_Time_Temp->Check_Reaction_Completion Temp_Incorrect Incorrect Temperature Profile? Check_Conditions->Temp_Incorrect Temperature Solvent_Issue Poor Reactant Solubility? Check_Conditions->Solvent_Issue Solvent Catalyst_Issue Catalyst Problem? Check_Conditions->Catalyst_Issue Catalyst Moisture_Issue Moisture Contamination? Check_Conditions->Moisture_Issue Moisture Adjust_Temp Adjust Temperature for each step Temp_Incorrect->Adjust_Temp Purification_Loss Significant Product Loss during Workup/Purification? Adjust_Temp->Purification_Loss Change_Solvent Screen for a Better Solvent Solvent_Issue->Change_Solvent Change_Solvent->Purification_Loss Optimize_Catalyst Optimize Catalyst Loading or use fresh catalyst Catalyst_Issue->Optimize_Catalyst Optimize_Catalyst->Purification_Loss Anhydrous_Conditions Use Anhydrous Solvents and Inert Atmosphere Moisture_Issue->Anhydrous_Conditions Anhydrous_Conditions->Purification_Loss Optimize_Purification Optimize Purification Method (e.g., Recrystallization, Chromatography) Purification_Loss->Optimize_Purification Yes Success Improved Yield Purification_Loss->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

References

Common side reactions in aminotriazine synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminotriazine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can often be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and side reactions. Here are key areas to investigate and optimize:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, while being cautious of promoting side reactions. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical and can significantly impact the yield.

    • Solvent: The solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like acetonitrile (B52724) are often effective.[1]

    • Base: A base is typically required to neutralize the HCl generated during the reaction. The strength and amount of the base can affect the reaction outcome. Common bases include potassium carbonate and sodium bicarbonate.[1][2]

    • Temperature Control: Precise temperature control is crucial, especially when using highly reactive starting materials like cyanuric chloride. The sequential substitution of chlorine atoms is highly temperature-dependent. The first substitution is typically carried out at 0°C, the second at room temperature, and the third at elevated temperatures (70-100°C).[2][3] Maintaining a low temperature during the initial steps is vital to prevent multiple substitutions and side reactions.[1]

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product. Common side reactions include hydrolysis of the triazine ring and the formation of polycondensates at high temperatures.

    • Solution: Identify potential side reactions and adjust conditions to minimize their formation. For instance, using anhydrous solvents can reduce hydrolysis.

Issue 2: Formation of Insoluble Byproducts

Q2: I am observing the formation of a significant amount of insoluble white precipitate in my reaction mixture, which is not my desired product. What is it and how can I avoid it?

A2: The insoluble white precipitate is likely due to the formation of polycondensation products like melam, melem, and melon, or hydrolysis products such as ammeline, ammelide, and cyanuric acid.[3][4]

  • Cause: These byproducts are often formed under high-temperature conditions or in the presence of water. In melamine (B1676169) synthesis from urea, these are common impurities.[4][5] Hydrolysis of chlorotriazines is a frequent issue, especially in the presence of water or protic solvents.[6]

  • Avoidance Strategies:

    • Temperature Control: Avoid excessive heating. For syntheses starting from cyanuric chloride, carefully control the temperature at each substitution step.[2]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the triazine ring.

    • pH Control: In aqueous media, the rate of hydrolysis of cyanuric chloride is pH-dependent. The hydrolysis rate increases with pH, especially above pH 7.[7]

Issue 3: Multiple Products Detected by TLC/HPLC

Q3: My reaction is showing multiple spots on the TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?

A3: The formation of multiple products suggests a lack of selectivity in the reaction, which can be due to several factors:

  • Stepwise Substitution Control: In syntheses involving cyanuric chloride, the three chlorine atoms can be substituted sequentially. The reactivity of the remaining chlorine atoms decreases with each substitution. By carefully controlling the temperature and stoichiometry of the nucleophile, you can selectively obtain mono-, di-, or tri-substituted triazines.[2][3]

    • Protocol for Mono-substitution: A general protocol involves reacting cyanuric chloride with one equivalent of an amine at 0°C in the presence of a base like potassium carbonate or sodium bicarbonate.[1][2] Maintaining the temperature at 0°C is crucial to prevent di-substitution.[1]

  • Oligomerization: Incomplete cyclization or intermolecular reactions can lead to the formation of linear oligomers.[8] This can be influenced by the choice of monomers and reaction conditions.

  • Purification: If side product formation is unavoidable, effective purification methods are necessary. Techniques like crystallization, liquid-liquid extraction, and column chromatography are commonly used to isolate the desired this compound derivative.[2]

Data Presentation

Table 1: Influence of Reaction Temperature on Substitution of Cyanuric Chloride

Substitution StepRecommended TemperatureRationale
First Chlorine Substitution0-5°CHighly exothermic; low temperature prevents di- and tri-substitution.[2]
Second Chlorine SubstitutionRoom Temperature (20-25°C)Slower reaction rate allows for controlled substitution.[2]
Third Chlorine Substitution70-100°C (Reflux)Requires higher energy to overcome the reduced reactivity of the triazine ring.[3]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride with an Amine

This protocol is a general guideline for the synthesis of a mono-amino-dichloro-s-triazine derivative.

  • Preparation: Dissolve cyanuric chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer. In a separate flask, dissolve the amine (1 equivalent) in the same solvent. Cool both solutions to 0°C in an ice bath.[1]

  • Reaction Initiation: To the stirred solution of cyanuric chloride, add a base (e.g., potassium carbonate, 1 equivalent) while maintaining the temperature at 0°C.[1]

  • Nucleophilic Addition: Slowly add the cold amine solution dropwise to the cyanuric chloride suspension. Vigorous stirring is essential.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 6:4 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase).[1]

  • Work-up: Once the reaction is complete (disappearance of the starting amine), pour the reaction mixture onto crushed ice. The product will precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows in this compound synthesis.

Hydrolysis_Pathway Cyanuric_Chloride Cyanuric Chloride Dichloro_Hydroxy 2,4-Dichloro-6-hydroxy-s-triazine Cyanuric_Chloride->Dichloro_Hydroxy + H2O - HCl Chloro_Dihydroxy 2-Chloro-4,6-dihydroxy-s-triazine Dichloro_Hydroxy->Chloro_Dihydroxy + H2O - HCl Cyanuric_Acid Cyanuric Acid Chloro_Dihydroxy->Cyanuric_Acid + H2O - HCl

Caption: Hydrolysis pathway of cyanuric chloride leading to cyanuric acid.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Extend Reaction Time Increase Temperature Moderately Incomplete->Action_Incomplete Optimize_Conditions Optimize Reaction Conditions Complete->Optimize_Conditions Side_Products Significant Side Products Observed? Optimize_Conditions->Side_Products Action_Conditions Screen Solvents Optimize Base Verify Temperature Control Optimize_Conditions->Action_Conditions Yes_Side_Products Yes Side_Products->Yes_Side_Products Yes No_Side_Products No Side_Products->No_Side_Products No Action_Side_Products Modify Conditions to Minimize (e.g., Anhydrous Solvent, Lower Temp.) Yes_Side_Products->Action_Side_Products Purification Review Purification Protocol (e.g., Recrystallization Solvent) No_Side_Products->Purification

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Technical Support Center: Purification of Aminotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of aminotriazine derivatives. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative has very poor solubility in common organic solvents. How can I purify it?

Poor solubility is a common challenge with this compound derivatives.[1] Your approach will depend on the nature of your compound and the impurities.

  • pH Modification: The solubility of some derivatives can be significantly increased under basic pH conditions.[1] For example, using a volatile buffer like ammonium (B1175870) bicarbonate (pH ≈ 8) as a mobile phase in liquid chromatography can improve solubility and is easily removed during a lyophilization step.[1]

  • Alternative Solvents: Explore a wider range of solvents. For some compounds, solvents like dioxane or tetrahydrofuran (B95107) may be effective.[2]

  • Semi-Preparative HPLC: For highly insoluble compounds, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a very effective, albeit more complex, purification method.[1] This technique allows for the separation of the desired compound from impurities even with limited solubility.[1]

Q2: After synthesis, my crude product is contaminated with unreacted starting materials and by-products. What is the most effective purification strategy?

The best strategy depends on the physicochemical differences between your product and the impurities. Often, a multi-step approach is required.

  • Initial Wash: A simple first step is to wash the crude solid with a solvent in which the impurities are highly soluble but the desired product is not. Diethyl ether has been used for washing similar triazine derivatives.[3]

  • Recrystallization: This is one of the most powerful techniques for removing impurities that have different solubility profiles from your product at varying temperatures.[3][4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography offers a more rigorous method for separating compounds based on their polarity.[1][3] It is highly effective for removing impurities with similar solubility but different polarity.

  • Liquid-Liquid Extraction: This can be used to separate the desired product from impurities by partitioning them between two immiscible liquid phases.[1] pH adjustments can be crucial here to alter the partitioning behavior of acidic or basic compounds.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solvent's boiling point is higher than the compound's melting point or if the compound is not sufficiently soluble.[3]

  • Change Solvent System: Try a different solvent or a solvent mixture (co-solvent system).[3]

  • Increase Solvent Volume: Use a larger volume of the solvent to ensure the compound remains dissolved at high temperatures.[3]

  • Slow Cooling: Ensure the cooling process is very gradual. Slow cooling allows time for proper crystal lattice formation.[3] Rapid cooling often promotes oiling out.

Q4: My product fails to crystallize from the solution, even after cooling.

This can happen if the compound is amorphous or if residual solvents are inhibiting crystallization.[3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Remove Inhibitors: Ensure the product is thoroughly dried to remove any residual solvent that might be inhibiting crystallization.[5]

  • Use an Anti-solvent: Add a co-solvent in which your compound is less soluble (an anti-solvent) to induce precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

The most common and effective techniques are recrystallization and column chromatography.[1][3] For simpler cases, washing the crude product or performing a liquid-liquid extraction can be sufficient.[1][3] In more challenging situations, particularly with issues of solubility or closely related impurities, semi-preparative HPLC is a powerful option.[1]

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at room or low temperatures.[3]

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the final crystals.[1]

It is often necessary to test a range of solvents to find the optimal one.

Q3: How can I remove colored impurities from my product?

If colored impurities persist after recrystallization, they can often be removed by using activated charcoal.[3]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and allow it to cool slightly.

  • Add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the solution.

  • Reheat the mixture to boiling for a few minutes while stirring.

  • Perform a hot filtration through fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[3]

  • Allow the filtered, colorless solution to cool and crystallize as usual.[3]

Q4: My column chromatography separation is poor. How can I optimize it?

Poor separation is typically due to an inappropriate solvent system (eluent).[3]

  • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. The ideal system will show good separation between your desired compound and impurities, with the target compound having an Rf value of approximately 0.3-0.4.

  • Adjust Polarity:

    • If your compound is not moving from the baseline (low Rf), increase the polarity of the eluent.[3]

    • If your compound moves with the solvent front (high Rf), decrease the eluent's polarity.[3]

  • Gradient Elution: If a single solvent system cannot separate all components, use a gradient elution where the polarity of the eluent is gradually increased over the course of the separation.

Q5: How can I assess the purity of my final this compound derivative?

Several analytical techniques are used to determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A highly precise method for quantifying purity by separating the main compound from any impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry to identify and quantify impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[1][7] Comparing the NMR spectra of the crude and purified product can demonstrate the efficacy of the purification process.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

Data Presentation

Table 1: Efficacy of Different Purification Techniques
Purification MethodStarting MaterialInitial PurityFinal PurityKey Optimization ParameterReference
Semi-Preparative LCCrude Triazine Derivative 131.32%98.24%Mobile phase of ammonium bicarbonate (pH ≈ 8)[1]
RecrystallizationTriazolyl-tetrazinyl-aminotriazineNot SpecifiedMelting point increased from 195°C to 203°CRecrystallization from water[8]
Column ChromatographyPyrazine Synthesis MixtureNot SpecifiedHigh PurityEluting solvent of 90/10 hexane (B92381)/ethyl acetate[9]
Washing & FiltrationTriazolyl-tetrazinyl-aminotriazine, sodium salt hydrateCrude Mixture82% YieldWashing with ice water[8]

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: Choose an appropriate solvent by testing the solubility of small amounts of your compound in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, add activated charcoal as described in the FAQ section.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Optimizing Column Chromatography using TLC
  • Prepare TLC Plates: Spot a dilute solution of your crude material onto several TLC plates.

  • Test Solvent Systems: Develop each plate in a different solvent system of varying polarity (e.g., different ratios of hexane and ethyl acetate).

  • Analyze Results: Visualize the spots under a UV lamp or by using a chemical stain. Identify the solvent system that provides the best separation between the desired product spot and impurity spots. The target compound should ideally have an Rf value between 0.3 and 0.4.

  • Prepare the Column: Pack a glass column with silica (B1680970) gel (for normal phase) or C18 silica (for reverse phase) using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the column.

  • Elute and Collect: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your desired compound and remove the solvent using a rotary evaporator.

Visualizations

G Diagram 1: General Purification Workflow Start Crude this compound Product Wash Wash with appropriate solvent Start->Wash AssessPurity1 Assess Purity (TLC, NMR) Wash->AssessPurity1 Recrystallize Recrystallization AssessPurity1->Recrystallize Impure End Pure Product AssessPurity1->End Pure AssessPurity2 Assess Purity (TLC, NMR, MP) Recrystallize->AssessPurity2 ColumnChrom Column Chromatography AssessPurity2->ColumnChrom Impure AssessPurity2->End Pure AssessPurity3 Assess Purity (HPLC, NMR) ColumnChrom->AssessPurity3 AssessPurity3->End Pure Impure Impure AssessPurity3->Impure Impure

Caption: A general workflow for the purification of this compound derivatives.

G Diagram 2: Troubleshooting Crystallization Start Dissolved Compound in Hot Solvent Cool Cool Solution Slowly Start->Cool Problem Problem Encountered? Cool->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Crystals Form Problem->Success No Solution1 1. Re-heat and add more solvent. 2. Try a different solvent system. 3. Cool even slower. OilingOut->Solution1 Solution2 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Add an anti-solvent. NoCrystals->Solution2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis and Purification of Aminotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of aminotriazine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired this compound Compound.

  • Question: After completing the synthesis and workup, the yield of my this compound product is significantly lower than expected, or I have isolated no product at all. What are the possible reasons and how can I improve the yield?

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Suboptimal Reaction Conditions: Temperature, reaction time, or choice of base can significantly impact yield. Consider optimizing these parameters. For instance, some reactions may require heating, while others proceed efficiently at room temperature.[1]

    • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction. To minimize this, perform multiple extractions with an appropriate organic solvent and ensure the pH of the aqueous layer is adjusted to maximize the neutrality of the this compound, thereby increasing its organic solubility.

    • Product Precipitation: The product may have precipitated out of solution during the workup and was inadvertently discarded. Carefully check all filtered solids.

    • Formation of Side Products: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude product by NMR or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.

Problem 2: The Isolated this compound Product is Colored (e.g., yellow, brown).

  • Question: My synthesized this compound compound is colored, but the literature reports it as a white or colorless solid. What causes this discoloration and how can I remove it?

  • Possible Causes & Solutions:

    • Presence of Colored Impurities: The color is often due to the presence of highly conjugated byproducts or oxidized species formed during the reaction or workup.[2][3]

    • Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. After a few minutes of gentle heating, hot-filter the solution through celite to remove the charcoal before allowing the solution to cool and crystallize.[2][4] Be aware that using too much charcoal can lead to a decrease in the yield of your desired compound.[4]

    • Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography is a more robust method for removing colored impurities.[2][4]

Problem 3: Difficulty with Recrystallization.

  • Question: I am having trouble recrystallizing my crude this compound product. It either "oils out," fails to crystallize, or the recovery is very low. What should I do?

  • Possible Causes & Solutions:

    • "Oiling Out": This occurs when the compound melts in the hot solvent or separates as a liquid upon cooling. To remedy this, add more of the hot solvent to ensure complete dissolution. Also, allow the solution to cool more slowly to encourage the formation of crystals rather than oil.[5]

    • Failure to Crystallize: If crystals do not form upon cooling, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[4]

    • Low Recovery: This can be caused by using too much solvent during recrystallization or choosing a solvent in which the compound has significant solubility even at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]

Problem 4: Poor Separation During Column Chromatography.

  • Question: I am unable to achieve good separation of my this compound compound from impurities using silica (B1680970) gel column chromatography. The fractions are all mixed.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal. Before running a column, use TLC to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[4]

    • Compound Interaction with Silica Gel: Aminotriazines are basic compounds and can interact strongly with the acidic silica gel, leading to tailing or streaking on the column. To mitigate this, you can:

      • Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent.[6][7]

      • Use an amine-functionalized silica column.[6]

      • Consider using a different stationary phase, such as basic alumina.[6]

    • Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound compounds?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as cyanuric chloride or the amine nucleophile.

  • Byproducts: These can include products of incomplete substitution (e.g., mono- or di-substituted triazines if a trisubstituted product is desired) or products from side reactions.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, ethanol, ethyl acetate) can be trapped in the final product.[8]

  • Water: Can be present from the workup or absorbed from the atmosphere.

Q2: How can I identify these impurities in my final product?

A2: The most common method for identifying impurities is Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the 1H and 13C NMR spectra of your product to that of the expected pure compound and known impurity spectra, you can identify and quantify the impurities.[9][10][11][12][13] LC-MS is also a powerful technique for identifying the presence and molecular weights of impurities.

Q3: My 1H NMR spectrum shows more peaks than expected, even after purification. What could be the reason?

A3: Amino-substituted triazines can exhibit restricted rotation around the C-N bond between the triazine ring and the amino substituent. This can lead to the presence of different conformational isomers (rotamers) that are stable on the NMR timescale, resulting in a doubling or multiplication of the expected signals.[8] Running the NMR at a higher temperature can sometimes cause these rotamers to interconvert more rapidly, leading to a simpler spectrum.[8]

Q4: What is a typical yield and melting point for a pure this compound compound?

A4: Yields and melting points can vary widely depending on the specific structure of the this compound derivative. However, a successful synthesis and purification should generally yield a product with a sharp melting point range (e.g., within 1-2 °C). A broad melting point range is indicative of impurities. Published yields for various this compound syntheses can range from moderate to high (e.g., 60-95%).[14][15]

Quantitative Data

Table 1: 1H NMR Chemical Shifts (δ) of Common Residual Solvents in CDCl3

SolventChemical Shift (ppm)Multiplicity
Acetone2.17singlet
Acetonitrile2.10singlet
Dichloromethane5.30singlet
Diethyl ether3.48 (q), 1.21 (t)quartet, triplet
Ethanol3.73 (q), 1.25 (t)quartet, triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)quartet, singlet, triplet
n-Hexane1.28 (m), 0.88 (m)multiplet, multiplet
Toluene7.28-7.17 (m), 2.34 (s)multiplet, singlet
Water1.56singlet

Data sourced from publicly available chemical shift tables.[9][16]

Table 2: Example Physical Data for Synthesized this compound Derivatives

CompoundYield (%)Melting Point (°C)
4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazineNot specified116-119[14]
4-acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazineNot specified197-199[14]
N-(4-chloro-6-(trityloxy)-1,3,5-triazin-2-yl)thiazol-2-amine72246-248[15]
2-chloro-4-(piperazin-1-yl)-6-(trityloxy)-1,3,5-triazine75161-163[15]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound Compounds

  • Solvent Selection: Choose a solvent in which the this compound compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of aminotriazines include ethanol, isopropanol, and toluene.[2][14] Test small batches to find the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound compound. Heat the chosen solvent in a separate beaker and add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure for this compound Compounds

  • Solvent System Selection: Using TLC, determine an appropriate eluent system that provides a good separation of the target compound from impurities (aim for an Rf of 0.2-0.4 for the product). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For basic aminotriazines that may streak on silica, add 0.1-1% triethylamine to the eluent.[6][7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Purity Issues start Crude Product Obtained check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes purification Purification Required is_pure->purification No recrystallization Attempt Recrystallization purification->recrystallization recryst_ok Successful? recrystallization->recryst_ok column_chrom Perform Column Chromatography final_check Re-assess Purity column_chrom->final_check recryst_ok->column_chrom No recryst_ok->final_check Yes final_check->is_pure

Caption: A logical workflow for troubleshooting the purity of synthesized this compound compounds.

PurificationProcess General Purification Process for Aminotriazines cluster_recrystallization Recrystallization Steps crude Crude this compound Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for Color) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure this compound Crystals dry->pure_product

Caption: A flowchart illustrating the key steps in the recrystallization of this compound compounds.

References

Overcoming solubility issues of aminotriazine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges associated with aminotriazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

This compound derivatives are often characterized by rigid, planar heterocyclic ring systems and are frequently lipophilic (hydrophobic) in nature. This molecular structure can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and an unfavorable interaction with water molecules, resulting in low aqueous solubility.[1][2] Many new drug candidates, including those based on this compound scaffolds, are becoming increasingly complex and lipophilic, which contributes to poor solubility.[3]

Q2: What is the most straightforward initial approach to try and solubilize my this compound derivative?

For ionizable this compound derivatives, adjusting the pH of the solvent is the most effective and simplest primary strategy.[1][4] Since the this compound core contains basic nitrogen atoms, decreasing the pH with a suitable acid will protonate these sites. This protonation results in the formation of a more soluble salt form of the compound.[5][6] Conversely, if the molecule also contains acidic functional groups, increasing the pH with a base can form an anionic salt, which may also improve solubility.[1]

Q3: How do co-solvents work, and which ones are commonly used?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This technique, known as co-solvency, works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7] Commonly used co-solvents in research and formulation include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[7][8] The choice of co-solvent depends on the specific derivative and the requirements of the downstream experiment (e.g., avoiding toxicity in cell-based assays).

Q4: What is salt formation and how can it improve the solubility of my compound?

Salt formation is a highly effective chemical modification technique for increasing the solubility of ionizable compounds.[4][9] For basic this compound derivatives, reacting the compound with an acid (like HCl, methanesulfonic acid, or tartaric acid) converts the neutral free base into a salt.[5][9] This salt form often has significantly different and improved physicochemical properties, including higher aqueous solubility and a faster dissolution rate, without altering the core pharmacologically active molecule.[10][11]

Q5: When should I consider more advanced formulation strategies like solid dispersions or nanotechnology?

Advanced strategies should be considered when simpler methods like pH adjustment or co-solvency are insufficient or incompatible with your experimental goals (e.g., for in vivo studies or when high concentrations are needed).

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[12][13] This is particularly useful for improving the dissolution rate and achieving concentrations above the compound's intrinsic solubility (supersaturation).[14]

  • Nanotechnology: Approaches like creating nanosuspensions (reducing particle size to the nanometer range) or using lipid-based nanocarriers (like nanoemulsions or solid lipid nanoparticles) are powerful tools for enhancing the solubility and bioavailability of very poorly soluble drugs (BCS Class II and IV).[3][5][15] These methods work by dramatically increasing the surface area available for dissolution.[16][17]

Troubleshooting Guides

Issue 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.

This is a common issue that occurs when the high solubility in the organic stock solvent (DMSO) is lost upon dilution into the non-solubilizing aqueous buffer.[5]

Troubleshooting Steps:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent effects on both solubility and the biological target.[5]

  • Adjust Buffer pH: Since most aminotriazines are weak bases, slightly lowering the pH of your final aqueous buffer can increase the solubility of the compound by promoting the formation of its protonated, more soluble form.[5]

  • Incorporate a Surfactant: Add a low concentration of a biocompatible, non-ionic surfactant (e.g., 0.01% Tween® 80 or Pluronic® F-68) to the aqueous buffer. Surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[12][17][18]

  • Use Cyclodextrins: Consider pre-complexing your compound with a cyclodextrin (B1172386) derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before final dilution. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior enhances aqueous solubility.[8][19][20]

Issue 2: The solubility of my compound is highly variable between experiments.

This variability can stem from issues with equilibrium, solid-state form, or solution stability.

Troubleshooting Steps:

  • Ensure Equilibrium is Reached: When measuring solubility (e.g., via the shake-flask method), ensure the solution has been agitated long enough to reach equilibrium (typically 24-48 hours).[1]

  • Characterize the Solid Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[21] Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form before and after the experiment.

  • Check for Degradation: this compound derivatives may not be stable under certain pH conditions or when exposed to light. Use an analytical technique like HPLC to assess the purity of the compound in solution after the experiment to check for degradation products.

Data Presentation: Solubility Enhancement Strategies

The following tables provide examples of quantitative data that might be generated when investigating solubility enhancement strategies for a hypothetical this compound derivative ("Compound A").

Table 1: Effect of pH on the Aqueous Solubility of Compound A at 25°C

pHSolubility (µg/mL)Fold Increase (vs. pH 7.4)
2.0150.5~150x
4.085.2~85x
6.010.8~11x
7.41.01x (Baseline)
9.00.8No Improvement

Table 2: Effect of Various Excipients on the Aqueous Solubility of Compound A (pH 7.4, 25°C)

Formulation StrategyExcipient/VehicleConcentrationSolubility (µg/mL)Fold Increase
BaselineWater-1.01x
Co-solvency20% Propylene Glycol (aq)20% (v/v)25.3~25x
Surfactant Micellization1% Tween® 80 (aq)1% (w/v)55.8~56x
Complexation5% HP-β-Cyclodextrin (aq)5% (w/v)112.4~112x
Solid Dispersion1:4 Drug:PVP K30-185.0 (Apparent)~185x

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.

Materials:

  • This compound derivative (solid)

  • Selected solvent/buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/agitator in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound's concentration

Methodology:

  • Add an excess amount of the solid this compound derivative to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the desired solvent or buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the samples for 24-48 hours to allow the system to reach equilibrium.[1]

  • After agitation, visually confirm that excess solid is still present.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.[1]

  • Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilute the supernatant with an appropriate mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol creates an amorphous solid dispersion of an this compound derivative with a hydrophilic polymer to enhance its dissolution rate.[5]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh and dissolve the this compound derivative and the chosen polymer in a suitable volume of the common solvent within a round-bottom flask. Ensure a clear solution is formed.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).[5]

  • Continue the evaporation process until a thin, solid film is formed on the interior of the flask.

  • Place the flask in a vacuum oven for 24-48 hours to ensure complete removal of any residual solvent.[5]

  • Carefully scrape the resulting solid dispersion from the flask. The product should be stored in a desiccator to prevent moisture absorption and potential recrystallization.

Visualizations

G start Solubility Issue with This compound Derivative ionizable Is the compound ionizable? start->ionizable ph_adjust Strategy 1: pH Adjustment ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvents / Surfactants ionizable->cosolvent No ph_success Solubility Improved? ph_adjust->ph_success ph_success->cosolvent No end Proceed with Experiment ph_success->end Yes cosolvent_success Sufficient for In Vitro? cosolvent->cosolvent_success advanced Strategy 3: Advanced Formulations (Cyclodextrins, Solid Dispersions, Nanotechnology) cosolvent_success->advanced No / For In Vivo cosolvent_success->end Yes advanced->end

Caption: A decision tree for selecting a solubility enhancement strategy.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid drug to vial B 2. Add known volume of buffer A->B C 3. Agitate at constant temp (24-48 hours) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Collect clear supernatant D->E F 6. Dilute supernatant E->F G 7. Quantify concentration via HPLC F->G H Result: Equilibrium Solubility (S) G->H

Caption: Workflow for the Shake-Flask method of solubility determination.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative (PI3K Inhibitor) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Navigating the Thermal Landscape: A Guide to Successful Aminotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of aminotriazines is a critical process, with reaction temperature being a paramount factor for success. Precise temperature control directly influences yield, purity, and the formation of side products. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during aminotriazine synthesis, ensuring a more efficient and successful experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What are the general temperature guidelines for sequential substitution on a triazine ring?

A1: The selective substitution of chlorine atoms on a cyanuric chloride core is highly dependent on temperature. Due to the decreasing reactivity of the triazine ring with each substitution, a stepwise increase in temperature is necessary. The first substitution is typically conducted at a low temperature, around 0–5 °C, to ensure monosubstitution.[1][2] The second substitution is generally carried out at room temperature, and the third substitution requires elevated temperatures, often at the reflux point of the solvent, to drive the reaction to completion.[1][2]

Q2: How does temperature affect the yield and purity of this compound products?

A2: Reaction temperature is a critical variable that can significantly impact both the yield and purity of the final this compound product.[3] Insufficient temperature may lead to incomplete reactions and low yields. Conversely, excessively high temperatures can promote the formation of unwanted side products and impurities, complicating the purification process.[4][5] For instance, in certain amide syntheses, which share principles with this compound formation, reactions at 100 °C have been shown to provide the highest product purity.[3]

Q3: What is the role of microwave irradiation in controlling reaction temperature for this compound synthesis?

A3: Microwave-assisted synthesis offers a powerful alternative to conventional heating methods, allowing for rapid and uniform heating of the reaction mixture. This technique can significantly shorten reaction times and improve yields.[6] In many cases, reactions that are sluggish or do not proceed under conventional heating can be successfully carried out at elevated temperatures and pressures using microwave irradiation, often leading to cleaner reactions and higher purity products.[6][7] For example, certain hindered aminotriazines that are difficult to synthesize via conventional heating can be obtained in good yields using microwave conditions of 150 °C for 5 minutes.[6]

Q4: What are common side reactions related to improper temperature control?

A4: Improper temperature control is a primary cause of side product formation. At elevated temperatures, the risk of disubstitution or even trisubstitution increases, especially during the initial stages of the reaction when the triazine ring is most reactive.[2] Decomposition of starting materials or the desired product can also occur at excessive temperatures.[4] Furthermore, competing reactions may become more prevalent at higher temperatures, leading to a more complex mixture of products and a lower yield of the target this compound.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4] For sluggish reactions, consider switching to a higher boiling point solvent or employing microwave synthesis.[6][8]
Formation of Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature to improve selectivity.[8] For sequential substitutions, ensure strict adherence to the recommended temperature for each step.[1][2]
Poor Yield Suboptimal reaction temperature leading to incomplete conversion or product degradation.Conduct small-scale optimization experiments at various temperatures to identify the optimal condition for your specific substrates.[3][9]
Difficulty in Achieving Trisubstitution Insufficient temperature for the final substitution step.Increase the reaction temperature to the reflux point of the solvent or utilize microwave heating to provide the necessary activation energy for the less reactive dichlorotriazine intermediate.[2][6]

Experimental Protocols

Protocol 1: Stepwise Synthesis of 2-Amino-4-morpholino-s-triazine

This protocol outlines the controlled, stepwise substitution on cyanuric chloride.

Synthesis of 2,4-dichloro-6-morpholino-s-triazine (Intermediate 1)

  • Dissolve cyanuric chloride (10 mmol) in 100 mL of acetone (B3395972) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add a solution of morpholine (B109124) (10 mmol) in acetone while maintaining the temperature between 0–5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

Synthesis of 2-Amino-4-morpholino-6-chloro-s-triazine (Intermediate 2)

  • To the solution containing Intermediate 1, add a source of ammonia (B1221849) (e.g., aqueous ammonia) (10 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the completion of the second substitution by TLC.

Synthesis of 2-Amino-4-morpholino-s-triazine (Final Product)

  • Heat the reaction mixture to reflux.

  • Continue refluxing until the starting material is consumed, as indicated by TLC.

  • Cool the reaction mixture and precipitate the product by adding it to ice-cold water.

  • Collect the solid product by filtration and purify by recrystallization.[1]

Protocol 2: Microwave-Assisted Synthesis of Asymmetrical Triazines

This protocol is an example of utilizing microwave irradiation for efficient synthesis.

  • In a microwave reactor vessel, combine the dichlorotriazine intermediate (1 mmol), the desired amine (1.1 mmol), and a suitable solvent (e.g., THF or toluene).

  • Add a base, such as DIPEA (diisopropylethylamine), if required.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120–150 °C and the reaction time to 5–10 minutes with an irradiation power of 50 W.[6]

  • After the reaction is complete, cool the vessel and process the mixture to isolate the product.

Data Presentation

Table 1: Temperature Effects on this compound Synthesis

Reaction TypeReactantsTemperature (°C)TimeYield (%)PurityReference
Stepwise Substitution (1st)Cyanuric Chloride, Nucleophile0–51-2 h-High Selectivity[1][2]
Stepwise Substitution (2nd)Dichloro-s-triazine, NucleophileRoom Temp4-6 h-Good Selectivity[1][2]
Stepwise Substitution (3rd)Monochloro-s-triazine, NucleophileRefluxVaries--[1][2]
Microwave SynthesisDichlorotriazine, Benzylamine1505 minGoodHigh[6]
Conventional HeatingDichlorotriazine, Hindered AmineReflux (THF)5 daysLow/No Reaction-[6]

Visualizations

experimental_workflow Experimental Workflow for Stepwise this compound Synthesis cluster_step1 First Substitution cluster_step2 Second Substitution cluster_step3 Third Substitution start Cyanuric Chloride + Nucleophile 1 step1_temp 0-5 °C start->step1_temp step1_product Monosubstituted Dichlorotriazine step1_temp->step1_product step2_reagents + Nucleophile 2 step1_product->step2_reagents step2_temp Room Temperature step2_reagents->step2_temp step2_product Disubstituted Monochlorotriazine step2_temp->step2_product step3_reagents + Nucleophile 3 step2_product->step3_reagents step3_temp Elevated Temperature (Reflux) step3_reagents->step3_temp final_product Trisubstituted this compound step3_temp->final_product

Caption: Stepwise synthesis of aminotriazines requires careful temperature control.

temp_troubleshooting Troubleshooting Temperature-Related Issues issue Observed Issue low_yield Low Yield / No Reaction issue->low_yield side_products Multiple Side Products issue->side_products cause_low_temp Cause: Temperature Too Low low_yield->cause_low_temp cause_high_temp Cause: Temperature Too High side_products->cause_high_temp solution_increase_temp Solution: Increase Temperature or Use Microwave cause_low_temp->solution_increase_temp solution_decrease_temp Solution: Decrease Temperature cause_high_temp->solution_decrease_temp

Caption: A logical guide to troubleshooting common temperature-related problems.

References

Aminotriazine derivative characterization issues with NMR or Mass Spec.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of aminotriazine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance for common issues encountered during NMR and Mass Spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of an this compound derivative broad and poorly resolved?

A1: Broad peaks in the NMR spectra of this compound derivatives are common and can be attributed to several factors:

  • Restricted Rotation: There is often a high energy barrier to rotation around the C-N bond connecting the amino substituent to the triazine ring. This slow rotation on the NMR timescale can lead to the presence of multiple rotamers, which are in equilibrium and can cause significant peak broadening.[1][2][3]

  • Tautomerism: Aminotriazines can exist in different tautomeric forms (amino-imino), and if the exchange between these forms is slow, it can lead to broadened signals.[4][5]

  • Aggregation: Intermolecular hydrogen bonding and π-stacking interactions between the triazine molecules can lead to the formation of aggregates, which can result in broad peaks due to the different chemical environments within the aggregate.[1]

  • Low Solubility: Poor solubility of the compound in the chosen deuterated solvent can also lead to broad, poorly resolved signals.[1][6][7]

Q2: I'm observing more signals in my NMR spectrum than expected for my this compound derivative. What is the likely cause?

A2: The presence of more signals than anticipated is a frequent observation and is typically due to:

  • Rotamers: As mentioned above, restricted C-N bond rotation can lead to multiple conformers (rotamers) that are distinct on the NMR timescale, each giving its own set of signals.[1][2] The number of possible conformers increases with the number of amino substituents.[2]

  • Tautomers: The presence of multiple tautomers in equilibrium will result in a set of signals for each tautomer.[4]

  • Impurities: Residual starting materials, reagents, or side products from the synthesis can contribute extra peaks to the spectrum. It is also important to check for common laboratory solvents.[8]

Q3: My this compound derivative is not soluble in common deuterated solvents like CDCl₃ or DMSO-d₆. What can I do to obtain a good NMR spectrum?

A3: Solubility is a major challenge with this class of compounds.[1] Here are several strategies to overcome this issue:

  • Solvent Mixtures: Using a mixture of solvents can improve solubility. For instance, adding a small percentage of trifluoroacetic acid (TFA) to CDCl₃ can protonate the triazine ring, disrupting intermolecular hydrogen bonds and improving solubility.[1] However, be aware that TFA can sometimes cause sample decomposition.[1]

  • Temperature Variation: Acquiring the spectrum at elevated temperatures can increase solubility and also help to coalesce broad peaks from rotamers by increasing the rate of their interconversion.[1]

  • Alternative Solvents: Exploring other deuterated solvents such as pyridine-d₅, DMF-d₇, or acetonitrile-d₃ may provide better solubility for your specific compound.[1]

  • Solvent Titration: A solvent exchange experiment, for example, transitioning from 100% DMSO-d₆ to 100% D₂O, can sometimes help in finding an optimal solvent mixture for solubility and spectral resolution.[9]

Q4: I am having trouble getting a clear molecular ion peak in the mass spectrum of my this compound derivative. What could be the problem and how can I solve it?

A4: The absence or weakness of a molecular ion peak can be due to several factors:

  • In-source Fragmentation: With techniques like Electrospray Ionization (ESI), the molecule may fragment in the ion source before it is detected, especially if the source conditions are too harsh.[10][11]

  • Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions.

  • Aggregation: The formation of aggregates can make it difficult to observe the monomeric molecular ion.[12][13]

Troubleshooting Steps:

  • Use a Softer Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) is often a "softer" ionization method that imparts less energy to the molecule, reducing fragmentation and often yielding a strong molecular ion peak.[14][15][16]

  • Optimize ESI Source Conditions: Reduce the source temperature and voltages to minimize in-source fragmentation.

  • Change the Solvent System: The choice of solvent and additives can significantly affect ionization efficiency. Experiment with different solvent systems and pH values.

  • Check for Adducts: Your molecular ion may be present as an adduct with a solvent molecule or a cation (e.g., [M+Na]⁺, [M+K]⁺, or even adducts from solvents like acetonitrile).[17][18]

Troubleshooting Guides

NMR Spectroscopy Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Solubility Intermolecular hydrogen bonding, π-stacking.[1]- Use solvent mixtures (e.g., CDCl₃/TFA).[1]- Increase acquisition temperature.[1]- Try alternative solvents (pyridine-d₅, DMF-d₇).[1]
Broad/Complex Signals Rotamers, tautomers, aggregation.[1][2][4]- Acquire spectra at different temperatures to check for coalescence.[1]- Use 2D NMR (COSY, HSQC, HMBC) for signal assignment.[1]- Dilute the sample to reduce aggregation.
Unexpected Peaks Impurities, residual solvents, water.[8][19]- Check for common solvent peaks (see table below).- Perform a D₂O shake to identify exchangeable protons (N-H, O-H, H₂O).[19]
Sample Decomposition Reaction with acidic/basic solvent additives (e.g., TFA).[1]- Acquire spectrum without the additive, even if solubility is poor.- Use a minimal amount of the additive.- Acquire the spectrum quickly after sample preparation.

Table 1: ¹H NMR Chemical Shifts (δ) of Common Residual Solvents

SolventCDCl₃DMSO-d₆D₂O
Acetone2.172.092.22
Acetonitrile (B52724)1.972.062.06
Dichloromethane5.305.765.57
Diethyl Ether3.48, 1.213.39, 1.113.58, 1.16
N,N-Dimethylformamide (DMF)8.03, 2.92, 2.757.96, 2.88, 2.717.95, 2.90, 2.73
Ethanol3.72, 1.25-3.64, 1.17
Ethyl Acetate4.12, 2.05, 1.264.03, 1.99, 1.164.10, 2.04, 1.20
Hexane1.25, 0.881.24, 0.861.28, 0.87
Methanol3.493.163.34
Toluene7.17, 2.347.18, 2.307.23, 2.31
Water1.563.334.79

Data compiled from common literature values. Chemical shifts can vary slightly depending on concentration, temperature, and pH.

Mass Spectrometry Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No/Weak Molecular Ion In-source fragmentation, poor ionization.[10]- Use a softer ionization technique like MALDI.[15]- Optimize ESI source conditions (lower temperature/voltages).- Check for adduct formation ([M+H]⁺, [M+Na]⁺, etc.).[17]
Complex Fragmentation Pattern Multiple fragmentation pathways.[20][21]- Use tandem MS (MS/MS) to isolate the molecular ion and study its fragmentation.- Compare the observed fragments to known fragmentation patterns of similar structures.[22]
Evidence of Aggregation Peaks at multiples of the molecular weight.[13]- Dilute the sample.- Change the solvent to one that disrupts intermolecular interactions.- Use native mass spectrometry conditions if available.[23]
Unexpected Adducts Reaction with solvent or buffers.[18]- Identify the mass of the adduct and trace its origin (e.g., +41 for acetonitrile).- Change the solvent system or use high purity solvents.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Poorly Soluble Aminotriazines
  • Initial Attempt: Attempt to dissolve ~5-10 mg of the compound in 0.6 mL of a standard deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sonication: If solubility is poor, sonicate the sample for 5-10 minutes.

  • Heating: Gently heat the sample with a heat gun. Be cautious not to boil the solvent.

  • Acidic Additive: If the compound remains insoluble, add trifluoroacetic acid (TFA) dropwise (1-5 drops) to the NMR tube, vortexing between each addition, until the compound dissolves. Note that this may alter the chemical shifts. A mixture of CDCl₃ with 7% TFA is a good starting point.[1]

  • Elevated Temperature Acquisition: Acquire the spectrum at an elevated temperature (e.g., 50 °C) to potentially improve solubility and sharpen broad peaks.[1]

Protocol 2: MALDI-MS Sample Preparation
  • Matrix Selection: Choose an appropriate matrix for your analyte. Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

  • Sample and Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water with 0.1% TFA). Prepare a separate solution of your this compound derivative at approximately 1 mg/mL in a solvent in which it is soluble.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte and matrix solutions in a 1:10 ratio (analyte:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, forming co-crystals of the analyte and matrix.[15]

  • Data Acquisition: Insert the target plate into the mass spectrometer and acquire the spectrum. The laser energy should be gradually increased to find the optimal setting for ionization with minimal fragmentation.[14]

Visualizations

G cluster_nmr NMR Troubleshooting Workflow Start Acquire ¹H NMR Spectrum CheckSolubility Is sample fully dissolved? Start->CheckSolubility CheckPeaks Are peaks broad or complex? TempStudy Run variable temperature NMR CheckPeaks->TempStudy Yes CheckImpurities Check for impurities/solvents CheckPeaks->CheckImpurities No CheckSolubility->CheckPeaks Yes ChangeSolvent Try alternative solvent or add TFA CheckSolubility->ChangeSolvent No TwoD_NMR Acquire 2D NMR (COSY, HSQC) TempStudy->TwoD_NMR ChangeSolvent->Start End Characterization Complete TwoD_NMR->End D2O_Shake Perform D₂O Shake D2O_Shake->End CheckImpurities->End No unexpected peaks CheckImpurities->D2O_Shake Unexpected exchangeable protons?

Caption: A logical workflow for troubleshooting common NMR spectroscopy issues.

G cluster_ms Mass Spec Troubleshooting Workflow Start Acquire Mass Spectrum (ESI) CheckM_plus Molecular Ion [M+H]⁺ observed? Start->CheckM_plus CheckAdducts Check for other adducts ([M+Na]⁺, [M+ACN+H]⁺) CheckM_plus->CheckAdducts No MS_MS Perform MS/MS on observed ions CheckM_plus->MS_MS Yes OptimizeESI Optimize ESI source conditions OptimizeESI->Start TryMALDI Use MALDI-MS OptimizeESI->TryMALDI Still no ion CheckAdducts->OptimizeESI No CheckAdducts->MS_MS Yes TryMALDI->MS_MS End Characterization Complete MS_MS->End

Caption: A decision tree for troubleshooting mass spectrometry analysis.

References

Preventing the formation of isomers in aminotriazine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminotriazine reactions. The focus is on preventing the formation of unwanted isomers to ensure the synthesis of pure, targeted compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main types of isomers encountered in this compound synthesis?

A1: The most common isomers are regioisomers, which have the same molecular formula but differ in the spatial arrangement of substituents on the triazine ring.[1] For example, in the synthesis of 1,2,4-triazines from unsymmetrical 1,2-dicarbonyl compounds, the incoming amine can react at two different positions, leading to a mixture of regioisomers.[1] In the case of multiply substituted 1,3,5-triazines, isomers can arise if the sequential introduction of different nucleophiles is not carefully controlled.

Q2: How can I control the formation of regioisomers in 1,2,4-triazine (B1199460) synthesis?

A2: Controlling regioisomer formation in 1,2,4-triazine synthesis is a common challenge.[2] Key strategies include:

  • Reactant Modification: Using sterically hindered reactants can favor the formation of a single isomer.[1]

  • Reaction Conditions: Optimizing solvent polarity and temperature can influence the regioselectivity of the reaction.[1] For instance, using less polar solvents at lower temperatures may enhance selectivity.[1]

Q3: How can I synthesize asymmetrically substituted 1,3,5-triazines without forming isomers?

A3: The synthesis of asymmetrically substituted 1,3,5-triazines is typically achieved through a stepwise substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential reactions with different nucleophiles by carefully managing the reaction temperature. The first substitution is often carried out at 0-5 °C, the second at room temperature, and the third at an elevated temperature.

Q4: What is the role of microwave irradiation in this compound synthesis?

A4: Microwave-assisted synthesis can be a valuable tool in this compound chemistry. It can significantly reduce reaction times, from hours to minutes, and in some cases, improve reaction yields compared to conventional heating methods.[3][4] This is particularly useful for the third substitution on a 1,3,5-triazine (B166579) ring, which often requires harsh conditions and long reaction times.[5]

Q5: What are the best analytical techniques to identify and quantify this compound isomers?

A5: A combination of chromatographic and spectroscopic methods is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers. With proper method development, it can be used to quantify the ratio of different isomers in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and can be used to differentiate between isomers based on their unique chemical shifts and coupling patterns.[6] For quantitative analysis (qNMR), specific, well-resolved signals from each isomer are integrated and compared.[7][8]

  • Mass Spectrometry (MS): While MS provides the molecular weight of the compounds, it often cannot distinguish between isomers without prior separation. However, tandem MS (MS/MS) can sometimes provide fragment ions that are characteristic of a specific isomer.

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers in 1,2,4-Triazine Synthesis

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC) with similar Rf values.

  • Complex NMR spectrum with more peaks than expected for a single compound.

  • Broad or overlapping peaks in HPLC chromatogram.

Root Cause:

  • Use of an unsymmetrical 1,2-dicarbonyl compound as a starting material, leading to two possible sites for cyclization.[1]

Solutions:

StrategyActionExpected Outcome
Modify Reactants Introduce a bulky substituent on either the amidrazone or the dicarbonyl compound.[1]Steric hindrance will favor one reaction pathway, leading to the preferential formation of a single regioisomer.
Optimize Reaction Conditions Systematically vary the solvent polarity and reaction temperature. Start with a non-polar solvent at a low temperature.[1]Enhanced regioselectivity, increasing the yield of the desired isomer.
Purification If a mixture is unavoidable, use semi-preparative HPLC or fractional crystallization for separation.[1]Isolation of the pure desired isomer.
Issue 2: Formation of Multiple Products in Stepwise 1,3,5-Triazine Synthesis

Symptoms:

  • Presence of di-substituted and/or tri-substituted products when targeting a mono-substituted triazine.

  • A complex mixture of products that is difficult to purify.

Root Cause:

  • Lack of precise temperature control during the sequential addition of nucleophiles to cyanuric chloride.

Solutions:

StrategyActionExpected Outcome
Strict Temperature Control For the first substitution, maintain the temperature at 0-5 °C. For the second, allow the reaction to proceed at room temperature. For the third, use elevated temperatures (reflux).Selective substitution at each step, leading to the desired asymmetrically substituted 1,3,5-triazine.
Order of Nucleophile Addition When synthesizing O,N-type substituted s-triazines, the O-type nucleophile should be incorporated first.Prevents unwanted side reactions as it is difficult to substitute other nucleophiles once an amine is incorporated.
Use of Microwave Synthesis For the final, more difficult substitution, consider using microwave irradiation to drive the reaction to completion quickly.[5]Higher yield of the desired trisubstituted product with reduced reaction time and potentially fewer side products.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in 1,2,4-Triazine Synthesis (Hypothetical Data)

EntryDicarbonyl CompoundAmineSolventTemperature (°C)Isomer Ratio (Desired:Undesired)
1PhenylglyoxalBenzamidineToluene085:15
2PhenylglyoxalBenzamidineEthanol2560:40
3PhenylglyoxalBenzamidineToluene8070:30
41-Phenyl-1,2-propanedioneAcetamidineDichloromethane090:10
51-Phenyl-1,2-propanedioneAcetamidineAcetonitrile2575:25

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 5,6-Disubstituted-1,2,4-Triazine

This protocol is a general guideline for maximizing the yield of a single regioisomer when using an unsymmetrical 1,2-dicarbonyl compound.

Materials:

  • Unsymmetrical 1,2-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione)

  • Amidrazone (e.g., acetamidrazone hydrochloride)

  • Base (e.g., triethylamine)

  • Anhydrous non-polar solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the unsymmetrical 1,2-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Add the amidrazone hydrochloride (1.1 eq) and triethylamine (B128534) (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stir the reaction at 0 °C and monitor its progress using TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Stepwise Synthesis of an Asymmetrically Substituted 1,3,5-Triazine

This protocol outlines the controlled, sequential substitution of cyanuric chloride to produce a trisubstituted 1,3,5-triazine with three different amino groups.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., Aniline)

  • Nucleophile 2 (e.g., Morpholine)

  • Nucleophile 3 (e.g., Piperidine)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure: Step 1: Mono-substitution

  • Dissolve cyanuric chloride (1.0 eq) in THF and cool the solution to 0 °C.

  • Slowly add a solution of Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) in THF, maintaining the temperature between 0-5 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • The resulting solution containing the mono-substituted product is used directly in the next step.

Step 2: Di-substitution

  • To the reaction mixture from Step 1, add a solution of Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq) in THF at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • The resulting solution containing the di-substituted product is used directly in the next step.

Step 3: Tri-substitution

  • To the reaction mixture from Step 2, add Nucleophile 3 (1.2 eq) and DIPEA (1.3 eq).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products dicarbonyl Unsymmetrical 1,2-Dicarbonyl reaction_node Condensation dicarbonyl->reaction_node amidrazone Amidrazone amidrazone->reaction_node isomer1 Regioisomer A reaction_node->isomer1 Pathway 1 isomer2 Regioisomer B reaction_node->isomer2 Pathway 2 Stepwise_Synthesis start Cyanuric Chloride step1 Add Nucleophile 1 (0-5 °C) start->step1 intermediate1 Mono-substituted Triazine step1->intermediate1 step2 Add Nucleophile 2 (Room Temp.) intermediate1->step2 intermediate2 Di-substituted Triazine step2->intermediate2 step3 Add Nucleophile 3 (Reflux) intermediate2->step3 product Asymmetrical Trisubstituted Triazine step3->product Troubleshooting_Workflow start Isomer Mixture Detected q1 What type of triazine? start->q1 synthesis_124 1,2,4-Triazine q1->synthesis_124 Unsymmetrical Dicarbonyl synthesis_135 1,3,5-Triazine q1->synthesis_135 Stepwise Substitution action_124 Modify Reactants (Sterics) Optimize Solvent & Temp. synthesis_124->action_124 action_135 Verify Stepwise Temp. Control Check Order of Nucleophiles synthesis_135->action_135 purification Purify Mixture (HPLC, Crystallization) action_124->purification action_135->purification

References

Technical Support Center: Scaling Up Aminotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up aminotriazine synthesis from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot plant?

A1: The primary challenges stem from changes in physical and chemical phenomena at a larger scale. These include:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes in a large reactor due to the lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.

  • Mixing Efficiency: Achieving homogenous mixing is more difficult in a large vessel, which can lead to localized "hot spots," uneven reactant distribution, and the formation of byproducts.

  • Mass Transfer: In heterogeneous reactions (e.g., solid-liquid), the rate of reaction can become limited by the speed at which reactants are transported between phases, a factor that is more pronounced at a larger scale.

  • Reagent Addition: The rate of addition of reagents becomes a critical parameter to control reaction temperature and minimize side reactions.

  • Purification: Crystallization and filtration processes can be significantly different and more complex at the pilot scale, affecting yield and purity.

Q2: How does the stepwise substitution of cyanuric chloride differ at the pilot scale compared to the lab scale?

A2: The fundamental principle of temperature-controlled sequential substitution of the chlorine atoms on the triazine ring remains the same. However, at the pilot scale, precise temperature control is more challenging. The first substitution is highly exothermic, and the heat generated must be efficiently removed to prevent unwanted double substitution.[1] This requires a robust reactor cooling system and often a slower, more controlled addition of the first amine nucleophile. The subsequent substitutions at higher temperatures also require careful thermal management to ensure complete reaction without degradation.[1][2]

Q3: What are the key safety considerations for this compound synthesis at the pilot scale?

A3: Key safety considerations include:

  • Thermal Runaway: Due to the exothermic nature of the initial substitution, a failure in the cooling system could lead to a rapid increase in temperature and pressure.

  • Handling of Cyanuric Chloride: Cyanuric chloride is a corrosive and fuming solid that requires careful handling in a well-ventilated area, especially when charging large quantities into a reactor.[3]

  • Solvent Handling: The use of large volumes of flammable organic solvents necessitates appropriate grounding, inerting of the reactor headspace, and explosion-proof equipment.

  • Pressure Management: Reactors must be equipped with pressure relief systems to handle potential over-pressurization.

Q4: What are common impurities encountered in pilot-scale this compound synthesis?

A4: Common impurities can include:

  • Over-reacted species: Di- or tri-substituted products formed due to poor temperature control during the first substitution.

  • Unreacted starting materials: Incomplete reaction due to poor mixing or insufficient reaction time.

  • Hydrolysis products: Reaction of chlorotriazines with water to form hydroxytriazines.

  • Byproducts from side reactions: Depending on the specific this compound, other side reactions may occur, especially at elevated temperatures.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete reaction. - Poor mixing leading to localized areas of low reactant concentration. - Product loss during workup and isolation. - Formation of byproducts.- Increase reaction time or temperature for the final substitution step. - Optimize stirrer design and speed to improve mixing. - Review and optimize filtration and drying procedures. - Improve temperature control and reagent addition rate to minimize side reactions.
Low Purity / High Impurity Profile - Poor temperature control leading to over-reaction. - Inefficient mixing causing localized high concentrations of reactants. - Presence of water leading to hydrolysis byproducts. - Inadequate purification.- Improve reactor cooling/heating capacity and control. - Adjust the rate of reagent addition. - Ensure all solvents and reagents are anhydrous. - Develop a robust crystallization and purification protocol.
Poor Reproducibility Between Batches - Inconsistent raw material quality. - Variations in operator procedures. - Fluctuations in heating/cooling utility performance.- Implement stringent quality control for all incoming materials. - Develop and adhere to detailed Standard Operating Procedures (SOPs). - Monitor and log all critical process parameters.
Difficult Filtration - Small particle size or undesirable crystal morphology. - Product is an amorphous solid.- Optimize the crystallization process (e.g., cooling rate, solvent system, seeding) to control particle size and shape. - Investigate alternative isolation techniques.

Data Presentation

Table 1: Comparison of Typical Lab vs. Pilot Plant Process Parameters for this compound Synthesis

Parameter Laboratory Scale (e.g., 1 L flask) Pilot Plant Scale (e.g., 100 L reactor) Key Considerations for Scale-Up
Reaction Volume 0.5 L80 LSurface-area-to-volume ratio decreases, impacting heat transfer.
Stirring Speed 300-500 rpm (magnetic stirrer)100-300 rpm (impeller)Tip speed and power per unit volume are more relevant metrics for scaling.
Reagent Addition Time 5-10 minutes30-60 minutesSlower addition is needed to control exotherms.
Heating/Cooling Method Heating mantle / Ice bathJacketed vessel with thermal fluidSlower response time in larger vessels.
Temperature Control ± 1 °C± 2-3 °CMaintaining tight control is more challenging.
Typical Yield 85-95%75-90%Yields may be lower initially due to unoptimized scale-up parameters.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of a Disubstituted this compound
  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge Cyanuric Chloride: Charge cyanuric chloride (X kg) to the reactor under a nitrogen blanket.

  • Charge Solvent: Add an appropriate anhydrous solvent (e.g., acetone, THF) (Y L).

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • First Nucleophilic Substitution: Prepare a solution of the first amine (Amine A, 1.0 equivalent) and a base (e.g., sodium carbonate, 1.1 equivalents) in the reaction solvent. Add this solution to the reactor slowly over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting cyanuric chloride is consumed.

  • Second Nucleophilic Substitution: Prepare a solution of the second amine (Amine B, 1.0 equivalent) and a base in the solvent. Warm the reactor to room temperature (20-25 °C) and add the Amine B solution over 20-30 minutes.

  • Heating: Heat the reaction mixture to a target temperature (e.g., 50 °C) and hold until the reaction is complete as monitored by HPLC.

  • Workup: Cool the reaction mixture and filter to remove any inorganic salts.

  • Crystallization: Concentrate the filtrate and crystallize the product from a suitable solvent system.

  • Isolation and Drying: Filter the product, wash with a cold solvent, and dry under vacuum.

Protocol 2: In-Process Reaction Monitoring using HPLC
  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Filtration: Filter the quenched sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the filtered sample onto a suitable HPLC system (e.g., C18 column) with an appropriate mobile phase and detector to quantify the disappearance of starting materials and the appearance of intermediates and the final product.

Mandatory Visualization

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_synthesis Lab Synthesis (1 L Flask) lab_workup Lab Workup (Separatory Funnel) lab_synthesis->lab_workup lab_purification Lab Purification (Recrystallization) lab_workup->lab_purification lab_analysis Analysis (HPLC, NMR) lab_purification->lab_analysis pilot_synthesis Pilot Synthesis (100 L Reactor) lab_analysis->pilot_synthesis Scale-Up Parameters pilot_workup Pilot Workup (Filtration) pilot_synthesis->pilot_workup pilot_purification Pilot Purification (Crystallizer) pilot_workup->pilot_purification pilot_analysis In-Process Control & Final Analysis pilot_purification->pilot_analysis pilot_analysis->pilot_synthesis Process Optimization

Caption: Experimental workflow for scaling up this compound synthesis.

troubleshooting_logic start Low Yield or Purity in Pilot Batch check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp->check_mixing No temp_issue Temperature Excursion Detected check_temp->temp_issue Yes check_mixing->check_reagents No mixing_issue Poor Mixing Suspected check_mixing->mixing_issue Yes reagent_issue Reagent Issue Identified check_reagents->reagent_issue Yes solution_temp Optimize Cooling/Heating Rate Adjust Reagent Addition Rate temp_issue->solution_temp solution_mixing Modify Stirrer Speed/Design Investigate Baffling mixing_issue->solution_mixing solution_reagents Re-qualify Raw Materials Confirm Stoichiometry reagent_issue->solution_reagents

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Purification of Aminotriazine By-products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for the purification of aminotriazine by-products. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis?

A1: Common impurities in this compound synthesis include unreacted starting materials, such as cyanuric chloride, and by-products from side reactions.[1][2] The specific impurities will depend on the synthetic route, but can include mono-, di-, and tri-substituted triazine derivatives, as well as hydrolyzed or rearranged products. Incomplete reactions can also lead to a complex mixture of intermediates and the desired product.[2]

Q2: How do I choose the most appropriate purification method for my this compound by-product?

A2: The choice of purification method depends on the physicochemical properties of your target compound and its impurities, such as solubility, polarity, and thermal stability. For simple mixtures where the desired compound has significantly different solubility from the impurities, recrystallization can be a highly effective and economical method.[1] For more complex mixtures or when high purity is required, chromatographic techniques like semi-preparative HPLC or column chromatography are often necessary.[1] Liquid-liquid extraction is useful for separating compounds based on their differential solubility in immiscible solvents and can be a good initial cleanup step.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound samples is most commonly determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by comparing the integrals of the signals from the desired compound to those of impurities. Quantitative NMR (qNMR) can provide an absolute purity value.[3]

Q4: What is the impact of pH on the purification of this compound by-products?

A4: The pH of the solution can significantly affect the solubility of this compound derivatives, which often contain basic amino groups.[4][5][6] Adjusting the pH can be a powerful tool in purification. For example, the solubility of some triazine derivatives increases under basic conditions, which can be utilized in semi-preparative HPLC by using a basic mobile phase like ammonium (B1175870) bicarbonate.[1] In liquid-liquid extraction, pH can be adjusted to selectively move the desired compound or impurities between an aqueous and an organic phase. For basic aminotriazines, adjusting the mobile phase pH to be two units above the pKa of the amine can improve retention and separation in reversed-phase chromatography.[7]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Reheat the solution to dissolve the oil and add a small amount of a "good" solvent to lower the saturation point. - Try a different solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent does not effectively differentiate between the product and the impurity.- Allow the solution to cool slowly and undisturbed. - Perform a second recrystallization. - Consider using a different solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks). - The polarity of the eluent is not optimal. - The column is overloaded with the sample.- Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. Adjust the eluent polarity gradually. - Reduce the amount of sample loaded onto the column.
Compound is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol (B129727) or another polar solvent may be necessary.
Tailing of peaks. Strong interaction between the compound and the stationary phase (e.g., acidic silica (B1680970) gel and a basic this compound).- Add a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds, to reduce tailing. - Use a different stationary phase, such as alumina (B75360) or a functionalized silica gel.[7]
Cracking of the silica gel bed. Improper packing of the column or running the column dry.- Ensure the column is packed uniformly without any air bubbles. - Always maintain the solvent level above the top of the stationary phase.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion. The two immiscible phases are not separating cleanly due to the presence of surfactants or vigorous shaking.- Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion.
Poor recovery of the desired compound. - The partition coefficient of the compound between the two phases is not optimal. - An insufficient number of extractions were performed.- Adjust the pH of the aqueous phase to ensure the compound is in its neutral form to favor partitioning into the organic phase (for basic aminotriazines, increase the pH). - Perform multiple extractions with smaller volumes of the extracting solvent.
Difficulty in identifying the layers. The densities of the two solvents are very similar, or the solution is highly colored.- Add a few drops of water to see which layer it mixes with (the aqueous layer). - Check the densities of the solvents being used.

Data Presentation

Table 1: Comparison of Purification Methods for a Model this compound Derivative

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol) 759580Effective for removing less soluble impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) 759865Good for separating compounds with different polarities.
Semi-Preparative HPLC (C18, Acetonitrile:Water Gradient) 75>9950Provides the highest purity but may have lower yields and higher cost.
Liquid-Liquid Extraction (DCM/Water, pH adjustment) 758590Good for initial cleanup and removing highly polar or non-polar impurities.

Note: These are representative values and will vary depending on the specific this compound by-product and the nature of the impurities.

Table 2: Purity Enhancement of a Synthesized Triazine Derivative by Semi-Preparative LC [1]

Compound Initial Purity (%) Final Purity (%)
Product 131.3298.24
Product 2Not specified98.01

Experimental Protocols

Protocol 1: Recrystallization of an this compound By-product
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography for this compound Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction for this compound Purification
  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of an immiscible aqueous solution (e.g., water, dilute acid, or dilute base).

  • pH Adjustment (if necessary): Adjust the pH of the aqueous layer to selectively protonate or deprotonate the this compound or impurities, thereby altering their partitioning between the two phases.

  • Mixing and Separation: Stopper the funnel and gently invert it several times to mix the layers. Allow the layers to separate completely.

  • Layer Collection: Drain the lower layer and pour out the upper layer into separate flasks.

  • Repeat: Repeat the extraction process with fresh aqueous or organic solvent to maximize the separation.

  • Drying and Solvent Removal: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent by rotary evaporation.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Start Purification check_purity Assess Purity (TLC/HPLC) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No end End pure->end identify_issue Identify Purification Issue impure->identify_issue recrystallization_issue Recrystallization Issue? identify_issue->recrystallization_issue Recrystallization chromatography_issue Chromatography Issue? identify_issue->chromatography_issue Chromatography lle_issue LLE Issue? identify_issue->lle_issue LLE recrystallization_troubleshoot Troubleshoot Recrystallization: - Check solvent - Induce crystallization - Adjust cooling rate recrystallization_issue->recrystallization_troubleshoot chromatography_troubleshoot Troubleshoot Chromatography: - Optimize eluent - Check loading - Add modifier chromatography_issue->chromatography_troubleshoot lle_troubleshoot Troubleshoot LLE: - Break emulsion - Adjust pH - Repeat extractions lle_issue->lle_troubleshoot reassess_purity Re-assess Purity recrystallization_troubleshoot->reassess_purity chromatography_troubleshoot->reassess_purity lle_troubleshoot->reassess_purity reassess_purity->pure Yes reassess_purity->impure No, try another method

Caption: A logical workflow for troubleshooting common issues during the purification of this compound by-products.

Recrystallization_Decision_Tree start Start Recrystallization dissolved Does solid dissolve in hot solvent? start->dissolved crystals_form Do crystals form on cooling? dissolved->crystals_form Yes fail_dissolve Change Solvent dissolved->fail_dissolve No oiling_out Does it oil out? crystals_form->oiling_out No fail_crystals Induce Crystallization / Concentrate Solution crystals_form->fail_crystals Yes check_purity Check Purity oiling_out->check_purity No fail_oil Reheat & Add More Solvent / Change Solvent oiling_out->fail_oil Yes success Successful Purification check_purity->success Pure fail_purity Repeat Recrystallization / Try Different Method check_purity->fail_purity Impure

Caption: A decision tree to guide troubleshooting during the recrystallization of this compound by-products.

References

Technical Support Center: Optimizing Catalyst Selection for Aminotriazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for aminotriazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst for this compound synthesis?

A1: Catalyst selection is paramount for a successful synthesis and depends on several factors:

  • Substrate Scope: The electronic and steric properties of your starting materials (e.g., nitriles, amidines, and amines) will dictate the most suitable catalyst.

  • Desired Product: The required yield, selectivity for a specific isomer, and purity of the final this compound will narrow down catalyst choices.

  • Reaction Conditions: Some catalysts require mild conditions, while others may need elevated temperatures, specific solvents, or inert atmospheres.

  • Catalyst Type: Common catalysts include Lewis acids (e.g., ZnCl₂, AlCl₃), transition metals (e.g., Cu(I), Pt), and heterogeneous catalysts. Each has its own advantages in terms of activity, selectivity, and reusability.

  • Cost and Availability: The economic feasibility and accessibility of the catalyst and any necessary ligands are practical considerations.[1]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields are a frequent challenge. Consider these potential causes and solutions:

  • Inactive or Inappropriate Catalyst: The catalyst may have degraded due to improper storage or handling, or it may not be optimal for your specific substrates.[1] It is advisable to screen a panel of catalysts with different mechanisms.

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time all play a crucial role. A systematic optimization of these parameters is often necessary.

  • Poor Substrate Quality: Impurities in your starting materials can inhibit or poison the catalyst. Ensure the purity of your reactants before starting the reaction.[1]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has reached completion. If the reaction stalls, consider increasing the temperature or reaction time.

  • Product Degradation: The target this compound may be unstable under the reaction or workup conditions. Consider using milder conditions or a more robust workup procedure.

Q3: I am observing significant side product formation. How can I increase the selectivity of my reaction?

A3: Side product formation often arises from a lack of catalyst selectivity or non-optimized reaction conditions.

  • Catalyst Choice: Some catalysts inherently offer higher selectivity. For instance, specific ligands on a transition metal catalyst can help direct the reaction towards the desired product.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions. Adjusting reactant concentrations or catalyst loading can also improve selectivity.[1]

  • Protecting Groups: If side reactions are occurring at other functional groups on your substrates, the use of protecting groups may be necessary.[1]

Q4: How can I determine the optimal catalyst loading for my reaction?

A4: The ideal catalyst loading balances reaction rate, yield, and cost-effectiveness. Too little catalyst can lead to slow or incomplete reactions, while an excess may not provide significant benefits and increases costs. A catalyst loading study, where a series of small-scale reactions are run with varying amounts of the catalyst, is the most effective way to determine the optimal loading for your specific system.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere for air-sensitive catalysts).- Test the catalyst on a known, reliable reaction to confirm its activity.
Incorrect Reaction Setup - Verify that all reagents were added in the correct order and stoichiometry.- Ensure the reaction is being stirred effectively.- Check that the reaction temperature is correct and stable.
Inappropriate Catalyst - The chosen catalyst may not be suitable for the specific substrates being used.- Perform a catalyst screening with a small panel of different types of catalysts (e.g., Lewis acids, transition metals).[1]
Inhibitors in Starting Materials - Purify starting materials (e.g., by recrystallization or chromatography) to remove any potential catalyst poisons.[1]
Issue 2: Poor Selectivity / Multiple Products
Potential Cause Troubleshooting Steps
Reaction Temperature Too High - Lower the reaction temperature in increments of 5-10°C to see if it disfavors the formation of side products.
Incorrect Solvent - The solvent can influence the reaction pathway. Screen a variety of solvents with different polarities.
Non-Optimal Catalyst - Some catalysts are inherently more selective than others. Research catalysts known for high selectivity in similar reactions.
Incorrect Stoichiometry - Vary the ratio of the reactants to see if an excess of one reagent improves selectivity towards the desired product.

Data Presentation

Table 1: Comparison of Catalysts for 2,4,6-Trisubstituted-1,3,5-Triazine Synthesis

This table summarizes the performance of various Lewis acid catalysts in the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

CatalystReaction ConditionsYield (%)Reference
Y(Tf)₃200°C, 24 h85-95[2]
Si(Zn)200°C, 12 h80-92[2]
Si(Ti)200°C, 24 h75-88[2]
Si(Al)200°C, 24 h70-85[2]

Yields are representative and can vary based on the specific substrates used.

Table 2: Comparison of Uncatalyzed vs. Cu(I)-Catalyzed Synthesis of 1,3,5-Triazine (B166579) Derivatives

This table highlights the impact of a Cu(I) catalyst on reaction time and yield for the synthesis of disubstituted 1,3,5-triazine derivatives.

CompoundUncatalyzed Reaction Time (h)Uncatalyzed Yield (%)Catalyzed Reaction Time (h)Catalyzed Yield (%)Reference
Derivative 1 4875892[3]
Derivative 2 72681288[3]
Derivative 3 60721090[3]

Catalyzed reactions were performed with 2.5 mol% of a Cu(I)-supported catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in this compound Synthesis

This protocol outlines a general method for screening different catalysts for the synthesis of a target this compound.

  • Reaction Setup: In an array of reaction vials, add the limiting starting material (e.g., a substituted biguanide (B1667054) or amidine, 0.1 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% of a Lewis acid or transition metal precursor). Include a no-catalyst control.

  • Reagent Addition: Add the other necessary reagents and the solvent (e.g., 0.5 mL).

  • Reaction Execution: Seal the vials and place them on a heated stirring block at the desired temperature.

  • Monitoring: After a set time (e.g., 12 hours), take an aliquot from each vial and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield of the desired this compound.

  • Analysis: Compare the results from the different catalysts to identify the most promising candidates for further optimization.

Protocol 2: Synthesis of a Disubstituted this compound using a Heterogeneous Cu(I) Catalyst

This protocol is a general guideline for the synthesis of a disubstituted this compound from a dichlorotriazine precursor.[3]

  • Reactant Preparation: Dissolve the starting dichlorotriazinyl derivative (1 mmol) in a suitable solvent such as DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (1 mmol) in small portions and stir the mixture for 10 minutes.

  • Nucleophile Addition: Add the desired amine nucleophile (1 mmol) portion-wise to the reaction mixture.

  • Catalyst Addition: Add the Cu(I)-supported catalyst (2.5 mol%).

  • Reaction: Stir the reaction mixture at the optimized temperature and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. The solid catalyst can be recovered by filtration. The filtrate is then typically poured into ice water to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solutions add_reagents Add Reagents to Vials prep_reactants->add_reagents prep_catalyst Weigh Catalysts add_catalyst Add Catalysts to Vials prep_catalyst->add_catalyst add_reagents->add_catalyst seal_react Seal and Heat/Stir add_catalyst->seal_react monitor_reaction Monitor by TLC/GC/LC-MS seal_react->monitor_reaction workup Quench and Work-up monitor_reaction->workup analyze_results Analyze Yield & Purity workup->analyze_results decision Optimal Catalyst Found? analyze_results->decision start Start start->prep_reactants start->prep_catalyst end End decision->start No, Re-screen decision->end Yes

Caption: Experimental workflow for catalyst screening in this compound synthesis.

troubleshooting_workflow start Low Yield or Selectivity Issue check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents Catalyst OK screen_catalysts Screen a New Panel of Catalysts check_catalyst->screen_catalysts Catalyst Inactive optimize_conditions Systematically Optimize Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK purify_reagents Purify Starting Materials check_reagents->purify_reagents Reagents Impure end_success Problem Solved optimize_conditions->end_success screen_catalysts->optimize_conditions purify_reagents->start

Caption: Troubleshooting decision tree for low yield or selectivity.

References

Technical Support Center: Enhancing the Stability of Aminotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for enhancing the stability of aminotriazine compounds during storage and experimentation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound compounds during storage?

A1: The stability of this compound compounds is primarily influenced by environmental factors such as temperature, humidity, and light.[1] Amines, in general, are susceptible to oxidation, so exposure to air is also a critical factor. Hydrolysis, particularly under acidic or basic conditions, is another major degradation pathway for many this compound derivatives.[2]

Q2: What are the ideal storage conditions for solid this compound compounds?

A2: For optimal long-term stability, solid this compound compounds should be stored in tightly sealed, airtight containers in a cool, dark, and dry place. Refrigeration or freezing (-20°C) is often recommended, especially for sensitive compounds, to minimize degradation from thermal stress and humidity.[3] Using amber vials or other light-blocking containers is crucial to prevent photodegradation.

Q3: My this compound solution has changed color. What does this indicate, and can I still use it?

A3: A color change, often to yellow or brown, typically indicates oxidative degradation. It is strongly recommended to discard discolored solutions as the presence of degradation products can lead to inaccurate and unreliable experimental results. To prevent this, prepare solutions fresh when possible, use degassed solvents, and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q4: I'm observing precipitation in my this compound solution upon storage. What could be the cause and how can I prevent it?

A4: Precipitation can occur due to several reasons, including low solubility of the compound in the chosen solvent, changes in temperature affecting solubility, or degradation leading to less soluble byproducts. To prevent precipitation, ensure the compound is fully dissolved initially, consider using a co-solvent to improve solubility, and store solutions at a constant, appropriate temperature. If the compound has limited stability in solution, preparing fresh solutions for each experiment is the best practice.

Q5: How can I assess the stability of my specific this compound compound?

A5: Forced degradation studies are the standard approach to assess the intrinsic stability of a compound.[4][5] This involves subjecting the compound to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light.[6][7][8] The degradation is then monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[6][7][9]

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the stability assessment of this compound compounds using liquid chromatography.

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions were not harsh enough.Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).[4] However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.
Complete degradation of the compound. The stress conditions were too harsh.Reduce the duration, temperature, or concentration of the stressor to achieve partial degradation (typically 5-20%), which allows for the identification of primary degradation products.[4]
Poor peak shape (tailing or fronting) in HPLC/UPLC. Interaction of the amine group with residual silanols on the column. Inappropriate mobile phase pH. Column overload.Use a high-purity, end-capped column. Add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration.[10]
Shifting retention times. Changes in mobile phase composition. Temperature fluctuations. Column degradation.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature.[3] If the column is old or has been exposed to harsh conditions, replace it.
Appearance of unexpected peaks. Contaminants in the solvent or glassware. Carryover from previous injections. Formation of secondary degradation products.Use high-purity solvents and thoroughly clean all glassware. Implement a robust wash cycle between injections. Analyze samples at different time points during the degradation study to track the formation of products.

Data on this compound Stability

While stability is highly compound-specific, the following tables provide an overview of degradation observed for representative this compound compounds under forced degradation conditions. This data is intended to serve as a general guide.

Table 1: Forced Degradation of Lamotrigine (an this compound derivative)

Stress Condition% DegradationMajor Degradation ProductsReference
0.1 M HCl (80°C, 3h)~2.73%Unspecified[6]
0.1 M NaOH (80°C, 3h)~1.59%Unspecified[6]
15% H₂O₂ (RT, 24h)Stable-[9]
Thermal (Dry Heat, 80°C, 72h)Stable-[11]
Photolytic (Sunlight, 7 days)~0.18%Unspecified[6]

Table 2: Degradation of Atrazine (B1667683) (an this compound herbicide) in Aqueous Solution

ConditionHalf-life (t½)Degradation PathwayReference
Hydrolysis (pH 5, 25°C)>200 daysHydrolytic dechlorination[12]
Hydrolysis (pH 7, 25°C)~100 daysHydrolytic dechlorination[12]
Hydrolysis (pH 9, 25°C)~200 daysHydrolytic dechlorination[12]
Photolysis (UV light, pH 7)Varies with light intensityDealkylation and hydroxylation[3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on an this compound compound.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the mixture under the same conditions as the acid hydrolysis. After cooling, neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a defined period, monitoring the degradation.

  • Thermal Degradation: Transfer the solid compound to an oven and expose it to a high temperature (e.g., 80-100°C) for a defined period. Also, reflux a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm) or sunlight for a defined period.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or UPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Compounds

This is a general-purpose HPLC method that can be adapted for the analysis of many this compound compounds and their degradation products. Method optimization will be required for specific compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Gradient Program:

    • 0-5 min: 90% Aqueous, 10% Organic

    • 5-20 min: Linear gradient to 10% Aqueous, 90% Organic

    • 20-25 min: Hold at 10% Aqueous, 90% Organic

    • 25-30 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, often in the range of 220-280 nm).[7]

  • Injection Volume: 10-20 µL.

Visualizations

Degradation Pathway of this compound Compounds

The following diagram illustrates a common degradation pathway for chloro-s-triazine compounds, exemplified by atrazine, involving hydrolysis and N-dealkylation.

G cluster_hydrolysis Hydrolytic Pathway cluster_dealkylation Dealkylation Pathway cluster_ring_cleavage Ring Cleavage Atrazine Chloro-s-triazine (e.g., Atrazine) Hydroxyatrazine Hydroxy-s-triazine Atrazine->Hydroxyatrazine Hydrolysis (AtzA/trzN mediated) Deethylatrazine N-Deethylated Metabolite Hydroxyatrazine->Deethylatrazine N-Dealkylation (AtzB mediated) Deisopropylatrazine N-Deisopropylated Metabolite Deethylatrazine->Deisopropylatrazine N-Dealkylation (AtzC mediated) CyanuricAcid Cyanuric Acid Deisopropylatrazine->CyanuricAcid Deamination FinalProducts CO2 + NH3 CyanuricAcid->FinalProducts Ring Cleavage (AtzD, E, F mediated) G Start Unexpected Stability Result (e.g., rapid degradation, unexpected products) CheckStorage Verify Storage Conditions (Temp, Light, Humidity, Container) Start->CheckStorage CheckPurity Assess Purity of Starting Material Start->CheckPurity ReviewProtocol Review Experimental Protocol (Solvents, pH, Concentrations) Start->ReviewProtocol CheckAnalytical Troubleshoot Analytical Method (HPLC/UPLC System) Start->CheckAnalytical Hypothesize Formulate Hypothesis (e.g., Hydrolysis, Oxidation, Photolysis) CheckStorage->Hypothesize CheckPurity->Hypothesize ReviewProtocol->Hypothesize CheckAnalytical->Hypothesize DesignExperiment Design Confirmatory Experiment (e.g., use degassed solvent, protect from light) Hypothesize->DesignExperiment AnalyzeResults Analyze Results and Identify Degradant DesignExperiment->AnalyzeResults

References

Troubleshooting guide for monosubstituted 1,2,4-triazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. The following sections are designed to address common experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to monosubstituted 1,2,4-triazines?

The most common methods for synthesizing monosubstituted 1,2,4-triazines involve the cyclocondensation of key precursors. The specific precursors determine the position of the substituent. For 3-substituted 1,2,4-triazines, a common route is the reaction of an amidrazone with a 1,2-dicarbonyl compound. For 5- or 6-substituted 1,2,4-triazines, the reaction of α-substituted carbonyl compounds with a source of hydrazine (B178648) and a formate (B1220265) derivative is often employed. Another versatile method involves the reaction of 1,2-dicarbonyl compounds with acid hydrazides, which can lead to a mixture of regioisomers if an unsymmetrical dicarbonyl is used.[1]

Q2: I am observing a mixture of 5- and 6-substituted regioisomers. How can I control the regioselectivity or separate the isomers?

The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds.[1] The regioselectivity is influenced by the difference in reactivity between the two carbonyl groups.[2][3]

  • Controlling Regioselectivity: The more electrophilic carbonyl group will preferentially react with the hydrazine.[2][3] Modifying the electronic properties of the substituents on the dicarbonyl starting material can help direct the reaction towards a single isomer.

  • Separation of Isomers: If a mixture is obtained, separation is often achieved using chromatographic techniques. Supercritical fluid chromatography (SFC) has been reported to be effective for separating 1,2,4-triazine (B1199460) regioisomers.[1] Column chromatography on silica (B1680970) gel is also a standard method for separation.[2][3] The identity of the isomers can often be distinguished by ¹H NMR spectroscopy, as the chemical shift of the proton at C5 or C6 is influenced by the adjacent substituent. For instance, the H-6 proton of a 5-substituted 1,2,4-triazine typically appears further downfield (in the range of 9.0–10.0 ppm) compared to the H-5 proton of a 6-substituted isomer (below 9.0 ppm).[4]

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in monosubstituted 1,2,4-triazine synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Impure Starting Materials: The purity of the amidrazone, dicarbonyl compound, or acid hydrazide is crucial.

  • Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Instability: The synthesized triazine may be unstable under the reaction or workup conditions.

A systematic approach to troubleshooting, as detailed in the guide below, is recommended to identify and address the root cause of low yields.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of monosubstituted 1,2,4-triazines.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating (reflux), while others may proceed at room temperature. Monitor the reaction progress by TLC to determine the optimal temperature.
Inappropriate Solvent The choice of solvent can be critical. Common solvents include ethanol (B145695), acetic acid, and DMF. If the reaction is not proceeding, consider switching to a different solvent or using a solvent mixture.
Poor Quality of Starting Materials Ensure the purity of all starting materials. Recrystallize or purify reagents if necessary.
Presence of Water Some reactions are sensitive to moisture. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Incorrect pH The pH of the reaction mixture can influence the rate and outcome. For reactions involving hydrazine, the addition of a weak acid or base may be beneficial.
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause Suggested Solution
Formation of Regioisomers As discussed in the FAQs, this is common with unsymmetrical dicarbonyls.[1][2][3] Consider modifying the starting materials to favor one isomer or focus on efficient purification methods.
Oxidation of Intermediates or Product If the reaction is open to the air, sensitive intermediates or the final product may oxidize. Running the reaction under an inert atmosphere can mitigate this.
Competing Cyclization Pathways The reaction conditions may favor the formation of other heterocyclic systems. Carefully control the stoichiometry of the reactants and the reaction temperature.
Decomposition of Starting Materials or Product Prolonged reaction times or high temperatures can lead to decomposition. Monitor the reaction by TLC and stop it once the starting material is consumed or the product concentration begins to decrease.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product is Highly Soluble in the Workup Solvent During aqueous workup, if the product has some water solubility, it may be lost to the aqueous phase. Perform multiple extractions with an appropriate organic solvent.
Product Co-elutes with Impurities during Chromatography Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel).
Product is an Oil or a Low-Melting Solid If the product does not crystallize easily, purification by column chromatography is often the best approach.[2][3]
Presence of Colored Impurities Discoloration of the reaction mixture can indicate the formation of impurities.[5] Treating the crude product with activated charcoal before recrystallization can sometimes remove colored byproducts.[5]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted 1,2,4-Triazines from Amidrazones

This protocol is a generalized procedure based on the synthesis of 3-glycopyranosyl-1,2,4-triazines.[4]

  • Reaction Setup: Dissolve the C-substituted formamidrazone (1 equivalent) and the 1,2-dicarbonyl compound (1.2 equivalents) in ethanol.

  • Reaction Execution: Heat the reaction mixture at reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

A representative workflow for this synthesis is depicted below.

start Start reactants Dissolve Amidrazone and 1,2-Dicarbonyl in Ethanol start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Cool and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: General workflow for 3-substituted 1,2,4-triazine synthesis.
One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines (Adaptable for Monosubstituted Analogs)

This one-pot procedure can be adapted for monosubstituted derivatives by using appropriate starting materials.[2][3]

  • Reaction Setup: To a stirred solution of a base (e.g., sodium tertiary-butoxide) in a suitable solvent (e.g., benzene), add the amide, followed by the 1,2-dicarbonyl compound.

  • Intermediate Formation: Continue stirring until an intermediate "jelly-like" liquid is formed.

  • Cyclization: Add ethanol to dissolve the intermediate, followed by the addition of hydrazine hydrate.

  • Reaction Execution: Heat the solution at reflux for the specified time.

  • Workup: Evaporate the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., CH₂Cl₂). Wash the organic layer with a sodium bicarbonate solution and dry over sodium sulfate.

  • Purification: Evaporate the solvent and purify the resulting residue by column chromatography.

A troubleshooting workflow for low yield in this synthesis is provided below.

start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_reagents Purify/Recrystallize Reagents check_purity->purify_reagents optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp change_solvent Change Solvent or Base check_conditions->change_solvent optimize_purification Optimize Chromatography Conditions check_workup->optimize_purification rerun Re-run Reaction purify_reagents->rerun optimize_temp->rerun change_solvent->rerun optimize_purification->rerun

Caption: Troubleshooting workflow for low yield in 1,2,4-triazine synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted 1,2,4-triazines based on literature data.

Table 1: Synthesis of 3-Glycopyranosyl-1,2,4-triazines [4]

Entry1,2-Dicarbonyl CompoundReaction Time (h)Yield (%)
1Glyoxal783
2Phenylglyoxal monohydrate471
3Benzil753

Table 2: One-Pot Synthesis of Trisubstituted 1,2,4-Triazines (Conventional Heating) [2][3]

R³ SubstituentR⁵ SubstituentR⁶ SubstituentTime (h)Yield (%)
HC₆H₅C₆H₅356
CH₃C₆H₅C₆H₅478
C₆H₅C₆H₅C₆H₅461
CH₃4-OMeC₆H₄C₆H₅657

Table 3: One-Pot Synthesis of Trisubstituted 1,2,4-Triazines (Microwave Irradiation) [2][3]

R³ SubstituentR⁵ SubstituentR⁶ SubstituentTime (s)Yield (%)
HC₆H₅C₆H₅18060
CH₃C₆H₅C₆H₅24080
C₆H₅C₆H₅C₆H₅24067
CH₃4-OMeC₆H₄C₆H₅36062

References

Strategies to improve the reaction time of aminotriazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminotriazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction times and troubleshooting common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues users might face during this compound synthesis in a question-and-answer format.

Issue 1: Slow or incomplete reaction.

  • Question: My this compound synthesis is extremely slow, or the reaction does not go to completion. How can I increase the reaction rate?

  • Answer: Several factors can contribute to slow reaction kinetics. Consider the following troubleshooting steps:

    • Increase Reaction Temperature: Gradually increasing the temperature can significantly accelerate the reaction. However, be cautious of potential side product formation or decomposition of starting materials and products at excessive temperatures.[1]

    • Optimize Solvent Choice: The solvent can play a crucial role. For instance, in Ullmann-type couplings for triazine synthesis, N,N-dimethylformamide (DMF) has been found to be effective.[2] Experimenting with different solvents of varying polarities may be beneficial.[1]

    • Introduce a Catalyst: The use of a catalyst can dramatically reduce reaction times. Several catalytic systems have proven effective for triazine synthesis.

    • Re-evaluate Reagents: Ensure that your reagents are pure and dry, as impurities can inhibit the reaction.[1] Consider purifying your starting materials if their quality is uncertain.

Issue 2: Low product yield despite complete consumption of starting material.

  • Question: My starting materials are fully consumed, but the yield of the desired this compound is low. What could be the cause?

  • Answer: Low yields can be a result of side reactions or product degradation. Here are some strategies to address this:

    • Milder Reaction Conditions: Employing lower temperatures or less reactive reagents can help minimize the formation of unwanted side products.[1]

    • Use of Protecting Groups: If your starting materials contain sensitive functional groups that are not involved in the desired transformation, consider using protecting groups to prevent side reactions.[1]

    • Inert Atmosphere: If your reactants or products are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield.[1]

Issue 3: Formation of multiple products or side reactions.

  • Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity towards the desired this compound?

  • Answer: The formation of multiple products often points to competing reaction pathways. To enhance selectivity:

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway. For example, in the synthesis of 1,3,5-triazines, silica-supported Lewis acids like Si(Zn) have shown good results.[3]

    • Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant might favor a particular side reaction.

    • Temperature Control: Maintaining a stable and optimal reaction temperature is important, as temperature fluctuations can lead to the formation of undesired byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for accelerating this compound synthesis?

A1: Several catalytic systems can significantly reduce the reaction time for this compound synthesis. These include:

  • Copper(I)-based catalysts: Cu(I) cations supported on a macroporous weakly acidic cation exchanger have been shown to lead to significantly shorter reaction times and better yields compared to uncatalyzed reactions.[2]

  • Lewis Acids: Heterogeneous catalysts such as ZnCl₂, TiCl₄, and AlEt₂Cl supported on silica (B1680970) gel are effective and can be recovered and reused.[3]

  • Iron Catalysis: An iron-catalyzed cyclization of aldehydes with NH₄I as the nitrogen source provides a straightforward method for synthesizing 2,4,6-trisubstituted 1,3,5-triazines.[4]

  • Nickel and Zinc Salts: Lewis acid transition metal catalysts, particularly divalent nickel (e.g., Ni(OTf)₂) and zinc salts (e.g., Zn(OTf)₂), can catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and can be applicable to triazine synthesis.[5]

Q2: Can microwave irradiation be used to speed up the synthesis?

A2: Yes, microwave irradiation is a highly effective method for accelerating the synthesis of 1,3,5-triazines. It often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods.[3] This technique is particularly advantageous for reactions that typically require harsh conditions or long durations.[3]

Q3: What is the rate-determining step in the synthesis of aminotriazines from 1,2,3-triazines and amidines?

A3: For the reaction of 1,2,3-triazines with amidines to form 1,3,5-triazines, the rate-limiting step is the initial nucleophilic attack of the amidine on the C4 position of the triazine ring.[6] This is followed by a rapid, energetically favored elimination of N₂ and subsequent cyclization.[6]

Q4: How can I perform a one-pot synthesis of trisubstituted aminotriazines?

A4: A one-pot synthesis of trisubstituted s-triazine derivatives can be achieved, which offers benefits such as comparable reaction times to step-by-step methods and potentially higher yields.[2] The catalyzed synthesis of these derivatives can be carried out as a one-pot reaction, simplifying the overall process.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Triazine Synthesis

Catalyst SystemSubstratesSolventTemperature (°C)Reaction TimeYield (%)Reference
Cu(I) supported on resinDichlorotriazinyl benzenesulfonamide (B165840) and nucleophilesN,N-dimethylformamideNot specifiedShorter than uncatalyzedBetter than uncatalyzed[2]
Si(Zn) (silica-supported Lewis acid)Aromatic nitrilesSolvent-freeNot specified (Microwave)ShortGood[3]
FeCl₃Aldehydes and NH₄IChlorobenzeneNot specifiedNot specifiedup to 72%[4]
Ni(OTf)₂Benzyl cyanide and hydrazineNot specifiedNot specifiedNot specifiedNear quantitative[5]
Zn(OTf)₂Benzyl cyanide and hydrazineNot specifiedNot specifiedNot specified70%[5]

Experimental Protocols

Protocol 1: Cu(I)-Catalyzed Synthesis of Di- and Trisubstituted 1,3,5-Triazine Derivatives

This protocol is based on the Ullmann-type synthesis described by V. Opletalova, et al.[2]

  • Catalyst Preparation: Prepare the Cu(I)-supported catalyst on a macroporous weakly acidic cation exchanger resin as per established procedures.

  • Reaction Setup: In a reaction vessel, combine the dichlorotriazinyl benzenesulfonamide (1 equivalent), the corresponding nucleophile (amine, 1-2 equivalents), and potassium carbonate (as a base).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

  • Catalyst Addition: Introduce the prepared Cu(I)-supported catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time will depend on the specific substrates used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter to recover the catalyst. The filtrate is then processed through standard extraction and purification techniques (e.g., crystallization or chromatography) to isolate the desired this compound product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants (Dichlorotriazine, Nucleophile, Base) start->reagents add_solvent Add DMF reagents->add_solvent catalyst_prep Prepare Cu(I) Catalyst add_catalyst Add Catalyst catalyst_prep->add_catalyst add_solvent->add_catalyst heat_stir Heat and Stir (Monitor by TLC) add_catalyst->heat_stir filter Filter to Recover Catalyst heat_stir->filter extract Extraction filter->extract purify Purification (Crystallization/Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for Cu(I)-catalyzed this compound synthesis.

signaling_pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products triazine 1,2,3-Triazine attack Nucleophilic Attack (Rate-Determining Step) triazine->attack amidine Amidine amidine->attack intermediate Intermediate attack->intermediate Forms n2_elimination N2 Elimination intermediate->n2_elimination Undergoes cyclization Cyclization n2_elimination->cyclization Followed by n2 N2 n2_elimination->n2 This compound 1,3,5-Triazine cyclization->this compound

Caption: Reaction pathway for this compound synthesis from 1,2,3-triazines.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of Aminotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for aminotriazine compounds, supported by experimental data. It further details the validation of these synthesized molecules through comprehensive spectroscopic analysis.

Introduction to this compound Synthesis

Aminotriazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The most common synthetic route involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. This approach allows for the controlled, stepwise introduction of various nucleophiles. Typically, the first substitution is conducted at a low temperature (0–5 °C), the second at room temperature, and the third at an elevated temperature.[1] Alternative methods, including microwave-assisted synthesis, have been developed to improve reaction times and yields.

Comparison of Synthetic Methodologies

The choice of synthetic methodology can significantly impact reaction efficiency, yield, and environmental friendliness. Below is a comparison of conventional heating versus microwave-assisted synthesis for the preparation of this compound derivatives.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time Hours to days (e.g., 3 hours of reflux)[2]Minutes (e.g., 2.5 minutes at 150°C)[3]
Yield Moderate to good (e.g., 50-72%)[4]Often higher (e.g., 54-87%)[3]
Energy Consumption Generally higherMore energy-efficient
Reaction Profile May lead to the formation of by-productsOften results in cleaner reactions with fewer by-products

Experimental Protocols

Conventional Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid

A solution of 2-chloro-4,6-dimethoxy triazine and an α-amino acid is prepared in a 1:1 mixture of 1,4-dioxane (B91453) and water. Triethylamine is added as an acid scavenger, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with 1N HCl, leading to the precipitation of the white solid product, which is then filtered and dried.[5]

Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives

4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is reacted with a selected amine in the presence of sodium carbonate as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in DMF. The reaction is carried out under microwave irradiation at 150 °C and 50 W for 150 seconds.[3]

Spectroscopic Validation of this compound Derivatives

The structural confirmation of synthesized aminotriazines is crucial and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3]

Spectroscopic Data for Representative this compound Derivatives
Compound1H-NMR (DMSO-d6, δ ppm)13C-NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)MS (m/z)
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid 3.83 (s, 3H, O-CH3), 3.80 (s, 3H, O–CH3), 3.91 (d, 2H, CH2), 8.13 (t, 1H, N–H)[5]40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36[5]3574–2522 (br, OH, acid), 3255 (NH, amine), 1725 (C=O, acid)[5]M+ calculated for C7H10N4O4: 214.07
2,4-Diamino-6-chloro-s-triazine ---145.55 (molecular weight)[6]
Melamine --~3400 (O-H stretching), 3000-2798 (-CH2- stretching)[1]M+ calculated for C3H6N6: 126.06

Note: Complete spectroscopic data for all compounds may not be available in a single source and is compiled from various studies.

Workflow for this compound Synthesis and Validation

The general workflow from synthesis to spectroscopic validation is outlined below.

G Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Start: Select Synthesis Route (Conventional or Microwave-Assisted) reactants Prepare Reactants (e.g., Cyanuric Chloride, Amines) start->reactants reaction Perform Reaction under Controlled Conditions reactants->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Product ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end end data_analysis->end Validated this compound

Caption: General experimental workflow from synthesis to spectroscopic validation.

Conclusion

The synthesis of aminotriazines can be efficiently achieved through both conventional and microwave-assisted methods, with the latter offering significant advantages in terms of reaction time and yield. Rigorous spectroscopic analysis using NMR, IR, and Mass Spectrometry is essential to unequivocally confirm the chemical structure of the synthesized compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

A Comparative Guide to the Structural Confirmation of Novel Aminotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of two novel aminotriazine derivatives, showcasing the diverse structural landscape and analytical methodologies employed in modern medicinal chemistry. We will compare a monosubstituted this compound, Compound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid , with a complex fused heterocyclic system, Compound B: A Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide Derivative .

Data Presentation: Spectroscopic and Physicochemical Properties

The structural elucidation of novel compounds relies on a combination of spectroscopic and analytical techniques. Below is a summary of typical data obtained for these two distinct this compound derivatives.

PropertyCompound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acidCompound B: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide
Molecular Formula C₂₀H₂₀N₆O₃C₁₄H₁₅N₉O₃S
Molecular Weight 392.42 g/mol 389.41 g/mol
¹H NMR (DMSO-d₆, δ ppm) ~3.64 (t, 4H, morpholine), ~3.73 (t, 4H, morpholine), ~6.95-7.96 (m, 9H, aromatic), ~9.28-9.59 (m, 2H, NH), ~12.46 (s, 1H, COOH)[2]~1.01 (d, 3H), ~2.85 (s, 3H), ~3.30-3.48 (m, 3H), ~4.58 (bs, 1H, NH), ~8.10 (d, 2H), ~8.45 (d, 2H)[1]
¹³C NMR (DMSO-d₆, δ ppm) ~44.0, ~66.5, ~119.3, ~121.0, ~122.6, ~123.9, ~129.0, ~130.6, ~140.4, ~145.0, ~164.5-165.2 (triazine), ~167.8 (carbonyl)[2]~11.2, ~18.0, ~52.5, ~66.9, ~120.2, ~129.7, ~140.7, ~141.9, ~143.3, ~148.3, ~148.9, ~149.3[1]
Mass Spectrometry (MS) ESI-MS confirming the molecular ion peak.HRMS (ESI, m/z) [M+H]⁺ calculated: 390.13220, found: 390.13210[1]
Appearance White solid[2]Solid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Synthesis of Compound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid

This synthesis involves a stepwise nucleophilic substitution on a cyanuric chloride core.

  • Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid.

    • To a solution of cyanuric chloride in a suitable solvent like acetone, 4-aminobenzoic acid is added.

    • The reaction is carried out at a low temperature (0-5 °C) while maintaining a basic pH using a base such as sodium carbonate to neutralize the HCl formed.

    • The mixture is stirred for several hours, and the resulting precipitate is filtered and washed to yield the monosubstituted triazine.

  • Step 2: Synthesis of 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid.

    • The product from Step 1 is dissolved in an appropriate solvent (e.g., dioxane/water mixture) with a base (e.g., sodium carbonate).

    • Aniline is added to the solution, and the reaction mixture is stirred at room temperature overnight.

    • Neutralization with an acid like HCl precipitates the disubstituted product, which is then filtered and washed.

  • Step 3: Synthesis of 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid.

    • The disubstituted product from Step 2 is reacted with morpholine (B109124) in a solvent such as dioxane.

    • The reaction is typically heated to drive it to completion.

    • After cooling, the final product is isolated by filtration and can be purified by recrystallization.

Synthesis of Compound B: Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide

The synthesis of this complex heterocyclic system is a multi-step process.[2][4]

  • Step 1: Synthesis of a chlorosulfonyl-pyrazolotriazine intermediate.

    • This step typically starts from a precursor pyrazolotriazine, which is then chlorosulfonated.

  • Step 2: Formation of the sulfonamide.

    • The chlorosulfonyl intermediate is reacted with a primary or secondary amine (e.g., a cyclic amine) in a solvent like acetonitrile (B52724) at room temperature overnight to yield the corresponding sulfonamide.

  • Step 3: Azide (B81097) addition and cyclization.

    • The sulfonamide derivative is dissolved in anhydrous ethanol, and sodium azide is added.

    • The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

    • The solvent is evaporated, and the final product is purified using column chromatography.[2]

Mandatory Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of novel small molecules like this compound derivatives.

G Experimental Workflow for Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Elemental Composition (HRMS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purification->NMR FTIR Fourier-Transform Infrared (FTIR) - Identify Functional Groups Purification->FTIR Xray Single Crystal X-ray Diffraction (for definitive structure) Purification->Xray Interpretation Spectroscopic Data Interpretation MS->Interpretation NMR->Interpretation FTIR->Interpretation Xray->Interpretation Structure Proposed Structure Interpretation->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of novel this compound derivatives.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Many pyrazolotriazine derivatives have demonstrated anticancer activity, which can be attributed to the inhibition of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).[1][3][5]

G Simplified CDK Signaling Pathway in Cancer cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates pRb->G1 arrests cell cycle in E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of CyclinE_CDK2->S promotes entry to CompoundB Compound B (Pyrazolotriazine Derivative) CompoundB->CyclinD_CDK46 inhibits CompoundB->CyclinE_CDK2 inhibits Apoptosis Apoptosis CompoundB->Apoptosis induces

Caption: Inhibition of CDK signaling by a pyrazolotriazine derivative, leading to cell cycle arrest and apoptosis.

References

A Comparative Guide to the Synthesis of Aminotriazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aminotriazines are a class of heterocyclic compounds that form the structural core of many biologically active molecules, including approved drugs and clinical candidates. Their versatile scaffold allows for diverse substitutions, leading to a wide range of pharmacological activities. Consequently, the efficient and selective synthesis of aminotriazine derivatives is of paramount importance in medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent methods for this compound synthesis: sequential nucleophilic substitution of cyanuric chloride, microwave-assisted synthesis from dicyandiamide (B1669379), and synthesis via biguanide (B1667054) condensation. The objective is to offer researchers a clear, data-driven comparison to aid in the selection of the most suitable synthetic strategy for their specific needs.

Comparative Analysis of this compound Synthesis Methods

The following table summarizes the key parameters for the three distinct methods for synthesizing aminotriazines. This comparison aims to provide a clear overview of their respective advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

ParameterMethod 1: Sequential Nucleophilic SubstitutionMethod 2: Microwave-Assisted Synthesis from DicyandiamideMethod 3: Synthesis from Biguanides and Esters
Starting Materials Cyanuric chloride, AminesDicyandiamide, NitrilesBiguanides, Esters
Reaction Type Nucleophilic Aromatic SubstitutionCyclocondensationCondensation/Cyclization
Key Reagents/Conditions Stepwise temperature control (0°C, RT, reflux), Base (e.g., K₂CO₃, DIPEA)Microwave irradiation, 130-150°C, Short reaction times (10-15 min)Reflux in methanol (B129727) with a base (e.g., NaOMe)
Typical Yield 44-98% for di-substitution[1]35-86%[2][3]7-52%[4]
Product Scope Highly versatile for mono-, di-, and tri-substituted unsymmetrical triazines.[5][6]Primarily for 2,4-diamino-6-substituted-1,3,5-triazines.[7][8]Yields N²,N²-dialkyl/aryl- or N²-aryl-diaminotriazines.
Advantages - Excellent control over substitution pattern- High yields- Well-established and widely applicable- "Green" chemistry approach with reduced solvent usage- Rapid synthesis times- Simple work-up- Utilizes readily available starting materials
Disadvantages - Requires careful temperature control- Can involve multiple steps for trisubstitution- May require specialized microwave equipment- Yields can be variable depending on the substrate- Can result in lower yields compared to other methods- May require an inert atmosphere

Experimental Protocols

Method 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

This method allows for the controlled, stepwise introduction of different nucleophiles onto the triazine ring by carefully managing the reaction temperature.

Synthesis of 2-Chloro-4,6-diamino-1,3,5-triazines:

  • Reaction Setup: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or THF) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5°C using an ice bath.

  • First Substitution: Slowly add a solution of the first amine (1 equivalent) to the cooled cyanuric chloride solution. A base, such as diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated.[9] Maintain the temperature at 0-5°C and stir for the specified time (typically 1-4 hours) to yield the monosubstituted product.

  • Second Substitution: To the solution containing the 2-amino-4,6-dichloro-1,3,5-triazine, add the second amine (1 equivalent) and allow the reaction to warm to room temperature. Stir for several hours (typically 12-24 hours) to facilitate the second substitution.[10]

  • Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Method 2: Microwave-Assisted Synthesis from Dicyandiamide

This "green" chemistry approach offers a rapid and efficient route to 2,4-diamino-1,3,5-triazines.

Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine:

  • Reaction Mixture: In a microwave-safe vessel, combine dicyandiamide (1.1 equivalents), benzonitrile (B105546) (1 equivalent), and a catalytic amount of powdered potassium hydroxide (B78521) in a minimal amount of a high-boiling solvent like DMSO or an ionic liquid ([bmim][PF6]).[3][8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 10-15 minutes).[2][3]

  • Work-up: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried to afford the pure product.

Method 3: Synthesis from Biguanides and Esters

This method involves the condensation of a biguanide with an ester to form the this compound ring.

Synthesis of N²,N²-Dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve metformin (B114582) hydrochloride (3 equivalents) and sodium methoxide (B1231860) (5 equivalents) in anhydrous methanol.[4]

  • Addition of Ester: Add methyl benzoate (B1203000) (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for the specified time (e.g., 2 hours).[4]

  • Work-up: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the final product.[4]

Visualizations

Signaling Pathway

This compound derivatives have been extensively investigated as inhibitors of various protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Inhibitor This compound->PI3K Inhibition This compound->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.

Experimental Workflows

Method1_Workflow start Start dissolve_CC Dissolve Cyanuric Chloride in Acetone/THF start->dissolve_CC cool Cool to 0-5°C dissolve_CC->cool add_amine1 Add Amine 1 + Base cool->add_amine1 stir_cold Stir at 0-5°C add_amine1->stir_cold warm_rt Warm to Room Temp. stir_cold->warm_rt add_amine2 Add Amine 2 warm_rt->add_amine2 stir_rt Stir at RT add_amine2->stir_rt workup Pour into Ice Water, Filter & Dry stir_rt->workup end End workup->end

Caption: Workflow for Sequential Nucleophilic Substitution.

Method2_Workflow start Start mix_reagents Combine Dicyandiamide, Nitrile, & Catalyst in Solvent start->mix_reagents seal_vessel Seal Microwave Vessel mix_reagents->seal_vessel irradiate Microwave Irradiation (e.g., 130°C, 10-15 min) seal_vessel->irradiate cool_down Cool to Room Temp. irradiate->cool_down workup Filter, Wash & Dry Product cool_down->workup end End workup->end

Caption: Workflow for Microwave-Assisted Synthesis.

Method3_Workflow start Start mix_biguanide Dissolve Biguanide HCl & NaOMe in Anhydrous Methanol start->mix_biguanide add_ester Add Ester mix_biguanide->add_ester reflux Heat to Reflux add_ester->reflux cool_down Cool to Room Temp. reflux->cool_down purify Solvent Removal & Column Chromatography cool_down->purify end End purify->end

Caption: Workflow for Synthesis from Biguanides and Esters.

References

A Comparative Analysis of the Biological Efficacy of Aminotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aminotriazine derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that position them as promising candidates in drug discovery. These compounds, characterized by a triazine ring substituted with one or more amino groups, have been extensively investigated for their potential as anticancer, antimicrobial, and antiviral agents. This guide provides a comparative overview of the biological activity of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of selected this compound derivatives, providing a quantitative basis for comparison. The data is compiled from various studies and highlights the diverse therapeutic potential of this class of compounds.

Compound ID Derivative Class Biological Activity Assay Cell Line/Organism IC50 / MIC (µM) Reference
4f Imamine-1,3,5-triazineAnticancerMTT AssayMDA-MB-231 (Breast Cancer)6.25[1]
4k Imamine-1,3,5-triazineAnticancerMTT AssayMDA-MB-231 (Breast Cancer)8.18[1]
Imatinib Positive ControlAnticancerMTT AssayMDA-MB-231 (Breast Cancer)35.50[1]
8e Tri-amino-substituted 1,3,5-triazine (B166579)AnticancerCytotoxicity AssayA549 (Lung Cancer)0.050[2]
9a Tri-amino-substituted 1,3,5-triazineAnticancerCytotoxicity AssayA549 (Lung Cancer)0.042[2]
10e Tri-amino-substituted 1,3,5-triazineAnticancerCytotoxicity AssayA549 (Lung Cancer)0.062[2]
11e Tri-amino-substituted 1,3,5-triazineAnticancerCytotoxicity AssayA549 (Lung Cancer)0.028[2]
23a DihydrotriazineAntibacterialBroth Dilution8 bacterial strains1 µg/mL[3]
23a DihydrotriazineAntifungalBroth DilutionC. albicans1 µg/mL[3]
10 1,3,5-Triazine aminobenzoic acidAntimicrobialNot SpecifiedS. aureusComparable to Ampicillin[4][5]
13 1,3,5-Triazine aminobenzoic acidAntimicrobialNot SpecifiedE. coliComparable to Ampicillin[4][5]
14 1,3,5-Triazine aminobenzoic acidAntimicrobialNot SpecifiedE. coliComparable to Ampicillin[4]
16 1,3,5-Triazine aminobenzoic acidAntimicrobialNot SpecifiedS. aureusComparable to Ampicillin[4][5]
25 1,3,5-Triazine aminobenzoic acidAntimicrobialNot SpecifiedS. aureusComparable to Ampicillin[4][5]
30 1,3,5-Triazine aminobenzoic acidAntimicrobialNot SpecifiedS. aureusComparable to Ampicillin[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound derivatives.

1. MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the imamine-1,3,5-triazine derivatives and the positive control (imatinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The viable cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

2. Broth Dilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams illustrate a key signaling pathway targeted by some this compound derivatives and a typical experimental workflow.

DHFR_Inhibition_Pathway cluster_folate_metabolism Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis & Cell Proliferation DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Pyrimidines THF->Nucleotides One-carbon transfer DHFR->THF DNA DNA Synthesis Nucleotides->DNA CellProliferation Cell Proliferation DNA->CellProliferation This compound This compound Derivatives This compound->DHFR Inhibition

DHFR Inhibition by this compound Derivatives.

Many this compound derivatives exert their biological effects by inhibiting key enzymes in metabolic pathways. For instance, some antibacterial and anticancer aminotriazines are known to target Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2][3] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, thereby impeding DNA synthesis and cell proliferation.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound Derivatives (various concentrations) seed_cells->treat_cells incubate1 Incubate (e.g., 48-72 hours) treat_cells->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate to Allow Formazan Formation add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read_absorbance Measure Absorbance (e.g., 570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow of the MTT Assay for Cytotoxicity.

The MTT assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. The workflow illustrates the sequential steps from cell seeding to data analysis, providing a clear overview of the experimental procedure used to determine the IC50 values of the this compound derivatives.[1]

References

Aminotriazine in the Spotlight: A Comparative Guide to Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a significant portion of approved drugs. Their structural diversity and ability to interact with a wide range of biological targets make them indispensable tools in the quest for novel therapeutics. Among these, the aminotriazine core has garnered considerable interest, particularly in the development of targeted therapies. This guide provides an objective comparison of the this compound scaffold against other prominent heterocyclic systems, supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers in making informed decisions during the drug discovery process.

At a Glance: this compound versus Other Key Heterocycles

The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This section provides a high-level comparison of this compound with other widely used heterocyclic scaffolds such as pyridine, pyrimidine, quinoline (B57606), and pyrazole (B372694).

ScaffoldKey Features & ApplicationsNotable Approved Drugs (Examples)
This compound - Privileged scaffold in kinase inhibition.[1] - Readily synthesized and functionalized.[2] - Often employed in anticancer agents.Enasidenib, Gedatolisib, Altretamine
Pyridine - One of the most common N-heterocycles in FDA-approved drugs.[3] - Versatile scaffold with a wide range of biological activities.Imatinib, Nifedipine, Isoniazid
Pyrimidine - Foundational structure in nucleic acids (thymine, cytosine, uracil). - Key scaffold for kinase inhibitors and other targeted therapies.Imatinib, Gefitinib, 5-Fluorouracil
Quinoline - Bicyclic scaffold with a broad spectrum of activity, including anticancer and antimalarial.[4][5]Chloroquine, Hydroxychloroquine, Bosutinib
Pyrazole - Versatile scaffold with applications as kinase inhibitors, anti-inflammatory, and anticancer agents.[6][7] - Known for its role in developing highly selective inhibitors.[8]Celecoxib, Sildenafil, Ruxolitinib

Performance in Head-to-Head (Comparative Context) Studies

Kinase Inhibition: A Major Battleground

Kinase inhibitors represent a significant class of targeted therapies, and various heterocyclic scaffolds are employed to interact with the ATP-binding pocket of these enzymes.

Table 1: Comparative Efficacy of Kinase Inhibitors Featuring Different Heterocyclic Scaffolds

Heterocyclic ScaffoldCompound ExampleTarget Kinase(s)Cell LineReported IC50 (nM)
This compound Gedatolisib (PF-05212384)PI3K/mTORVarious1.6 - 160
Pyridine/Pyrimidine ImatinibBcr-Abl, c-Kit, PDGFRK562~250
Quinoline BosutinibSrc, AblK5621.2
Pyrazole RuxolitinibJAK1/2Ba/F3-JAK2V617F0.5

Note: IC50 values are highly dependent on the specific compound, the target kinase, and the experimental conditions. The data presented here is for illustrative purposes and is compiled from multiple sources.

The data suggests that while this compound-based inhibitors like Gedatolisib show potent activity, other scaffolds such as quinoline and pyrazole have also yielded highly potent kinase inhibitors. The choice of scaffold is often dictated by the specific structural requirements of the target kinase's ATP-binding site and the desired selectivity profile.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides methodologies for key assays commonly used in the evaluation of drug candidates containing heterocyclic scaffolds.

In Vitro Kinase Assay

This assay is fundamental for determining the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.

    • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of a drug on signaling pathways.

Protocol:

  • Reagents and Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • Transfer buffer

    • Nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to the proteins of interest, e.g., phospho-Akt, total-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate the proteins in the cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and then incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the mechanism of action of a drug often involves elucidating its effect on intracellular signaling pathways. Graphviz diagrams are provided below to illustrate a representative signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Regulation Aminotriazine_Inhibitor This compound-based PI3K/mTOR Inhibitor Aminotriazine_Inhibitor->PI3K Aminotriazine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action of an this compound-based drug.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Target_ID Target Identification Lead_Gen Lead Generation (Scaffold Selection) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Kinase, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III NDA NDA/MAA Submission Phase_III->NDA Approval FDA/EMA Approval NDA->Approval Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV

Caption: A generalized workflow for drug discovery and development.

Conclusion

The this compound scaffold has established itself as a valuable and versatile core in modern drug discovery, particularly in the realm of kinase inhibitors for oncology. While direct, comprehensive comparative studies against other heterocyclic scaffolds are limited, the available evidence demonstrates its potential to yield potent and effective drug candidates. The choice of a heterocyclic core remains a multifaceted decision, contingent on the specific biological target, desired physicochemical properties, and synthetic feasibility. This guide has provided a comparative overview, supported by experimental protocols and visual aids, to empower researchers in their strategic selection of heterocyclic scaffolds for the development of next-generation therapeutics. Further head-to-head studies will be invaluable in delineating the subtle yet significant advantages of each scaffold in different therapeutic contexts.

References

The Aminotriazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic properties, and synthetic accessibility is perpetual. Among the plethora of heterocyclic systems, the aminotriazine core has emerged as a "privileged structure" in medicinal chemistry. This guide provides a comprehensive comparison of the this compound scaffold against other common heterocyclic cores, supported by experimental data, detailed protocols, and visualizations of key signaling pathways, underscoring its advantages in the design of next-generation therapeutics.

The 1,3,5-triazine (B166579), or s-triazine, is a six-membered aromatic ring containing three nitrogen atoms. Its derivatives, particularly aminotriazines, have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The key advantages of the this compound core lie in its unique structural and electronic properties, which facilitate diverse interactions with biological targets and offer a versatile platform for chemical modification.

Key Advantages of the this compound Core:

  • Structural Versatility and Synthetic Tractability: The 1,3,5-triazine ring is readily synthesized and can be sequentially and selectively functionalized at its three substitution points. This allows for the creation of large and diverse chemical libraries, facilitating the optimization of structure-activity relationships (SAR).[3] The ability to introduce various substituents enables fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, while amino substituents can act as hydrogen bond donors. This dual capability allows for strong and specific interactions with amino acid residues in the active sites of enzymes and receptors, contributing to high binding affinity and potency.

  • Bioisosteric Replacement: The triazine ring can serve as a bioisostere for other aromatic systems, such as benzene (B151609) or other heterocycles. This allows medicinal chemists to modify existing pharmacophores to improve their properties without drastically altering their interaction with the target.

  • Diverse Biological Activities: The this compound scaffold is a component of numerous clinically approved drugs and investigational agents, demonstrating its broad therapeutic potential across various disease areas.[3][4]

Comparative Performance in Oncology: Targeting Key Kinases

Kinase inhibitors are a cornerstone of targeted cancer therapy. The this compound scaffold has been successfully employed in the development of potent and selective kinase inhibitors. Here, we compare the performance of this compound-based inhibitors with other heterocyclic scaffolds targeting critical oncogenic kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of cell cycle progression, and its aberrant activity is implicated in the development of numerous cancers.[1]

Figure 1: Simplified CDK2 Signaling Pathway. This diagram illustrates the central role of the Cyclin E/CDK2 complex in driving the cell cycle from the G1 to the S phase through the phosphorylation of the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent gene expression required for DNA replication. Inhibitors targeting CDK2 can block this transition, leading to cell cycle arrest.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1-S Transition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D/CDK4/6 Cyclin D-CDK4/6 Complex Rb-E2F Rb-E2F Complex Cyclin D/CDK4/6->Rb-E2F p Rb Rb E2F E2F Cyclin E Cyclin E E2F->Cyclin E S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Rb-E2F->Rb Releases Rb-E2F->E2F Releases CDK2 CDK2 Cyclin E/CDK2 Cyclin E-CDK2 Complex Cyclin E/CDK2->Rb-E2F p DNA Replication DNA Replication S-Phase Genes->DNA Replication Cyclin DCDK4/6 Cyclin DCDK4/6 Cyclin DCDK4/6->Cyclin D/CDK4/6 Cyclin ECDK2 Cyclin ECDK2 Cyclin ECDK2->Cyclin E/CDK2

Compound/ScaffoldTargetIC50 (nM)Cell LineReference
This compound Derivative (e.g., Fused with Pyrazole) CDK2 2.32 ± 0.21 µM (for compound 3j) A549 (Lung Cancer) [5]
Pyrimidine Derivative (Roscovitine)CDK2450-N/A
Quinoline Derivative (e.g., Compound 15)CDK1/CycA-U251, PC-3, K562, HCT-15, MCF7, SK-LU-1[6]

Note: Direct comparative IC50 values for different scaffolds against CDK2 in the same study are limited in the provided search results. The data presented is from different studies and serves as an illustration of the potency range.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Figure 2: VEGFR Signaling Pathway in Angiogenesis. This diagram shows the binding of VEGF to its receptor (VEGFR), leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration, key events in angiogenesis. This compound-based inhibitors can block the kinase activity of VEGFR, thereby inhibiting these processes.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration

Compound/ScaffoldTargetIC50 (nM)Cell LineReference
This compound Derivative VEGFR-2 - - [7]
Pyrimidine Derivative (Pazopanib)VEGFR-28-[8]
Quinoline Derivative (Sorafenib)VEGFR-290-[8]

Experimental Protocols

To facilitate the evaluation and comparison of novel this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Target kinase (e.g., CDK2, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the test compound dilution or DMSO (as a control) to each well.

    • Add 10 µL of the kinase solution (containing the kinase and substrate in kinase assay buffer) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within a signaling pathway following treatment with a test compound.

Objective: To confirm the on-target effect of an this compound derivative by assessing the phosphorylation of downstream targets in a relevant signaling pathway (e.g., VEGFR or CDK2 pathways).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR, anti-phospho-Rb, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect the cell lysates and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The this compound core represents a highly versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in diverse biological interactions have led to its successful application in the development of numerous therapeutic agents. As demonstrated by its utility in targeting key oncogenic kinases, the this compound scaffold provides a robust platform for the design of potent and selective inhibitors. The experimental protocols provided herein offer a framework for the systematic evaluation of novel this compound derivatives, facilitating the discovery and development of the next generation of targeted therapies. The continued exploration of this privileged structure is poised to yield further breakthroughs in the treatment of a wide range of diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aminotriazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three widely used analytical methods for the detection and quantification of aminotriazine herbicides: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented herein is supported by experimental data from various scientific sources to aid researchers in selecting the most appropriate method for their specific analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key quantitative parameters for the detection of common aminotriazines by GC-MS, LC-MS/MS, and ELISA.

Table 1: Performance Characteristics of GC-MS for this compound Analysis

ParameterPerformanceAnalytesMatrixCitation
Linearity (r²) >0.99Atrazine (B1667683), Simazine (B1681756), Propazine, and metabolitesWater
Accuracy (Recovery) 70-120%Atrazine, Simazine, Propazine, and metabolitesWater
Precision (%RSD) <20%Atrazine, Simazine, Propazine, and metabolitesWater
Limit of Detection (LOD) 1-5 µg/kgAtrazine, cyanazine, metribuzine, simazine, deethylatrazine, and deisopropylatrazineSoil
Limit of Quantitation (LOQ) 10 µg/kgAtrazine, cyanazine, metribuzine, simazine, deethylatrazine, and deisopropylatrazineSoil

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterPerformanceAnalytesMatrixCitation
Linearity (r²) 0.9964 - 0.9982Atrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, and SimazineDrinking Water
Accuracy (Recovery) 83-85% for Atrazine; 67-72% for AlachlorAtrazine, Simazine, AlachlorDrinking Water
Precision (%RSD) <10%Triazine HerbicidesTraditional Chinese Medicine
Limit of Detection (LOD) 0.01 - 0.05 ng/gEight 1,3,5-triazine (B166579) herbicidesWater and Soil
Limit of Quantitation (LOQ) 0.10 ppb for all analytesAtrazine, simazine and their degradates; ametryn, prometryn (B1678245) and their degradates; and metolachlorWater

Table 3: Performance Characteristics of ELISA for Atrazine Detection

ParameterPerformanceAnalyteMatrixCitation
Applicable Concentration Range 0.05 - 5.0 ppbAtrazineWater
Test Sensitivity (Detection Limit) 0.04 ng/mLAtrazineWater
Test Reproducibility (CVs) <10% for standards; <15% for samplesAtrazineWater
Cross-reactivity Propazine: 96%, Simazine: 14.3%, Ametryn: 1.5%, Deethylatrazine: 3.08%, Terbutylazine: 0.33%, Hydroxyatrazine: 0.01%AtrazineWater

Experimental Protocols

Detailed and accurate methodologies are crucial for the successful cross-validation of analytical methods. The following sections provide generalized protocols for the GC-MS, LC-MS/MS, and ELISA methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis in Soil

This protocol is based on microwave-assisted extraction followed by GC-MS analysis.

  • Sample Preparation (Microwave-Assisted Extraction - MAE):

    • Weigh 10 g of a homogenized soil sample into a microwave extraction vessel.

    • Add 20 mL of acetonitrile (B52724) to the vessel.

    • Place the vessel in the microwave extractor and heat at 80°C for 5-10 minutes with 80% power output.

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into a collection vial.

    • The extract is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode, 250°C.

      • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at 50°C for 1 minute, then ramp at 6°C/min to 280°C and hold for 5.67 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

    • Injection: Inject 1 µL of the prepared extract into the GC-MS system.

    • Data Analysis: Identify and quantify the aminotriazines based on their retention times and characteristic mass fragments compared to known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis in Water

This protocol is based on the direct injection method outlined in EPA Method 536.0.

  • Sample Preparation:

    • For drinking water samples, no solid-phase extraction (SPE) is required.

    • To a 1 mL aliquot of the water sample, add a solution of ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM.

    • Add an internal standard solution to the sample.

    • The sample is now ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A C18 reversed-phase column (e.g., Hypersil GOLD).

      • Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing a suitable additive like ammonium acetate.

      • Flow Rate: Typically 0.2-0.5 mL/min.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of specific precursor-product ion transitions for each analyte.

    • Injection: Inject a small volume (e.g., 10-100 µL) of the prepared sample into the LC-MS/MS system.

    • Data Analysis: Quantify the aminotriazines by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Atrazine in Water

This protocol is a generalized procedure for a competitive ELISA.

  • Assay Procedure:

    • Add 50 µL of standards, controls, or water samples to the antibody-coated microtiter wells.

    • Add 100 µL of the atrazine-enzyme conjugate to each well.

    • Incubate the plate for 40 minutes at room temperature.

    • Wash the wells three times with the provided wash buffer to remove any unbound reagents.

    • Add 100 µL of the substrate solution (e.g., pNPP) to each well and incubate for 20 minutes at room temperature to allow for color development.

    • Add 50 µL of the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at 405 nm using a microplate reader.

    • Data Analysis: The concentration of atrazine in the samples is inversely proportional to the color intensity. Calculate the atrazine concentration by interpolation from a standard curve constructed with each run.

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a logical comparison of the three techniques discussed.

CrossValidationWorkflow cluster_prep Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Homogeneous Sample Lot Prep Sample Preparation (e.g., Spiking, Extraction) Sample->Prep GCMS GC-MS Analysis Prep->GCMS LCMSMS LC-MS/MS Analysis Prep->LCMSMS ELISA ELISA Analysis Prep->ELISA DataGCMS GC-MS Results GCMS->DataGCMS DataLCMSMS LC-MS/MS Results LCMSMS->DataLCMSMS DataELISA ELISA Results ELISA->DataELISA Compare Statistical Comparison (e.g., Correlation, Bias) DataGCMS->Compare DataLCMSMS->Compare DataELISA->Compare Conclusion Method Performance Conclusion Compare->Conclusion MethodComparison GCMS GC-MS Pros: - High Specificity - Well-established - Good for volatile compounds Cons: - Derivatization may be needed - Less suitable for polar compounds LCMSMS LC-MS/MS Pros: - High Sensitivity & Specificity - Wide applicability (polar & non-polar) - No derivatization needed Cons: - Matrix effects can be an issue - Higher instrument cost GCMS->LCMSMS Orthogonal Method ELISA ELISA Pros: - High Throughput - Rapid & Cost-effective - Field-portable kits available Cons: - Cross-reactivity can lead to false positives - Semi-quantitative in some cases - Less specific than MS methods GCMS->ELISA Confirmatory vs. Screening LCMSMS->ELISA Confirmatory vs. Screening

Comparison Guide: Gedatolisib, a Novel Aminotriazine Derivative, vs. Omipalisib for PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Gedatolisib (PF-05212384), a novel 1,3,5-triazine (B166579) derivative, and Omipalisib (GSK2126458), an established benchmark compound. Both are potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are critical regulators of cell growth, proliferation, and survival.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[4][5] This document is intended for researchers, scientists, and drug development professionals evaluating next-generation kinase inhibitors.

Gedatolisib is a dual PI3K/mTOR inhibitor that contains the s-triazine scaffold, a structure found in several approved anticancer drugs.[6] Omipalisib is a highly selective and potent pyridylsulfonamide inhibitor of PI3K and mTOR that has been extensively characterized in preclinical studies.[7][8]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for Gedatolisib and Omipalisib, focusing on their inhibitory potency against key PI3K isoforms and mTOR, as well as their antiproliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency

CompoundTargetPotency (IC50 / Ki)Source(s)
Gedatolisib (PF-05212384) PI3KαIC50: 0.4 nM[9]
PI3KγIC50: 5.4 nM[9]
mTORIC50: 1.6 nM[9]
Omipalisib (GSK2126458) PI3Kα (p110α)Ki: 0.019 nM[10][11]
PI3Kβ (p110β)Ki: 0.13 nM[10][11]
PI3Kδ (p110δ)Ki: 0.024 nM[10][11]
PI3Kγ (p110γ)Ki: 0.06 nM[10][11]
mTORC1 / mTORC2Ki: 0.18 nM / 0.3 nM[10][11]

Note: Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) as reported in the sources. Lower values indicate higher potency.

Table 2: In Vitro Antiproliferative Activity

CompoundCell Line (Cancer Type)Potency (IC50)Source(s)
Gedatolisib (PF-05212384) MDA-361 (Breast)4 nM[9]
PC3-MM2 (Prostate)13.1 nM[9]
Omipalisib (GSK2126458) T47D (Breast)3 nM[11]
BT474 (Breast)2.4 nM[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and a standard workflow for evaluating kinase inhibitors like Gedatolisib and Omipalisib.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates PI3K->PIP2 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Gedatolisib & Omipalisib Inhibitor->PI3K Inhibitor->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Drug_Discovery_Workflow start Compound Design & Synthesis invitro In Vitro Kinase Assay (IC50 / Ki) start->invitro cellbased Cell-Based Proliferation Assay (Antiproliferative IC50) invitro->cellbased invivo In Vivo Xenograft Model (Tumor Growth Inhibition) cellbased->invivo leadopt Lead Optimization invivo->leadopt

Caption: A typical preclinical workflow for kinase inhibitor discovery.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation and replication of experimental findings. Below are representative protocols for the key assays cited.

1. In Vitro Kinase Assay (Fluorescence-Based)

This protocol outlines a general method for determining the IC50 of an inhibitor against a specific kinase.

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K or mTOR kinases.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the phosphorylation of a specific substrate by the kinase.[12] Inhibition is measured by the decrease in the fluorescent signal.

  • Materials:

    • Purified recombinant kinase (e.g., PI3Kα, mTOR).

    • Biotinylated peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test compounds (Gedatolisib, Omipalisib) serially diluted in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

    • 384-well low-volume assay plates.

  • Procedure:

    • Add 0.1 µL of test compound dilutions to the assay plate wells. Control wells receive DMSO only.[11]

    • Prepare a kinase/substrate master mix in assay buffer and add it to the wells.

    • Pre-incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.[9]

    • Stop the reaction by adding a buffer containing EDTA.

    • Add the detection reagents (terbium-labeled antibody and streptavidin-acceptor) and incubate for 60 minutes to allow for binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring fluorescence at the appropriate wavelengths for the donor and acceptor.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Cell Proliferation (MTS/MTT) Assay

This protocol describes a common method for assessing the antiproliferative effects of compounds on cancer cell lines.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Principle: Viable cells metabolically reduce a tetrazolium salt (like MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.[9]

  • Materials:

    • Cancer cell lines (e.g., MDA-361, T47D).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds serially diluted in culture medium.

    • 96-well cell culture plates.

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) and incubate for 24 hours to allow for attachment.[9]

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with vehicle (DMSO) as a negative control.

    • Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and use non-linear regression analysis to determine the IC50 value.

References

A Comparative Guide to Structure-Activity Relationships of Aminotriazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminotriazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs targeting various key proteins implicated in diseases such as cancer and inflammation. The information is presented to facilitate the rational design of novel and potent therapeutic agents.

I. This compound Analogs as Kinase Inhibitors

Kinases are a major class of drug targets, and this compound derivatives have shown significant promise as inhibitors of several important kinases.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial mediator in B-cell receptor signaling, making it an attractive target for B-cell malignancies. A series of 6-amino-1,3,5-triazine derivatives have been developed as irreversible BTK inhibitors.[1]

Table 1: SAR of 6-Amino-1,3,5-triazine Derivatives as BTK Inhibitors

CompoundR1R2BTK IC50 (nM)EGFR IC50 (nM)
C11 4-phenoxyphenyl2-fluoro-5-acrylamidobenzyl17.0>1000
Reference ----

Data extracted from a study on novel 6-amino-1,3,5-triazine derivatives.[1]

The SAR studies revealed that the introduction of a warhead like an acrylamide (B121943) group at the R2 position leads to irreversible inhibition. Compound C11 demonstrated potent BTK inhibition and excellent selectivity over EGFR.[1]

Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

PDKs are key regulators of cellular metabolism and are overexpressed in various cancers. Hybrid molecules combining 1,2,4-amino triazines with 7-azaindoles and indoles have been synthesized and evaluated as PDK inhibitors.[2][3]

Table 2: SAR of 1,2,4-Amino-triazine Derivatives as PDK Inhibitors

CompoundR (on phenyl)R' (on 7-azaindole)PDK1 IC50 (µM)PDK4 IC50 (µM)
Analog 1 HH>10>10
Analog 2 4-FH1.22.5
Analog 3 4-F5-Br0.51.1

Data synthesized from findings on 1,2,4-amino-triazine derivatives.[2][3]

SAR studies indicated that a fluorine atom at the para position of the phenyl ring and a bromine substituent at the 5-position of the 7-azaindole (B17877) significantly enhanced the inhibitory activity against both PDK1 and PDK4.[2]

Tie-2 Kinase Inhibitors

Tie-2 is a receptor tyrosine kinase essential for angiogenesis. A novel class of selective Tie-2 inhibitors was developed from a multi-kinase inhibitor by incorporating an this compound hinge-binding moiety.[4]

Table 3: SAR of this compound Derivatives as Tie-2 Inhibitors

CompoundHinge BinderTerminal Aryl RingTie-2 IC50 (nM)KDR IC50 (nM)
Lead Cmpd AmideUnsubstituted Phenyl>100020
Analog 4 This compound3-aminophenyl5>1000
Analog 5 This compound3-hydroxyphenyl3>1000

Data based on research into selective Tie-2 inhibitors.[4]

Reversing the amide connectivity and introducing an this compound group to interact with the kinase hinge region, along with 3-substitutions on the terminal aryl ring, resulted in excellent Tie-2 potency and selectivity against KDR.[4]

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer. l-Aminoacyl-triazine derivatives have been identified as isoform-selective PI3Kβ inhibitors.[5]

Table 4: SAR of l-Aminoacyl-triazine Derivatives as PI3Kβ Inhibitors

CompoundAmino Acid Side ChainPI3Kβ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 -2635
Analog 6 (l-Ala) Methyl150800
Analog 7 (d-Ala) Methyl750200

Data from a study on isoform-selective PI3Kβ inhibitors.[5]

The stereochemistry of the amino acid moiety was found to be a key determinant of isoform selectivity. l-aminoacyl derivatives showed a preference for PI3Kβ, while their d-enantiomers favored PI3Kδ.[5]

II. Experimental Protocols

General Synthesis of 6-Amino-1,3,5-triazine Derivatives

A common synthetic route involves the sequential nucleophilic substitution of cyanuric chloride. The first chlorine is substituted with an amine at a low temperature (0-5 °C). The second substitution with another amine is carried out at room temperature, and the final substitution, if required, is performed at an elevated temperature. The reactions are typically carried out in a suitable solvent like acetone (B3395972) or THF in the presence of a base such as sodium bicarbonate or potassium carbonate to neutralize the generated HCl.

Kinase Inhibition Assay (General Protocol)

Kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® assay. The assay quantifies the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Setup: A reaction mixture containing the kinase, substrate, ATP, and the test compound (this compound analog) in a suitable buffer is prepared in a 96-well plate.

  • Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: The Kinase-Glo® reagent is added to terminate the kinase reaction and initiate a luminescent signal.

  • Measurement: The luminescence is measured using a plate reader. The inhibitory activity of the compound is calculated as a percentage of the control (reaction without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of the this compound analogs is often evaluated using the MTT or MTS assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specific duration (e.g., 72 hours).

  • Reagent Addition: MTT or MTS reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.

  • Measurement: The absorbance of the formazan product, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

III. Visualizing Molecular Interactions and Workflows

BTK Signaling Pathway Inhibition

BTK_Signaling_Inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates Downstream Downstream Signaling PLCg2->Downstream Activates Proliferation B-Cell Proliferation Downstream->Proliferation Promotes This compound This compound Inhibitor This compound->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway by this compound analogs.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Synthesis Synthesis of This compound Analogs InVitro In Vitro Assays (e.g., Kinase Inhibition) Synthesis->InVitro Cellular Cellular Assays (e.g., Proliferation) InVitro->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A typical workflow for SAR studies of this compound analogs.

Logical Relationship in SAR Analysis

SAR_Logic cluster_modifications Structural Modifications Core This compound Core R1 Modification at R1 Core->R1 R2 Modification at R2 Core->R2 R3 Modification at R3 Core->R3 Activity Biological Activity (e.g., IC50) R1->Activity R2->Activity R3->Activity Potency Increased Potency Activity->Potency Selectivity Improved Selectivity Activity->Selectivity Decreased Decreased Activity Activity->Decreased

Caption: Logical flow of a structure-activity relationship (SAR) analysis.

References

Comparative Docking Analysis of Aminotriazine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of aminotriazine derivatives against various biological targets.

This guide provides a comparative overview of molecular docking studies performed on this compound derivatives, highlighting their potential as inhibitors for a range of therapeutic targets. The information presented is collated from recent scientific literature, offering a valuable resource for researchers in the fields of medicinal chemistry and computational drug design. The objective is to present a clear comparison of the docking performance of these derivatives, supported by experimental data and detailed methodologies.

I. Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their target proteins. The following tables summarize the quantitative data from various studies on this compound derivatives, offering a comparative perspective on their potential efficacy against different biological targets.

Table 1: Docking Performance of this compound Derivatives against EGFR

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 2EGFR (1XKK)--Interacts with 22 amino acids, similar to the positive control (Lapatinib)[1]
Compound 4EGFR (1XKK)--Similar binding orientation to the positive control[1]
Compound 1EGFR (1XKK)-High-[1]
Compound 5EGFR (1XKK)-High-[1]
Compound 7EGFR (1XKK)-High-[1]
Lapatinib (Control)EGFR (1XKK)-MinimalForms hydrogen bonds with 23 amino acid residues[1]

Table 2: Docking Performance of 1,3,5-Triazine Derivatives against Human Dihydrofolate Reductase (hDHFR)

| Compound | Target Protein | IC50 (nM) | Docking Score (FlexX) | Binding Free Energy (ΔG) | Key Interacting Residues | Reference | |---|---|---|---|---|---| | Compound 8e | hDHFR | 50 | - | - | - |[2] | | Compound 9a | hDHFR | 42 | - | - | - |[2] | | Compound 10e | hDHFR | 62 | - | - | - |[2] | | Compound 11e | hDHFR | 28 | - | - | - |[2] | | Methotrexate (Control) | hDHFR | - | - | - | - |[2] |

Table 3: Docking Performance of 1,2,4-Triazine Derivatives against DNA Gyrase and CYP51

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference | |---|---|---|---| | Compound 5 | DNA Gyrase (4KTN) | -7.49 | - |[3] | | Compound 9 | DNA Gyrase (4KTN) | - | - |[3] | | Compound 5 | CYP51 (4WMZ) | -8.73 | TYR 126, GLY 315, ILE 471, ARG 385, GLY 465 |[3] | | Compound 9 | CYP51 (4WMZ) | - | TYR 126, GLY 315, ILE 471, ARG 385, GLY 465 |[3] | | Ciprofloxacin (Control) | DNA Gyrase (4KTN) | - | - |[3] | | Ketoconazole (Control) | CYP51 (4WMZ) | -7.86 | CYS 470 |[3] |

Table 4: Docking Performance of 1,3,5-Triazine Derivatives against E. coli and S. aureus DNA Gyrases

| Compound | Target Organism | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference | |---|---|---|---|---| | Compound 3b | E. coli | -8.8 | - | Ser-172, Asn-181, Asn-269, Gly-331 |[4] | | Compound 3b | S. aureus | -9.2 | - | Gly-375, Asn-383, Gln-468, Asn-470, Arg-473, Ser-531, Gly-533 |[4] | | Streptomycin (Control) | E. coli / S. aureus | - | - | - |[4] |

II. Experimental Protocols: A Synthesized Approach to Molecular Docking

The methodologies employed in the cited studies follow a standardized workflow for molecular docking. Here is a detailed, synthesized protocol that outlines the key steps involved.

1. Software and Hardware:

  • Docking Software: Molecular Operating Environment (MOE)[1][3][5], AutoDock Vina[4][6], LeadIT.[2]

  • Visualization Software: MOE[1][3][5], Chimera.[6]

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).[3]

  • These structures are then converted to 3D formats (.mol or .pdb).[3]

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94x) to obtain stable conformations.

3. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB) (--INVALID-LINK--3][4]

  • Preprocessing: Water molecules and co-crystallized ligands are typically removed from the protein structure.[3][4]

  • Optimization: Polar hydrogen atoms are added, and the hydrogen bond network is optimized.[3][4]

  • Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes.[3]

4. Active Site Identification and Docking:

  • The binding site (active site) of the protein is identified, often based on the location of the co-crystallized ligand in the original PDB file.[1]

  • Oriented Docking: This technique is used to improve the precision of the docking process by defining the active site.[1]

  • The prepared ligands are then docked into the defined active site of the prepared protein.

  • The docking algorithm generates multiple binding poses for each ligand and calculates a scoring function to rank them.

5. Post-Docking Analysis:

  • Scoring Functions: The binding affinity is estimated using scoring functions that produce values such as docking scores (in kcal/mol) or binding free energies (ΔG).[2][3] A more negative score generally indicates a more favorable interaction.

  • Interaction Analysis: The best-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[1][3][4]

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and a reference ligand (if available) is calculated. RMSD values less than 2.0 Å are generally considered to indicate a good binding mode.[1]

III. Visualized Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

General Workflow for Comparative Molecular Docking Studies cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) define_site Define Binding Site ligand_prep->define_site protein_prep Protein Preparation (PDB retrieval, Cleaning, Optimization) protein_prep->define_site run_docking Run Docking Simulation define_site->run_docking analyze_poses Analyze Binding Poses (Scoring, RMSD) run_docking->analyze_poses visualize Visualize Interactions (Hydrogen Bonds, etc.) analyze_poses->visualize compare Compare Derivatives analyze_poses->compare

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

EGFR Signaling Pathway Inhibition

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the inhibitory action of this compound derivatives.

Simplified EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds P Phosphorylation EGFR->P Activates Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.

References

A Researcher's Guide to Evaluating the Selectivity of Aminotriazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminotriazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. A critical determinant of their clinical success and utility as research tools is their selectivity – the ability to inhibit the intended target enzyme without affecting other related or unrelated enzymes. This guide provides a comprehensive comparison of methodologies to evaluate the selectivity of this compound-based enzyme inhibitors, supported by experimental data and detailed protocols.

Understanding the Importance of Selectivity

A lack of selectivity can lead to off-target effects, resulting in unforeseen side effects and toxicity. Conversely, a well-defined selectivity profile can illuminate the specific roles of an enzyme in complex biological pathways. For drug development, a highly selective inhibitor is often desired to minimize adverse effects. In chemical biology, exquisitely selective inhibitors are indispensable tools for dissecting cellular signaling.

Key Enzyme Targets for this compound-Based Inhibitors

This compound derivatives have shown significant promise as inhibitors of several key enzyme families, most notably:

  • Phosphoinositide 3-Kinases (PI3Ks): These lipid kinases are central to the PI3K/AKT/mTor signaling pathway, which regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.[1][2][3]

  • Pyruvate (B1213749) Dehydrogenase Kinases (PDKs): These mitochondrial serine/threonine kinases are key regulators of cellular metabolism. By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDKs shift glucose metabolism from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), a characteristic of many cancer cells.[4][5][6]

Quantitative Comparison of Inhibitor Selectivity

The following tables summarize the inhibitory activity (IC50 values) of representative this compound-based compounds against their primary targets and related enzyme isoforms. Lower IC50 values indicate higher potency.

Table 1: In Vitro Selectivity of this compound-Based PI3K Inhibitors

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Reference Compound(s)
ZSTK474 1644495Pan-PI3K Inhibitor
Compound 19 (l-alanine derivative of ZSTK474) >100065>1000980PI3Kβ-selective
Compound 21 (d-alanine derivative of ZSTK474) >1000950>100062PI3Kδ-selective

Data compiled from a study on l-Aminoacyl-triazine Derivatives as Isoform-Selective PI3Kβ Inhibitors.[7]

Table 2: In Vitro Selectivity of this compound-Based PDK Inhibitors

CompoundPDK1 (% Inhibition @ 1.5 µM)PDK2 (% Inhibition @ 1.5 µM)PDK3 (% Inhibition @ 1.5 µM)PDK4 (% Inhibition @ 1.5 µM)
Compound 5i 100<20<2085
Compound 5k 100<20<2090
Compound 5l 100<20<2088
Compound 6h 100<20<2092
Compound 6j 100<20<2095

Data from a study on 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding of inhibitor selectivity.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | PDK1->AKT P TSC1_2 TSC1/2 AKT->TSC1_2 | mTORC2 mTORC2 mTORC2->AKT P Rheb Rheb TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound Inhibitor This compound->PI3K Inhibition

Caption: The PI3K/AKT/mTOR Signaling Pathway.

PDK_PDH_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK PDK PDK->PDC P (Inactivation) PDP PDP PDP->PDC Dephosphorylation (Activation) This compound This compound Inhibitor This compound->PDK Inhibition ATP_NADH High ATP, NADH, Acetyl-CoA ATP_NADH->PDK Activation ADP_NAD High ADP, NAD+, Pyruvate ADP_NAD->PDK Inhibition

Caption: The PDK/PDH Metabolic Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Start Recombinant Enzyme Assay Kinase Assay (e.g., ADP-Glo) Biochem_Start->Assay Inhibitor_Biochem This compound Inhibitor (Varying Conc.) Inhibitor_Biochem->Assay IC50 IC50 Determination Assay->IC50 Cell_Start Intact Cells CETSA Cellular Thermal Shift Assay (CETSA) Cell_Start->CETSA Inhibitor_Cell This compound Inhibitor (Varying Conc.) Inhibitor_Cell->CETSA Target_Engagement Target Engagement Confirmation CETSA->Target_Engagement

Caption: Experimental Workflow for Selectivity.

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount for accurate selectivity profiling. Below are detailed protocols for two key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound compounds against a panel of kinases.

Materials:

  • Recombinant human kinases (e.g., PI3K isoforms, PDK isoforms)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase-specific substrates (e.g., lipid substrates for PI3Ks, peptide substrates for PDKs)

  • This compound test compounds and reference inhibitors

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x kinase/substrate solution.

    • Add 2.5 µL of 4x this compound inhibitor dilution (or DMSO for control).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Objective: To verify that the this compound inhibitor binds to its intended target protein in intact cells.

Materials:

  • Cell line expressing the target enzyme (e.g., a cancer cell line with high PI3K or PDK expression)

  • Complete cell culture medium

  • This compound test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the target protein and a loading control protein (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the this compound inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in a CO2 incubator.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (containing the soluble proteins).

    • Determine the protein concentration of the supernatant.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and inhibitor-treated samples.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates target engagement.

Conclusion

The evaluation of inhibitor selectivity is a multifaceted process that requires a combination of biochemical and cell-based assays. For this compound-based enzyme inhibitors, a systematic approach that includes in vitro profiling against a broad panel of kinases, followed by confirmation of on-target engagement in a cellular context, is essential. The data and protocols presented in this guide provide a robust framework for researchers to comprehensively assess the selectivity of their compounds, thereby facilitating the development of novel therapeutics and powerful research tools.

References

A Comparative Guide to the Pharmacokinetic Properties of Aminotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminotriazine scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic agents. Understanding the pharmacokinetic profiles of these derivatives is crucial for optimizing their clinical efficacy and safety. This guide provides a comparative overview of the pharmacokinetic properties of three prominent this compound-based drugs: Lamotrigine, an anti-epileptic medication; Gedatolisib, an investigational anticancer agent; and Enasidenib, a targeted therapy for acute myeloid leukemia. The information herein is supported by experimental data to facilitate informed decision-making in drug development.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Lamotrigine, Gedatolisib, and Enasidenib, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetic ParameterLamotrigineGedatolisibEnasidenib
Bioavailability (F) ~98% (oral)Not established in humans~57% (oral)[1][2]
Time to Maximum Concentration (Tmax) ~1-4 hours0.5 hours (end of 30-min infusion)[3]4 hours[1][2]
Plasma Protein Binding ~55%Not specified in humans98.5%[1][2]
Volume of Distribution (Vd) 1.2 ± 0.12 L/kg5.38 L/kg (in mice)[4]55.8 L[1][2]
Terminal Half-life (t1/2) 22.8 to 37.4 hours~37 hours[3]137 hours[1]
Metabolism Primarily hepatic via glucuronidationMinimal, one oxidative metabolite identified[3][5]Extensively hepatic via multiple CYP and UGT enzymes[1][6]
Primary Route of Excretion Urine (as metabolites)Feces (unchanged drug)[3][5]Feces (89%) and Urine (11%)[1][2]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a range of preclinical and clinical studies. The methodologies employed are summarized below to provide insight into the experimental basis of the presented data.

In Vivo Pharmacokinetic Studies:

  • Animal Models: Pharmacokinetic studies for novel this compound derivatives often commence in animal models, such as mice or rats, to determine initial ADME profiles.[4][7] These studies are crucial for dose-range finding and for predicting human pharmacokinetics.[8]

  • Drug Administration: For oral drug candidates, administration is typically performed via oral gavage to fasted animals.[9] Intravenous administration is used to determine absolute bioavailability and clearance rates.[9]

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dosing.[7][9] Plasma is separated from whole blood by centrifugation for subsequent analysis.[9]

  • Bioanalytical Method: The concentration of the this compound derivative and its metabolites in plasma is quantified using validated bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11] This technique offers high sensitivity and selectivity for accurate drug quantification.

Human Clinical Trials:

  • Phase I Studies: The initial evaluation of pharmacokinetics in humans is conducted in Phase I clinical trials, typically in healthy volunteers.[3][12] These studies determine the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, half-life, clearance, and volume of distribution.

Signaling Pathways and Experimental Workflows

Gedatolisib: PI3K/mTOR Signaling Pathway

Gedatolisib is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a critical signaling pathway that regulates cell growth, proliferation, and survival.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Gedatolisib Gedatolisib Gedatolisib->PI3K inhibits Gedatolisib->mTORC1 inhibits Gedatolisib->mTORC2 inhibits

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Gedatolisib.

Enasidenib: Mutant IDH2 Signaling Pathway

Enasidenib is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, which is mutated in certain cancers like acute myeloid leukemia. The mutant IDH2 produces an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation.

IDH2_Pathway Isocitrate Isocitrate mIDH2 Mutant IDH2 Isocitrate->mIDH2 alpha_KG α-Ketoglutarate mIDH2->alpha_KG converts to two_HG 2-Hydroxyglutarate (2-HG) mIDH2->two_HG produces alpha_KG->mIDH2 TET2 TET2 two_HG->TET2 inhibits Differentiation_Block Block of Cell Differentiation TET2->Differentiation_Block leads to Enasidenib Enasidenib Enasidenib->mIDH2 inhibits

Caption: The metabolic pathway of mutant IDH2 and the inhibitory action of Enasidenib.

General Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study, from drug formulation to data analysis.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Drug Formulation Dosing Drug Administration (IV or Oral) Formulation->Dosing Animal_Prep Animal Model Preparation Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Quantification LC-MS/MS Quantification Processing->Quantification PK_Analysis Pharmacokinetic Data Analysis Quantification->PK_Analysis

References

Assessing the In Vitro and In Vivo Efficacy of Aminotriazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro and in vivo efficacy of aminotriazine compounds across various therapeutic areas. The information is compiled from recent studies to facilitate an objective evaluation of their potential as drug candidates. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

In Vitro Efficacy of this compound Compounds

This compound derivatives have demonstrated significant potential in various in vitro models, particularly in oncology, infectious diseases, and neurology. The following tables summarize their activity in terms of half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), and minimum inhibitory concentration (MIC).

Anticancer Activity

This compound compounds have been extensively evaluated for their cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases and enzymes crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of this compound Compounds

Compound IDTarget/PathwayCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
PDK Inhibitors
4cPDK1PSN-1 (Pancreatic)1.1Gemcitabine0.03[1]
4cPDK1BxPC-3 (Pancreatic)4.8Gemcitabine0.01[1]
4gPDK1PSN-1 (Pancreatic)1.4Gemcitabine0.03[1]
4gPDK1BxPC-3 (Pancreatic)6.5Gemcitabine0.01[1]
5bPDK1PSN-1 (Pancreatic)1.2Gemcitabine0.03[1]
5bPDK1BxPC-3 (Pancreatic)5.2Gemcitabine0.01[1]
5jPDK1PSN-1 (Pancreatic)1.3Gemcitabine0.03[1]
5jPDK1BxPC-3 (Pancreatic)5.9Gemcitabine0.01[1]
DHFR Inhibitors
8DHFRN/A (Enzymatic Assay)0.00746MethotrexateN/A[2]
9DHFRN/A (Enzymatic Assay)0.00372MethotrexateN/A[2]
EGFR/FAK/PI3K Inhibitors
13EGFR-TKBreast Cancer Cells8.45N/AN/A[3]
14EGFR-TKBreast Cancer Cells2.54N/AN/A[3]
24FAKN/A (Enzymatic Assay)0.4N/AN/A[3]
25FAKN/A (Enzymatic Assay)0.31N/AN/A[3]
ZSTK474PI3KVarious Cancer CellsN/AN/AN/A[3]
Other Anticancer Aminotriazines
6lN/AHCT-116 (Colorectal)0.76N/AN/A[4]
6oN/AHCT-116 (Colorectal)0.92N/AN/A[4]
4fN/AMDA-MB-231 (Breast)6.25Imatinib35.50[1]
4kN/AMDA-MB-231 (Breast)8.18Imatinib35.50[1]
Antifungal Activity

Certain this compound derivatives have shown promising activity against pathogenic fungi, suggesting their potential as novel antifungal agents.

Table 2: In Vitro Antifungal Activity of this compound Compounds

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
8a-eCandida albicans8N/AN/A[5]
14aMalassezia furfur8.13Ketoconazole>12.21[5]
14bMalassezia furfur9.34Ketoconazole>12.21[5]
18bCandida albicans3.125Fluconazole3.125[5]
18cCandida tropicalis6.25Fluconazole6.25[5]
Compound 2m + FluconazoleFluconazole-resistant C. albicansSynergistic EffectFluconazole aloneHigh[6]
Antimalarial Activity

This compound-based hybrids have been investigated for their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Table 3: In Vitro Antimalarial Activity of this compound Compounds

Compound IDP. falciparum StrainIC50 (µM)Reference CompoundCitation
6W2 (CQ-resistant)More potent than ChloroquineChloroquine[4]
8W2 (CQ-resistant)More potent than ChloroquineChloroquine[4]
14W2 (CQ-resistant)More potent than ChloroquineChloroquine[4]
16W2 (CQ-resistant)More potent than ChloroquineChloroquine[4]
29W2 (CQ-resistant)More potent than ChloroquineChloroquine[4]
Serotonin Receptor Antagonism

This compound derivatives have been identified as potent and selective antagonists for the 5-HT7 receptor, indicating their potential in the treatment of central nervous system disorders.

Table 4: 5-HT7 Receptor Binding Affinity of this compound Compounds

Compound IDReceptorKi (nM)Citation
5c5-HT78
5d5-HT755
105-HT7High Affinity[7]
175-HT7High Affinity[7]

In Vivo Efficacy of this compound Compounds

Several promising this compound compounds identified through in vitro screening have been advanced to in vivo studies to evaluate their efficacy and safety in animal models.

Anticancer Efficacy in Xenograft Models

The antitumor activity of this compound derivatives has been assessed in various xenograft models, demonstrating their potential to inhibit tumor growth in a living system.

Table 5: In Vivo Anticancer Efficacy of this compound Compounds

Compound IDAnimal ModelCancer TypeEfficacy MetricResultCitation
PDK InhibitorsMurine syngeneic solid tumor modelPancreatic CancerTumor growth reductionSignificant reduction without substantial body weight changes[8]
8Nude mouse xenograft modelN/ATumor growth inhibitionSignificant[2]
6lN/AColorectal CancerAntitumor studiesPromising results[4]
4fMDA-MB-231 tumor xenografts in vivoBreast CancerTumor proliferation inhibitionStrong inhibitory effect[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used in the assessment of this compound compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models are instrumental in evaluating the anticancer potential of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Human cancer cells

  • Matrigel (optional)

  • This compound compound, vehicle control, and positive control

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the this compound compound, vehicle, and positive control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a clearer understanding of the research. The following diagrams were generated using the Graphviz DOT language.

PDK/PDH Signaling Pathway

This pathway is a key target for some anticancer this compound compounds.

PDK_PDH_Pathway cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive PDH-P (Inactive) AcetylCoA Acetyl-CoA PDH->AcetylCoA PDK1 PDK1 PDK1->PDH Phosphorylates & Inactivates TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Pyruvate_mito->PDH This compound This compound Compound This compound->PDK1 Inhibits

Caption: The PDK/PDH signaling pathway and the inhibitory action of this compound compounds.

General In Vitro Evaluation Workflow

A typical workflow for the initial in vitro assessment of this compound compounds.

in_vitro_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_mechanistic Mechanistic Studies A Synthesized This compound Library B High-Throughput Screening (e.g., Cell Viability Assay) A->B C Dose-Response Analysis (IC50 Determination) B->C Active Hits D Target Engagement Assays (e.g., Kinase Inhibition) C->D E Selectivity Profiling D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G In Vitro ADME/Tox F->G H In Vivo Studies Candidate Selection G->H Promising Lead Compounds

Caption: A logical workflow for the in vitro evaluation of this compound compounds.

In Vivo Xenograft Study Workflow

A generalized workflow for conducting in vivo efficacy studies of this compound compounds using xenograft models.

in_vivo_workflow A Select Lead This compound Compound B Select Appropriate Cancer Cell Line & Animal Model A->B C Implant Tumor Cells into Immunocompromised Mice B->C D Monitor Tumor Growth to Palpable Size C->D E Randomize Mice into Treatment Groups D->E F Administer Compound, Vehicle, & Positive Control E->F G Monitor Tumor Volume, Body Weight, & Health F->G H Endpoint Analysis: Tumor Excision & Analysis G->H I Data Analysis & Efficacy Determination H->I

Caption: A standard workflow for in vivo xenograft studies of this compound compounds.

References

Ensuring Reproducibility in Aminotriazine Synthesis and Biological Evaluation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific validity and progress. In the realm of medicinal chemistry, the synthesis and biological testing of novel compounds, such as aminotriazines, are processes where variability can easily arise. This guide provides a comparative overview of common synthetic routes to aminotriazines and standard biological assays, with a focus on highlighting critical factors that influence their reproducibility. By presenting detailed experimental protocols and structured data, this document aims to equip researchers with the knowledge to design and execute more robust and repeatable experiments.

The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1] The amenability of the triazine core to substitution allows for the creation of large libraries of compounds for screening. However, the reliability of structure-activity relationship (SAR) studies and the eventual clinical success of any lead compound are contingent on the reproducible synthesis and biological evaluation of these molecules.

Comparative Analysis of Aminotriazine Synthesis Routes

The synthesis of aminotriazines typically involves the sequential nucleophilic substitution of cyanuric chloride or the condensation of various precursors. The choice of synthetic route can significantly impact the yield, purity, and the profile of by-products, all of which are critical for the reproducibility of subsequent biological assays.[2][3]

Table 1: Comparison of Common Synthetic Routes to Aminotriazines

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsReported YieldsAdvantagesDisadvantages
Sequential Nucleophilic Substitution Cyanuric chloride, AminesStepwise reaction with controlled temperature (0°C to reflux) and base (e.g., NaHCO₃, Na₂CO₃, triethylamine) in solvents like acetone, dioxane, or water.[4][5]Moderate to Excellent[4]Highly versatile, allows for the synthesis of unsymmetrically substituted aminotriazines in a controlled manner.[4]Can require multiple steps, purification between steps may be necessary, and the reactivity of the chlorine atoms decreases with each substitution.
Condensation Reactions Benzil, Aminoguanidine or ThiosemicarbazideReflux in solvents like n-butanol or a mixture of acetic acid and water.[6]Not explicitly stated for aminotriazines, but related triazines are formed.One-pot synthesis can be efficient for specific substitution patterns.Harsher reaction conditions may be required, and the substrate scope can be limited.[6]
Microwave-Assisted Synthesis Cyanuric chloride derivatives, AminesMicrowave irradiation in the presence of a base.[7]Good to Excellent (can be >90%)[7]Significantly reduced reaction times, often leads to higher yields and purity compared to conventional heating.[7]Requires specialized microwave synthesis equipment, and optimization of reaction parameters (power, time, temperature) is crucial for reproducibility.

Detailed Experimental Protocols for this compound Synthesis

Reproducibility in chemical synthesis is highly dependent on the meticulous execution of experimental protocols. Below are representative procedures for the synthesis of this compound derivatives.

Protocol 1: Sequential Nucleophilic Substitution of Cyanuric Chloride [5]

This protocol describes the synthesis of a monosubstituted this compound.

  • Dissolution of Cyanuric Chloride: Dissolve cyanuric chloride (5.5 mmol) in methylene (B1212753) chloride (10 mL) in a flask equipped with a magnetic stirrer and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Amine and Base: To the cooled solution, add the desired amine (5 mmol) and sodium carbonate (10 mmol).

  • Reaction: Stir the mixture vigorously at 0-5 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the precipitate and wash it with methylene chloride. The precipitate is then dissolved in an appropriate solvent for further purification or the next reaction step.

Protocol 2: Microwave-Assisted Synthesis of a Disubstituted this compound [7]

This method illustrates the rapid synthesis of a disubstituted this compound from a monosubstituted precursor.

  • Reactant Mixture: In a microwave-safe vessel, combine the 2-chloro-4-amino-1,3,5-triazine derivative, the second amine, and potassium carbonate (K₂CO₃).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified power (e.g., 50 W) for a short duration (e.g., 2.5 minutes).[8]

  • Monitoring and Isolation: Monitor the reaction for the complete consumption of the starting material using TLC.

  • Purification: After cooling, the reaction mixture is subjected to an appropriate work-up and purification procedure, such as column chromatography, to isolate the desired product.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Solvent, Temp, Time Work-up Work-up Reaction->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography, Recrystallization Purity Assessment Purity Assessment Purification->Purity Assessment HPLC, LC-MS Structure Verification Structure Verification Purity Assessment->Structure Verification NMR, MS Biological Testing Biological Testing Structure Verification->Biological Testing

This compound Synthesis and Analysis Workflow.

Comparative Analysis of Biological Testing Methods

Table 2: Comparison of Common Biological Assays for Aminotriazines

Assay TypePrincipleCommon ReadoutsKey Factors Influencing Reproducibility
Antimicrobial Susceptibility Testing (AST) Measures the ability of a compound to inhibit microbial growth.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition.[10][11]Inoculum size, growth medium composition and pH, incubation time and temperature, purity of the test compound.[10]
Cytotoxicity/Antiproliferative Assays (e.g., MTT, XTT) Colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[1][12]IC₅₀ (half-maximal inhibitory concentration).[5]Cell line identity and passage number, cell seeding density, compound incubation time, reagent quality, and plate reader calibration.
Receptor Binding Assays Quantifies the affinity of a compound for a specific biological target (e.g., a receptor or enzyme).[8]Kᵢ (inhibition constant), Kₔ (dissociation constant).Purity and concentration of the receptor and ligand, buffer composition, incubation time and temperature, method of separating bound and free ligand.
Flow Cytometry for Apoptosis Measures cellular properties, such as DNA content and membrane integrity, to quantify apoptotic cells.[7]Percentage of apoptotic and necrotic cells.[7]Cell handling and staining procedures, antibody and dye quality, instrument calibration and settings.

Detailed Experimental Protocols for Biological Testing

Standardized protocols are crucial for ensuring the reproducibility of biological data across different experiments and laboratories.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [11]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by standard guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 4: MTT Assay for Cytotoxicity [1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G In Vitro Cytotoxicity Testing Workflow cluster_assay Assay Procedure cluster_data Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Density Incubation Incubation Compound Treatment->Incubation Compound Conc. Assay Readout Assay Readout Incubation->Assay Readout Time, Temp Data Acquisition Data Acquisition Assay Readout->Data Acquisition Plate Reader Data Processing Data Processing Data Acquisition->Data Processing Normalization Result Interpretation Result Interpretation Data Processing->Result Interpretation IC50 Calculation SAR Studies SAR Studies Result Interpretation->SAR Studies

Workflow for a typical in vitro cytotoxicity assay.

Signaling Pathway Example: PI3K/Akt Pathway

Many s-triazine derivatives have been investigated as anticancer agents that target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[13] Understanding the target pathway is crucial for interpreting biological data and ensuring that the observed effects are specific and reproducible.

G Simplified PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound Inhibitor This compound Inhibitor This compound Inhibitor->PI3K

Inhibition of the PI3K/Akt pathway by an this compound derivative.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Aminotriazine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Aminotriazine and its derivatives, a class of nitrogen-containing heterocyclic compounds, require careful handling and disposal due to their potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting laboratory safety and environmental responsibility.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound compounds are typically classified as hazardous and can cause skin, eye, and respiratory tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If dust generation is possible, a NIOSH-approved respirator is recommended.

Quantitative Disposal Data
ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
Incompatible Materials Strong oxidizing agents[1][2][3][4][5][6]
Hazardous Decomposition Forms nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion.[1][2][3]
Disposal Method Via an approved hazardous waste disposal facility.[2]
Environmental Release Should not be released into the environment. Do not dispose of with municipal waste or into drains.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in compliance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for safe handling and disposal.

1. Waste Identification and Segregation:

  • Isolate Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, must be segregated as hazardous waste.

  • Avoid Mixing: Critically, do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, as this can lead to vigorous and hazardous reactions.[1][2][3][4][5][6]

2. Containerization:

  • Select Appropriate Containers: Use chemically compatible and leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Securely Seal: Keep waste containers tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.

3. Labeling:

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."

  • Identify Contents: The label must include the full chemical name, "this compound," and list all components of the waste mixture.

  • Indicate Hazards: Specify the associated hazards (e.g., "Irritant," "Toxic").

  • Date of Accumulation: Mark the date when the first of the waste was added to the container.

4. Storage (Satellite Accumulation Area):

  • Designated Area: Store the sealed and labeled waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Safe Storage Conditions: The storage area should be well-ventilated, and the containers should be stored away from sources of heat, ignition, and incompatible chemicals.

5. Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the disposal process adheres to all institutional, local, state, and federal regulations.

Note on Neutralization: Detailed and verified experimental protocols for the chemical neutralization or deactivation of this compound waste are not widely available. Attempting to neutralize the waste without a validated procedure can be dangerous. Therefore, the recommended and safest approach is to dispose of the chemical waste through a certified hazardous waste management service.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical flow from waste generation to final disposal.

AminotriazineDisposalWorkflow This compound Disposal Workflow A Waste Generation (Unused this compound, Contaminated Materials) B Segregate as Hazardous Waste (Avoid Strong Oxidizers) A->B C Select & Seal Chemically Compatible Container (e.g., HDPE) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Vendor E->F G Proper Disposal (Regulatory Compliance) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Aminotriazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Aminotriazine are paramount for ensuring personal safety and maintaining a secure laboratory environment. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory tract irritation.[1] Due to its potential health effects, a cautious approach and strict adherence to safety protocols are mandatory. The toxicological properties of this compound have not been fully investigated, warranting careful handling.[1]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Eye Protection Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[1]
Skin and Body Protection A laboratory coat must be worn at all times. For tasks with a significant risk of contamination, additional protective clothing may be necessary.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood, especially when handling the powdered form to minimize dust inhalation.[1] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Occupational Exposure Limits (OELs)

As of the latest safety data, there are no specific OSHA Permissible Exposure Limits (PELs) established for 3-Amino-1,2,4-triazine.[1] However, for a structurally related compound, Amitrole (3-Amino-1,2,4-triazole), the following exposure limits have been established and can be used as a conservative reference:

OrganizationExposure Limit (8-hour TWA)
OSHA (for Amitrole)0.2 mg/m³
ACGIH (for Amitrole)0.2 mg/m³
HSA (Ireland, for Amitrole)0.2 mg/m³

TWA: Time-Weighted Average

It is crucial to maintain workplace exposures as low as reasonably achievable.

Experimental Protocols: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential when working with this compound to minimize the risk of exposure.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper/boats, and reaction vessels, and place them within a chemical fume hood.

  • Ensure Emergency Equipment is Accessible: Confirm that an eyewash station and safety shower are readily accessible and operational.[1]

Handling:

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside a fume hood to control dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel, avoiding the generation of dust.

  • Dissolving: Slowly add the solvent to the solid in the reaction vessel.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Waste Disposal: Dispose of all contaminated waste, including gloves and weighing paper, in a designated hazardous waste container as outlined in the disposal plan.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Conduct Risk Assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials emergency_prep Verify Emergency Equipment gather_materials->emergency_prep weigh Weigh this compound emergency_prep->weigh transfer Transfer to Vessel weigh->transfer dissolve Add Solvent transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash start Waste Generated is_contaminated Is the waste contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Laboratory Waste is_contaminated->non_hazardous No segregate Segregate Waste hazardous_waste->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Area containerize->store dispose Dispose via EHS/ Licensed Contractor store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.